3,5-Difluorobenzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVOYCNUIEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309408 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147300-09-2 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Difluorobenzene-1,2-diol synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Difluorobenzene-1,2-diol
Abstract
This compound, also known as 3,5-difluorocatechol, is a valuable fluorinated building block for medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a proposed synthetic route to this compound, detailed protocols for its purification, and a thorough discussion of the analytical techniques required for its unambiguous characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides robust, self-validating protocols for researchers in drug development and chemical synthesis.
Section 1: Introduction
Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on a benzene ring can lead to enhanced biological activity and improved pharmacokinetic profiles. This compound is a particularly interesting scaffold, combining the versatile reactivity of a catechol moiety with the unique electronic properties conferred by two meta-disposed fluorine atoms.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3,5-Difluorocatechol |
| Molecular Formula | C₆H₄F₂O₂ |
| Molecular Weight | 146.09 g/mol |
| Appearance | Predicted to be an off-white to light brown solid |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, DMSO, THF) |
Significance and Potential Applications
The catechol nucleus is a common feature in many natural products and synthetic compounds with diverse biological activities. The addition of fluorine atoms at the 3 and 5 positions enhances the electrophilicity of the aromatic ring and increases the acidity of the hydroxyl protons. These modifications can lead to:
-
Enhanced Binding Interactions: The electron-withdrawing nature of fluorine can alter the pKa of the hydroxyl groups, potentially leading to stronger hydrogen bonding with biological targets.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolism at the fluorinated positions.[1]
-
Modulated Lipophilicity: Fluorination can increase lipophilicity, which can influence cell membrane permeability and overall drug disposition.
This unique combination of properties makes this compound a promising starting material for the synthesis of novel therapeutic agents and advanced functional materials.[1]
Section 2: Health and Safety Considerations
Core Safety Recommendations:
-
Handling: All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for chlorinated solvents; consider laminate or neoprene gloves), and tightly sealed safety goggles or a face shield.
-
Emergency Measures: Ensure an eyewash station and safety shower are immediately accessible.[2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Section 3: Synthetic Methodologies
A direct, published synthesis for this compound is not prevalent in the literature. Therefore, we propose a robust and logical multi-step synthesis starting from the commercially available 1-bromo-3,5-difluorobenzene. This route leverages well-established and high-yielding organometallic and oxidation reactions.
The overall strategy involves the regioselective introduction of two protected hydroxyl groups (methoxy groups) onto the 1-bromo-3,5-difluorobenzene scaffold, followed by deprotection to yield the final catechol.
Detailed Experimental Protocol: Synthesis of 1,2-Dimethoxy-3,5-difluorobenzene (Intermediate D)
This protocol outlines a plausible route to the key dimethoxy intermediate.
-
Step 3a: Synthesis of 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester (C)
-
Rationale: This step introduces a boronic ester ortho to one of the fluorine atoms via a palladium-catalyzed borylation reaction. The boronic ester is a versatile handle for subsequent functionalization.
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-methoxy-3,5-difluorobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford compound C .
-
-
Step 3b: Synthesis of 1,2-Dimethoxy-3,5-difluorobenzene (D)
-
Rationale: This step utilizes a copper-catalyzed oxidation of the boronic ester to introduce a hydroxyl group, which is then immediately methylated in situ or in a subsequent step to form the dimethoxy compound. An alternative modern approach involves direct methoxylation.
-
To a round-bottom flask, add the boronic ester C (1 equivalent), copper(II) acetate (1.5 equivalents), and N-methylmorpholine N-oxide (2 equivalents) in pyridine.
-
Stir the mixture at room temperature under an air atmosphere for 24 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting phenol can be methylated without further purification using methyl iodide and potassium carbonate in acetone to yield the target intermediate D .
-
Detailed Experimental Protocol: Deprotection to this compound (E)
-
Step 3c: Demethylation
-
Rationale: Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving aryl methyl ethers to their corresponding phenols. The reaction is typically performed at low temperatures to control its high reactivity.
-
Dissolve 1,2-dimethoxy-3,5-difluorobenzene D (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in DCM (2.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product E .
-
Section 4: Purification and Isolation
The crude this compound will likely contain residual starting material and reaction byproducts. Purification is essential to obtain material of high purity for subsequent applications.
-
Methodology: Flash Column Chromatography
-
Rationale: This is the preferred method for separating compounds with different polarities. The polar catechol product will have a strong affinity for the silica stationary phase compared to less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: The crude product is dry-loaded onto silica gel and subjected to chromatography. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed in vacuo.
-
-
Alternative Methodology: Recrystallization
-
If the product obtained after chromatography is a solid, its purity can be further enhanced by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.
-
Section 5: Comprehensive Characterization
Unambiguous structural confirmation requires a suite of analytical techniques. The data presented below are predicted values based on established principles of spectroscopy and analysis of similar structures.[5][6][7][8]
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. researchgate.net [researchgate.net]
- 6. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
Spectroscopic Profile of 3,5-Difluorobenzene-1,2-diol: A Predictive Technical Guide
For: Researchers, scientists, and drug development professionals
Introduction
3,5-Difluorobenzene-1,2-diol is a halogenated aromatic diol of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems. This guide presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the aromatic ring and the hydroxyl groups.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 6.6 - 6.8 | Doublet of doublets (dd) or Triplet (t) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |
| H-6 | 6.8 - 7.0 | Doublet (d) or Doublet of doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 1-2 Hz |
| OH | 5.0 - 6.0 | Broad singlet (br s) | - |
Causality behind Predictions:
-
The aromatic protons are expected to resonate in the range of 6.5-8.0 ppm, typical for aromatic compounds.[1] The presence of two electron-withdrawing fluorine atoms and two hydroxyl groups will generally shift the aromatic proton signals upfield compared to benzene (7.3 ppm).[2]
-
The proton at the C-4 position is flanked by a fluorine and a hydroxyl group, leading to a more upfield shift compared to the proton at C-6.
-
The multiplicity of the aromatic protons will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The through-bond coupling between protons and fluorine atoms is a key feature in the NMR of fluorinated compounds.
-
The hydroxyl protons typically appear as a broad singlet due to chemical exchange with the solvent and with each other. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals for the four unique carbon atoms in the aromatic ring. The chemical shifts will be significantly influenced by the direct attachment of fluorine and oxygen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-2 | 140 - 145 |
| C-3, C-5 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-4 | 105 - 110 |
| C-6 | 115 - 120 |
Causality behind Predictions:
-
Aromatic carbons typically resonate between 110-160 ppm.[2]
-
Carbons directly bonded to the electronegative fluorine atoms (C-3 and C-5) will be significantly deshielded and will appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF).
-
Carbons bearing the hydroxyl groups (C-1 and C-2) will also be deshielded.
-
The carbons at positions C-4 and C-6 will be the most shielded in the aromatic region.
Experimental Protocol for NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR data is crucial for structural verification.
Figure 1: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-F bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3550 | Strong, Broad |
| Aromatic C-H stretch | 3030 - 3100 | Medium to Weak |
| Aromatic C=C stretch | 1580 - 1620 and 1450 - 1500 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-H out-of-plane bending | 800 - 900 | Strong |
Causality behind Predictions:
-
The broad O-H stretching band is a characteristic feature of phenols and is due to intermolecular hydrogen bonding.[4][5]
-
The aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹.[6]
-
The absorptions in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.[1]
-
The strong C-O stretching vibration for phenols is typically observed around 1220 cm⁻¹.[4]
-
The C-F stretching vibrations give rise to strong absorptions in the fingerprint region.
-
The pattern of C-H out-of-plane bending can sometimes be used to deduce the substitution pattern on the benzene ring.[6]
Experimental Protocol for IR Spectroscopy
Figure 2: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₆H₄F₂O₂, Molecular Weight: 146.09 g/mol ), the following features are predicted in its electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z = 146. The aromatic nature of the molecule is expected to stabilize the molecular ion.[7]
-
Key Fragmentation Pathways:
-
Loss of CO (m/z = 118): A common fragmentation pathway for phenols.
-
Loss of HCO (m/z = 117): Another characteristic fragmentation for phenols.
-
Loss of F (m/z = 127): Fragmentation involving the halogen substituents.
-
The presence of fluorine can lead to complex rearrangement and fragmentation patterns.
-
Experimental Protocol for Mass Spectrometry
Figure 3: A general workflow for obtaining a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system in a molecule.
Predicted UV-Vis Spectrum
Aromatic compounds typically exhibit characteristic absorptions in the UV region.[8] For this compound, two main absorption bands are expected, arising from π→π* transitions.
Table 4: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) |
| Primary band (¹La) | ~210 - 220 |
| Secondary band (¹Lb) | ~270 - 280 |
Causality behind Predictions:
-
The presence of the aromatic ring leads to strong absorption in the UV region.[1]
-
The hydroxyl and fluoro substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (λmax ≈ 204 nm and 256 nm).[9] The exact position of the absorption maxima will be sensitive to the solvent used.
Experimental Protocol for UV-Vis Spectroscopy
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- 2. mdpi.com [mdpi.com]
- 3. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum [chemicalbook.com]
- 7. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Core Concepts: The Influence of Fluorine on the Catechol Scaffold
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,5-Difluorobenzene-1,2-diol
This technical guide provides a comprehensive overview of this compound, a fluorinated catechol derivative of significant interest to researchers, scientists, and professionals in drug development. By integrating the foundational principles of organic chemistry with the nuanced effects of fluorine substitution, this document serves as an authoritative resource on the synthesis, properties, and reactivity of this versatile chemical building block.
The catechol moiety, a 1,2-dihydroxybenzene system, is a prevalent structural motif in numerous natural products and synthetic compounds with diverse biological activities. The introduction of fluorine atoms onto this scaffold, as in this compound, profoundly alters its electronic properties and, consequently, its chemical behavior. The two fluorine atoms, positioned meta to the hydroxyl groups, exert a strong inductive electron-withdrawing effect. This electronic perturbation modulates the acidity of the hydroxyl protons, the nucleophilicity of the corresponding phenoxides, and the redox potential of the catechol system. A thorough understanding of these fluorine-induced effects is paramount for the strategic application of this compound in chemical synthesis.
Physicochemical and Spectroscopic Profile
A precise characterization of a compound's physical and spectral properties is fundamental for its effective use in a laboratory setting. The available data for this compound is summarized below. It is noteworthy that comprehensive experimental data for this compound, such as its boiling point, pKa, and detailed spectroscopic analyses, are not extensively reported in publicly accessible literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3,5-Difluorocatechol |
| CAS Number | 147300-09-2[1] |
| Molecular Formula | C₆H₄F₂O₂ |
| Molecular Weight | 146.09 g/mol |
| Appearance | Solid |
| Melting Point | 81 - 86 °C |
| Boiling Point | Data not available |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons and the two hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the fluorine and hydroxyl substituents.
-
¹³C NMR: The spectrum would display six signals for the aromatic carbons, with the chemical shifts of the carbons directly bonded to fluorine and oxygen being significantly affected.
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the hydroxyl groups (typically a broad band around 3300-3500 cm⁻¹) and C-F stretching (around 1000-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 146.02.
Synthetic Pathways: Accessing the 3,5-Difluorocatechol Core
The synthesis of this compound can be approached through several routes, with the Baeyer-Villiger oxidation of a suitably substituted benzaldehyde being a common and effective strategy. This method offers a reliable transformation with generally good yields.
Synthetic Workflow: Baeyer-Villiger Oxidation of 3,5-Difluoro-2-hydroxybenzaldehyde
The following workflow illustrates the synthesis of this compound from 3,5-difluoro-2-hydroxybenzaldehyde. This precursor is commercially available or can be synthesized from 2,4-difluorophenol via formylation.
Caption: Synthetic route to this compound via Baeyer-Villiger oxidation.
Experimental Protocol: A Self-Validating Approach
The following protocol provides a detailed methodology for the synthesis of this compound. Each stage includes monitoring steps to ensure the integrity of the process.
Materials:
-
3,5-Difluoro-2-hydroxybenzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Baeyer-Villiger Oxidation: a. Dissolve 3,5-difluoro-2-hydroxybenzaldehyde (1.0 equiv) in anhydrous DCM in a flame-dried, inert atmosphere flask. b. Cool the solution to 0 °C using an ice bath. c. Add m-CPBA (1.2 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. d. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. e. Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. b. Add 10% Na₂SO₃ solution to reduce excess peroxide (test with starch-iodide paper). c. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude formate ester.
-
Hydrolysis: a. Dissolve the crude formate ester in methanol. b. Add 1 M NaOH solution (1.5 equiv) and stir at room temperature for 2-4 hours. c. Validation: Monitor the hydrolysis by TLC until the formate ester is no longer present.
-
Purification: a. Remove the methanol under reduced pressure. b. Dilute the residue with water and acidify to pH 2-3 with 1 M HCl. c. Extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. e. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound. f. Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is a fascinating interplay of the electron-donating hydroxyl groups and the strongly electron-withdrawing fluorine atoms.
Oxidation to the o-Quinone
Like other catechols, this compound can be oxidized to the corresponding o-quinone. However, the electron-withdrawing nature of the fluorine atoms increases the oxidation potential, making the diol more resistant to oxidation compared to unsubstituted catechol. Stronger oxidizing agents may be required to effect this transformation efficiently.
Caption: Oxidation of this compound to the corresponding o-quinone.
Acidity and O-Alkylation/Arylation
The inductive effect of the fluorine atoms increases the acidity of the hydroxyl protons, making them more readily deprotonated by bases. The resulting phenoxides, however, are less nucleophilic due to the delocalization of the negative charge being counteracted by the electron-withdrawing fluorine atoms.
O-alkylation and O-arylation reactions can be performed, typically under basic conditions, to yield the corresponding ethers. The choice of base and reaction conditions can allow for selective mono- or di-functionalization.
Formation of 1,3-Benzodioxole Derivatives
A key reaction of catechols is their condensation with aldehydes, ketones, or dihaloalkanes to form 1,3-benzodioxole rings. This transformation is of high value in the synthesis of complex molecules. This compound can serve as a precursor to 5,7-difluoro-1,3-benzodioxole derivatives.
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of this compound make it a valuable building block in several advanced applications.
-
Medicinal Chemistry: The 2,2-difluorobenzo[d][1][2]dioxole moiety, which is directly derived from this compound, is a key component in compounds developed as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] This highlights the role of this fluorinated catechol in the synthesis of pharmaceutically active compounds for treating diseases like cystic fibrosis. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties.
-
Materials Science: Catechols are known for their strong adhesion to a variety of surfaces and their ability to chelate metals. The incorporation of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity to polymers and surface coatings derived from this compound.
Safety Profile
While a specific, detailed safety data sheet for this compound is not widely available, data from related difluorinated aromatic compounds suggest that it should be handled with care.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
This safety information is advisory and based on analogous structures; a comprehensive risk assessment should be conducted before handling this compound.
Conclusion
This compound represents a strategically important building block for modern organic synthesis. The interplay of the catechol functionality with the strong electron-withdrawing effects of the two fluorine atoms provides a unique platform for the design of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of its properties, synthesis, and reactivity to empower researchers in their pursuit of innovative chemical solutions.
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Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof. Google Patents.
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1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]
-
SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1][2]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. European Patent Office. [Link]
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- 1. SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1,3]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID - Patent 2555754 [data.epo.org]
- 2. WO2011127241A2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof - Google Patents [patents.google.com]
Introduction: The Rationale for Developing Novel COMT Inhibitors
An In-Depth Technical Guide to the Biological Activity of 3,5-Difluorobenzene-1,2-diol Derivatives as Catechol-O-methyltransferase (COMT) Inhibitors
Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, responsible for the metabolism of a wide range of endogenous and xenobiotic compounds that possess a catechol moiety.[1] This includes key catecholamine neurotransmitters like dopamine and norepinephrine, as well as drugs such as Levodopa (L-DOPA), the primary treatment for Parkinson's disease.[1][2] COMT catalyzes the transfer of a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrate.[1]
In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, L-DOPA is administered to replenish dopamine levels in the brain. However, a significant portion of administered L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD) before it can cross the blood-brain barrier.[3] This peripheral metabolism not only reduces the bioavailability of L-DOPA but also leads to motor fluctuations, such as "wearing-off" periods, where the therapeutic effects of L-DOPA diminish.[4][5]
The development of COMT inhibitors is a key strategy to overcome this limitation. By blocking the peripheral activity of COMT, these inhibitors increase the plasma half-life of L-DOPA, leading to more stable plasma concentrations and enhanced brain penetration.[2][3][6] This, in turn, prolongs the "on" time for patients, the period when their motor symptoms are well-controlled.[4]
This guide focuses on the biological activity of a promising class of novel COMT inhibitors: This compound derivatives . The 1,2-diol (catechol) core serves as the recognition motif for the COMT active site. The introduction of two fluorine atoms at the 3 and 5 positions is a strategic design choice. Fluorine is a strong electron-withdrawing group, which is known to enhance the inhibitory potency of catechol-based COMT inhibitors.[7] Furthermore, fluorine substitution can modulate the physicochemical properties of the molecule, potentially improving its pharmacokinetic profile.
This document will provide a comprehensive overview of the mechanism of action, synthesis, and in vitro/in vivo evaluation of these derivatives, offering a technical resource for researchers and professionals in the field of drug development for neurodegenerative diseases.
Mechanism of Action: Enhancing Levodopa Efficacy
The therapeutic benefit of this compound derivatives, as with other COMT inhibitors, lies in their ability to modulate the pharmacokinetics of L-DOPA.[3] When co-administered with L-DOPA, these inhibitors competitively bind to the active site of COMT, preventing the methylation of L-DOPA to 3-OMD.[1][2]
COMT exists in two isoforms: a soluble form (S-COMT) found in most tissues, and a membrane-bound form (MB-COMT) that is predominant in the brain.[1][2] While central COMT inhibition could theoretically be beneficial, the primary goal for treating Parkinson's disease with these adjunct therapies is to inhibit peripheral COMT, thereby maximizing the amount of L-DOPA that reaches the brain.[2][6]
The following diagram illustrates the mechanism by which COMT inhibitors enhance the therapeutic effect of L-DOPA.
Caption: General Synthetic Workflow.
Experimental Protocol: Example Synthesis of an Amide Derivative
This protocol provides a general method for synthesizing an amide derivative of 4-amino-3,5-difluorobenzoic acid, a potential intermediate for more complex structures.
Step 1: Hydrolysis of 4-amino-3,5-difluorobenzonitrile [8]1. To a solution of 4-amino-3,5-difluorobenzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture), add an excess of a strong base (e.g., sodium hydroxide, 3-5 equivalents). 2. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3. Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the product. 4. Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3,5-difluorobenzoic acid.
Step 2: Amide Coupling
-
Suspend 4-amino-3,5-difluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).
-
Add a coupling agent (e.g., HATU or EDC/HOBt, 1.1 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine, 2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or HPLC.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
In Vitro Evaluation of Biological Activity
COMT Inhibition Assay
The primary in vitro assay to evaluate the biological activity of these derivatives is a COMT inhibition assay. A common method involves a fluorometric approach using a selective substrate that becomes fluorescent upon methylation by COMT.
Protocol: Fluorometric COMT Inhibition Assay [9][10]1. Reagent Preparation:
- Prepare a stock solution of recombinant human S-COMT enzyme in an appropriate buffer.
- Prepare stock solutions of the test compounds (this compound derivatives) and a reference inhibitor (e.g., Entacapone or 3,5-dinitrocatechol) in DMSO.
- Prepare a stock solution of the methyl donor, S-adenosyl-L-methionine (SAM).
- Prepare a stock solution of the fluorescent probe substrate (e.g., 3-BTD).
- Prepare the assay buffer (e.g., 50 mM PBS, pH 7.4, containing MgCl2 and DTT).
- Assay Procedure:
- In a 96-well microplate, add the assay buffer.
- Add varying concentrations of the test compounds or reference inhibitor.
- Add the COMT enzyme solution and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding a mixture of SAM and the fluorescent substrate.
- Incubate the plate at 37°C, protected from light.
- Data Acquisition and Analysis:
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths at several time points.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to a control without any inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
- To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic analyses by varying the substrate concentration at different fixed inhibitor concentrations and generating Lineweaver-Burk plots. [9] Table 1: Hypothetical In Vitro Activity of this compound Derivatives
| Compound ID | R-Group at Position 4 | COMT IC50 (nM) | Cytotoxicity (CC50 in HepG2 cells, µM) |
| DF-001 | -H | 150.5 | > 100 |
| DF-002 | -CONH2 | 45.2 | 85.7 |
| DF-003 | -CONH(CH3) | 38.9 | 92.1 |
| DF-004 | -CONH(Phenyl) | 25.6 | 65.3 |
| DF-005 | -SO2NH2 | 55.1 | > 100 |
| Entacapone | (Reference) | 28.0 | 75.0 |
Cytotoxicity Assay
It is crucial to assess the potential toxicity of the synthesized compounds. A standard cytotoxicity assay, such as the MTT assay, can be performed on relevant cell lines like HepG2 (liver carcinoma cells) to evaluate potential hepatotoxicity, a known concern for some COMT inhibitors. [3]
In Vivo Evaluation in Animal Models
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living system. Animal models of Parkinson's disease are essential for this evaluation. [11]
The 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA-lesioned rat is a widely used and well-characterized model of Parkinson's disease. [11][12]Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons in the substantia nigra on one side of the brain, leading to motor deficits that can be quantified.
Protocol: Efficacy Study in the 6-OHDA Rat Model
-
Model Induction:
-
Anesthetize adult male Sprague-Dawley rats.
-
Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle.
-
Allow the animals to recover for at least two weeks to ensure the lesion has fully developed.
-
-
Behavioral Testing (Apomorphine-Induced Rotations):
-
Administer a dopamine agonist, apomorphine, to the lesioned rats. This will induce contralateral rotations (turning away from the lesioned side) due to denervation supersensitivity of dopamine receptors.
-
Count the number of rotations over a 60-minute period to confirm the lesion and establish a baseline.
-
-
Drug Administration and Efficacy Assessment:
-
Group the animals and administer the vehicle, L-DOPA/Carbidopa alone, or L-DOPA/Carbidopa in combination with the test compound (this compound derivative).
-
At various time points after administration, measure the potentiation and duration of the L-DOPA effect by observing contralateral rotations. An effective COMT inhibitor will increase the number and duration of rotations compared to L-DOPA alone.
-
-
Data Analysis:
-
Compare the total number of rotations and the duration of the motor response between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Table 2: Hypothetical Efficacy Data in the 6-OHDA Rat Model
| Treatment Group | Peak Rotational Response (rotations/min) | Duration of Motor Response (min) |
| L-DOPA/Carbidopa | 8 ± 1.5 | 95 ± 10 |
| L-DOPA/Carbidopa + DF-004 (10 mg/kg) | 15 ± 2.1 | 180 ± 15 |
| L-DOPA/Carbidopa + Entacapone (10 mg/kg) | 12 ± 1.8 | 155 ± 12 |
Structure-Activity Relationship (SAR) and Drug Development Insights
By comparing the in vitro and in vivo data for a library of derivatives, a structure-activity relationship (SAR) can be established. This provides crucial insights for lead optimization.
Caption: Key SAR Insights.
Based on the hypothetical data:
-
The Catechol Core is Essential: The 1,2-diol moiety is required for binding to the COMT active site.
-
Fluorine Substitution is Beneficial: The 3,5-difluoro substitution pattern likely enhances binding affinity through favorable interactions in the active site.
-
The R-Group at Position 4 is Key for Potency: The nature of the substituent at the 4-position significantly influences inhibitory activity. Large, hydrophobic groups, such as in an amide linkage with a phenyl ring (DF-004), appear to increase potency. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for improved binding.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel, potent, and potentially safer COMT inhibitors. The strategic incorporation of fluorine atoms enhances the intrinsic inhibitory activity of the catechol core. Through systematic chemical modification and rigorous biological evaluation, it is possible to identify lead candidates with improved efficacy and pharmacokinetic profiles compared to existing therapies.
Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Conducting detailed pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on lead compounds.
-
Evaluating the efficacy of lead compounds in more clinically relevant animal models, such as the MPTP-treated non-human primate model. [11]* Investigating the potential for central COMT inhibition and its implications for non-motor symptoms of Parkinson's disease.
The development of new COMT inhibitors like the this compound derivatives holds the potential to significantly improve the management of motor fluctuations in Parkinson's disease, ultimately enhancing the quality of life for patients.
References
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- Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium.
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- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central.
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An In-depth Technical Guide to 3,5-Difluorobenzene-1,2-diol: A Key Building Block for Modern Chemistry
This guide provides an in-depth technical overview of 3,5-Difluorobenzene-1,2-diol (CAS No. 147300-09-2), a fluorinated catechol derivative of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, potential applications, and essential safety protocols, offering field-proven insights beyond standard catalog information.
Introduction: The Strategic Value of the 3,5-Difluorocatechol Moiety
In the landscape of chemical synthesis, "building blocks" are the foundational scaffolds from which complex, high-value molecules are constructed. This compound, also known as 3,5-difluorocatechol, has emerged as a particularly strategic building block.[1][2] Its value lies in the unique combination of a reactive catechol system with the powerful electronic influence of two meta-disposed fluorine atoms.
The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[3] The catechol functional group, a common feature in neurotransmitters and other bioactive molecules, provides multiple handles for further chemical modification. The specific 3,5-difluoro substitution pattern on this catechol core offers chemists a tool to fine-tune electronic properties and block potential sites of metabolic attack, making this compound a valuable starting point for novel therapeutics and advanced materials.[3]
Physicochemical & Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. While extensive experimental data for this compound is not widely published, we can compile its known attributes and draw reasonable comparisons with closely related isomers.
| Property | Value | Source/Comment |
| CAS Number | 147300-09-2 | [4] |
| Molecular Formula | C₆H₄F₂O₂ | [4] |
| Molecular Weight | 146.09 g/mol | [4] |
| Appearance | Expected to be a solid (e.g., powder or crystals) at room temperature, similar to other catechols and fluorophenols. | Inferred from related compounds. |
| Melting Point | Data not available. | For comparison, the related isomer 4,5-Difluorobenzene-1,2-diol has a reported melting point. However, direct extrapolation is not advised due to differences in intramolecular hydrogen bonding possibilities. |
| Boiling Point | Data not available. | For comparison, the isomer 4,5-Difluorobenzene-1,2-diol has a reported boiling point of 288.1°C at 760 mmHg.[5] High boiling point is expected due to hydrogen bonding. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. Limited solubility in nonpolar solvents and water. | Inferred from the polar catechol moiety. |
| SMILES Code | OC1=CC(F)=CC(F)=C1O | [4] |
Synthesis and Purification: A Plausible & Referenced Pathway
Diagram: Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 3,5-Difluoroaniline to 3,5-Difluorophenol
-
Rationale: The conversion of an aromatic amine to a phenol via a diazonium salt is a classic and reliable transformation. This avoids direct hydroxylation of a less-activated benzene ring. The procedure is adapted from methodologies for converting substituted anilines to phenols.[6][7]
-
Procedure:
-
Prepare a solution of dilute sulfuric acid in a flask and cool to 0-5 °C in an ice-salt bath.
-
Slowly add 3,5-difluoroaniline to the cold acid solution with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate flask, prepare a solution of copper(II) sulfate in water and bring it to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue heating for 30 minutes to ensure complete decomposition.
-
Cool the reaction mixture and extract the resulting 3,5-difluorophenol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-difluorophenol.
-
Step 2: Ortho-Formylation of 3,5-Difluorophenol (Duff Reaction)
-
Rationale: To introduce the second hydroxyl group, we first need to functionalize the ortho position. The Duff reaction is a classic method for the ortho-formylation of phenols, which positions a carbonyl group that can then be converted to a hydroxyl group.
-
Procedure:
-
To a mixture of glycerol and boric acid, add 3,5-difluorophenol and hexamethylenetetramine.
-
Heat the mixture to 150-160 °C for approximately 1 hour. The reaction is typically marked by the evolution of ammonia.
-
Cool the mixture and hydrolyze by adding warm dilute sulfuric acid.
-
Steam distill the mixture. The product, 2-hydroxy-4,6-difluorobenzaldehyde, will co-distill with the steam.
-
Extract the distillate with an organic solvent, dry, and purify the product, typically by recrystallization or chromatography.
-
Step 3: Baeyer-Villiger Oxidation to this compound
-
Rationale: The Baeyer-Villiger oxidation converts a ketone or aldehyde into an ester or, in the case of phenolic aldehydes, a formate ester which is readily hydrolyzed to a catechol. This is an efficient way to achieve ortho-hydroxylation.
-
Procedure:
-
Dissolve the 2-hydroxy-4,6-difluorobenzaldehyde in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 20 °C.
-
Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully acidify the reaction mixture with dilute acid (e.g., HCl or H₂SO₄) to hydrolyze the intermediate formate ester.
-
Extract the final product, this compound, with ethyl acetate.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain pure this compound.
-
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity and purity of the synthesized product. The following workflow outlines the standard analytical techniques that should be employed.
Diagram: Analytical Characterization Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
Predicted Spectroscopic Data
While experimental spectra are not available, we can predict the key features based on established principles of NMR spectroscopy for fluorinated aromatics.[8][9]
-
¹H NMR:
-
Hydroxyl Protons (2H): A broad singlet, chemical shift will be concentration and solvent dependent but is expected in the 5-9 ppm range.
-
Aromatic Protons (2H): Two distinct signals are expected for the protons at the C4 and C6 positions.
-
The proton at C6 (meta to F, ortho to OH) will likely appear as a triplet of doublets.
-
The proton at C4 (para to one F, ortho to the other F and an OH) will be more complex, likely a multiplet.
-
Chemical shifts are predicted to be in the aromatic region (6.5-7.5 ppm).
-
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the non-equivalent fluorine atoms at C3 and C5.
-
The chemical shifts, referenced to CFCl₃, are expected in the typical aromatic C-F region of -100 to -140 ppm.[8]
-
Each fluorine signal will be split by the other fluorine (meta-coupling, J ≈ 3-7 Hz) and by neighboring protons.
-
-
¹³C NMR:
-
Six distinct signals for the aromatic carbons are expected.
-
Carbons directly bonded to fluorine (C3, C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).
-
Carbons bonded to hydroxyl groups (C1, C2) will be significantly downfield.
-
Other carbons will show smaller multi-bond C-F couplings.
-
-
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 146.
-
Reactivity and Applications in Drug Development
The reactivity of this compound is governed by its two key features: the nucleophilic catechol ring and the electron-withdrawing fluorine atoms.
-
Catechol Reactivity: The hydroxyl groups can be readily alkylated, acylated, or used to form cyclic ethers (like methylenedioxy bridges) or esters. They can also act as ligands for metal centers.
-
Aromatic Ring Reactivity: The fluorine atoms deactivate the ring towards electrophilic aromatic substitution. However, they can be susceptible to nucleophilic aromatic substitution (SNAᵣ) under forcing conditions, although this is less common than for fluorine atoms activated by strong electron-withdrawing groups like nitro groups.
Core Application: A Scaffold for Bioactive Molecules
The primary value of this compound is as a foundational scaffold in medicinal chemistry.[2][3] By modifying the hydroxyl groups, researchers can attach the 3,5-difluorocatechol core to other pharmacophores.
Diagram: Role as a Medicinal Chemistry Building Block
Caption: Conceptual pathway for utilizing 3,5-difluorocatechol in drug design.
The rationale for its use includes:
-
Metabolic Blocking: The fluorine atoms can block sites on the aromatic ring that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl groups, affecting the molecule's ionization state at physiological pH and potentially influencing receptor binding or cell permeability.
-
Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and potency.
Safety, Handling, and Storage
Hazard Profile:
-
Skin and Eye Contact: Expected to be corrosive or a severe irritant. Catechols and phenols can cause severe skin burns and eye damage.[11][12] Promptly wash any affected areas with copious amounts of water and seek medical attention.
-
Inhalation: May cause respiratory irritation. Dust or vapors should be handled in a well-ventilated area or a chemical fume hood.
-
Ingestion: Assumed to be toxic if swallowed, a common hazard for phenolic compounds.[11]
-
Sensitization: Catechols are known skin sensitizers; repeated contact may lead to an allergic reaction.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Clothing: Wear a lab coat and appropriate protective clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
-
The compound may be light-sensitive; storage in an amber vial or in the dark is recommended.[4]
Conclusion
This compound represents more than just another chemical in a catalog; it is a sophisticated tool for molecular design. Its unique electronic profile, conferred by the meta-difluoro substitution on a reactive catechol core, provides chemists with a powerful building block for creating next-generation pharmaceuticals and materials. While detailed experimental data remains sparse, its properties and behavior can be reliably inferred from established chemical principles. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this compound to advance their scientific objectives.
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Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. (Patent No. CN112608220A). Retrieved January 14, 2026, from [Link]
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Holmes, J. B., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(9), 5547–5554. Available from: [Link]
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G-MedTech. (2024). Fluorinated building blocks in drug design: new pathways and targets. Exploratory Targeted Antitumor Therapy. Available from: [Link]
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Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved January 14, 2026, from [Link]
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- JMU Scholarly Commons. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene.
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Introduction: The Strategic Value of 3,5-Difluorobenzene-1,2-diol in Modern Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of 3,5-Difluorobenzene-1,2-diol
This compound, a difluorinated catechol derivative, is a molecule of significant interest to researchers in medicinal chemistry and drug development. The catechol moiety is a recognized structural motif in numerous endogenous molecules (e.g., catecholamines) and pharmaceutical agents. However, its application is often hampered by poor metabolic stability, primarily due to its susceptibility to oxidation into reactive o-quinone intermediates.
The strategic introduction of fluorine atoms onto the aromatic ring is a well-established medicinal chemistry tactic to modulate a molecule's physicochemical properties. Fluorination can enhance metabolic stability, alter acidity (pKa), improve membrane permeability, and influence binding affinity.[1][2] Specifically, the electron-withdrawing nature of the two fluorine atoms in this compound is anticipated to lower the pKa of the hydroxyl groups and increase the oxidation potential relative to unsubstituted catechol, thereby potentially mitigating the metabolic liabilities associated with the catechol ring.
This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. We will delve into the theoretical underpinnings of its behavior in various media and under common laboratory stressors, supported by detailed, field-proven experimental protocols for empirical validation. The insights and methodologies presented herein are designed to empower researchers to confidently handle, formulate, and interpret data related to this promising chemical entity.
Section 1: Core Physicochemical Properties and Structure
A foundational understanding begins with the molecule's basic physicochemical properties, which dictate its behavior in experimental systems.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 147300-09-2 | [3][4] |
| Molecular Formula | C₆H₄F₂O₂ | [3] |
| Molecular Weight | 146.09 g/mol | [3][5] |
| Physical Form | Solid | |
| Predicted XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Section 2: Solubility Profile
Solubility is a critical parameter that influences bioavailability, formulation development, and the design of in vitro assays. The solubility of this compound is governed by the interplay between its hydrophilic diol functionality and its increasingly lipophilic difluorinated aromatic ring.
Theoretical Solubility Considerations
-
Aqueous Solubility: The two hydroxyl groups can participate in hydrogen bonding with water, conferring a degree of aqueous solubility. However, as a weak di-acid, its solubility is expected to be highly pH-dependent. At pH values below its first pKa, the neutral form will dominate, exhibiting lower solubility. As the pH increases above the pKa values, the compound will deprotonate to form the more polar (and thus more water-soluble) mono-anionic and di-anionic phenolate species. The electron-withdrawing fluorine atoms are expected to lower the pKa compared to unsubstituted catechol (pKa1 ≈ 9.4), making it more acidic.
-
Organic Solvent Solubility: The "like dissolves like" principle is instructive. The molecule possesses both polar (diol) and nonpolar (difluorobenzene) characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to act as both a hydrogen bond donor and acceptor, readily solvating the diol group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds from the diol group and effectively solvate the polar molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as these solvents cannot effectively solvate the polar hydroxyl groups.
-
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol describes a robust method for determining the thermodynamic solubility of this compound in various aqueous and organic solvent systems.
Causality Behind Choices: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach a true equilibrium between the solid-state and the solvated compound. Using a controlled temperature bath is critical as solubility is temperature-dependent. The filtration or centrifugation step is essential to remove undissolved solid material, which would otherwise lead to an overestimation of solubility.
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, methanol, acetonitrile). An "excess" ensures that a saturated solution is formed with visible solid remaining.
-
Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, like PTFE or PVDF, that has low compound binding). Alternatively, centrifuge the vials at high speed and carefully sample the supernatant.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[6][7] Calculate the original solubility in units such as mg/mL or µM.
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium shake-flask solubility measurement.
Section 3: Chemical Stability Profile
Understanding the chemical stability of this compound is paramount for ensuring data integrity, defining appropriate storage conditions, and predicting its shelf-life in formulations. The primary liability for catechol-containing compounds is oxidative degradation.
Key Factors Influencing Stability
-
Oxidative Stability: Catechols are readily oxidized, especially in the presence of oxygen, metal ions, or basic pH conditions. The oxidation proceeds via a semiquinone radical to a highly reactive o-quinone. These quinones can undergo subsequent reactions, including polymerization, leading to the formation of dark-colored, insoluble materials. The electron-withdrawing fluorine atoms on the this compound ring are expected to increase its resistance to oxidation compared to unsubstituted catechol by making the hydroxyl protons more acidic and raising the energy barrier for electron removal.
-
pH-Dependent Stability: Stability is intrinsically linked to pH. In acidic solutions (pH < 4), catechols are generally stable against oxidation. However, as the pH increases into the neutral and alkaline ranges, the compound deprotonates, and the resulting phenolate anion is significantly more susceptible to oxidation. Therefore, the greatest instability is expected at pH ≥ 7.[8]
-
Photostability: Aromatic compounds can absorb UV light, which may lead to photodegradation. While fluorination can sometimes enhance photostability, empirical testing is necessary.[9] International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[10]
-
Thermal Stability: As a solid crystalline material, this compound is expected to have good thermal stability. In solution, elevated temperatures will accelerate the rate of any underlying degradation pathway, particularly oxidation.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol outlines a forced degradation study to identify potential degradation pathways and establish the intrinsic stability of the molecule. It is a foundational experiment in pharmaceutical development.
Causality Behind Choices: Forced degradation exposes the drug substance to conditions more severe than accelerated storage (e.g., high heat, extreme pH, potent oxidizers). This approach is designed to rapidly identify likely degradation products and sensitive analytical methods for their detection. Including a control sample stored under benign conditions (e.g., refrigerated, protected from light) is a critical self-validating step, as it provides a baseline against which to measure degradation.
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Keep a vial of the stock solution (or solid compound) in an oven at a controlled elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose a vial of the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²).[10] A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Control: Store a vial of the stock solution protected from light at a cold temperature (e.g., 2-8 °C).
-
-
Incubation: Incubate all samples for a defined period (e.g., analyze at time points such as 0, 2, 8, 24, and 48 hours). For the base hydrolysis sample, it may be necessary to neutralize it with acid before analysis to prevent column damage.
-
Analysis: At each time point, withdraw an aliquot, dilute as necessary, and analyze all samples (stressed and control) by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to detect any changes in the UV spectrum and identify the emergence of new peaks (degradants).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and quantify any major degradants. The goal is to achieve modest degradation (e.g., 5-20%) to ensure the degradation pathways are revealed without being obscured by secondary reactions.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation (stress testing) study.
Section 4: Recommended Analytical Methodology
A validated, stability-indicating analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.
HPLC-UV Method Parameters
The following provides a starting point for method development. Optimization will be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the diol is in its protonated, neutral state for consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the parent compound and potential degradants of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at ~280 nm (or PDA 200-400 nm) | Catechols typically have a UV absorbance maximum near 280 nm. A PDA detector is crucial for stability studies. |
| Injection Vol. | 2 µL | A small volume to prevent peak distortion. |
Conclusion and Recommendations
This compound is a compound with significant potential, but its utility is directly tied to a thorough understanding of its physicochemical properties.
-
Solubility Summary: The compound is expected to be soluble in polar organic solvents and exhibit pH-dependent aqueous solubility, with significantly increased solubility in basic media (pH > 8).
-
Stability Summary: The primary stability concern is oxidative degradation, which is highly accelerated under neutral to basic pH conditions. Compared to unsubstituted catechol, the difluoro-substitution likely confers enhanced stability against oxidation. It is expected to be stable in acidic solutions and relatively stable to heat in its solid form.
-
Handling and Storage Recommendations:
-
Solid: Store in a tightly sealed container, protected from light, in a cool, dry place (2-8°C is recommended for long-term storage). An inert atmosphere (e.g., argon or nitrogen) is advisable to minimize long-term oxidation.
-
Solutions: Prepare stock solutions in a non-aqueous solvent like DMSO or ethanol. For aqueous assays, prepare fresh solutions in an acidic or mildly acidic buffer (pH 4-6) immediately before use. Avoid storing solutions in neutral or basic aqueous buffers for extended periods.
-
By applying the principles and protocols outlined in this guide, researchers can effectively manage the challenges associated with this compound, ensuring the generation of accurate, reproducible, and reliable data in their discovery and development programs.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Beceiro-González, E., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry, 16, 2020-2028. [Link]
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PubChem. (n.d.). 4,5-Difluorobenzene-1,2-diol. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
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European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.europa.eu. [Link]
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Belal, F., et al. (2014). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 34-49. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
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Zbořilová, J. (2015). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 45(3), 182-198. [Link]
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Dalvi, S. V., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
- Tedder, J. M. (1982). The Correlation of Solubilities of Sparingly Soluble Aromatic Compounds in Water. Journal of the American Chemical Society, 104(15), 4155-4160.
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Mackenzie, G., et al. (2006). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Journal of Medicinal Chemistry, 49(21), 6330-6339. [Link]
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Theoretical Framework for the Characterization of 3,5-Difluorobenzene-1,2-diol: A Computational Chemist's Guide
An In-Depth Technical Guide
Abstract
Fluorinated catechols represent a class of organic molecules with significant potential in medicinal chemistry and materials science, owing to the unique electronic and conformational effects imparted by fluorine substitution. Despite this, 3,5-Difluorobenzene-1,2-diol remains a sparsely characterized molecule. This technical guide presents a comprehensive, first-principles theoretical framework for the in silico characterization of this compound. We eschew a simple review of non-existent literature in favor of establishing a robust and validated computational protocol, from foundational concepts to advanced property prediction. This document serves as a roadmap for researchers, enabling a thorough understanding of the molecule's structural, spectroscopic, and electronic properties prior to, or in conjunction with, empirical studies. The methodologies detailed herein leverage Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to provide predictive insights into molecular geometry, vibrational spectra (IR), NMR chemical shifts, electronic transitions (UV-Vis), and reactivity descriptors, establishing a complete theoretical profile of the target molecule.
Introduction: The Significance of Fluorinated Phenols
The strategic introduction of fluorine atoms into organic scaffolds is a cornerstone of modern drug development and materials science. Fluorine's high electronegativity, combined with its relatively small van der Waals radius, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity. In the context of benzene-1,2-diols (catechols), fluorination can modulate the acidity of the hydroxyl protons, influence intramolecular hydrogen bonding, and modify the molecule's redox potential. These alterations are critical for applications ranging from the design of enzyme inhibitors to the development of novel ligands for metal-organic frameworks.
This compound is a compelling subject for theoretical investigation. The placement of fluorine atoms meta to the hydroxyl groups creates a unique electronic environment that is expected to influence both the catechol ring's reactivity and the conformational preferences of the -OH groups. However, a significant gap exists in the scientific literature regarding its fundamental properties. This guide aims to fill that void by outlining a complete computational workflow. The objective is to provide a self-validating protocol that allows researchers to reliably predict the molecule's key chemical and physical characteristics, thereby accelerating research and development efforts.
Foundational Concepts: Justifying the Computational Approach
A robust theoretical study is built upon informed decisions. The choice of computational method is not arbitrary; it is a deliberate selection based on a balance of accuracy, efficiency, and suitability for the chemical system .
The Rationale for Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) stands as the optimal tool. Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of precision and computational feasibility, making it the workhorse of modern computational chemistry.[1] It allows for the accurate determination of ground-state electronic properties, which are essential for predicting molecular geometries, vibrational frequencies, and various reactivity indices.[2]
Selecting the Appropriate Functional and Basis Set
The accuracy of any DFT calculation hinges on two key parameters: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the component of DFT that approximates the complex many-body electron interactions. For general-purpose organic molecule studies, the B3LYP hybrid functional is a proven and reliable choice, providing excellent results for geometry and frequency calculations.[1] For studies involving electronic excitations, such as UV-Vis spectra, a long-range corrected functional like CAM-B3LYP is often preferred as it can better describe charge-transfer states.[3]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended for this system.
-
6-311G : This indicates a triple-zeta split-valence basis set, providing significant flexibility for the valence electrons.
-
++ : These two plus signs denote the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are critical for accurately describing systems with lone pairs (like the oxygen atoms in the diol) and for modeling non-covalent interactions such as hydrogen bonding.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, which is essential for describing the directional nature of chemical bonds accurately.[4]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-quality, trustworthy foundation for predicting the properties of this compound.
A Validated Computational Protocol: Step-by-Step Methodology
This section details the experimental workflow for a comprehensive theoretical analysis. Each stage includes an explanation of its purpose and a self-validation checkpoint.
Workflow for a Comprehensive Theoretical Study
Caption: A validated workflow for the theoretical characterization of a molecule.
Step 1: Geometry Optimization and Vibrational Analysis
-
Construct Initial Geometry: Build an approximate 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform Geometry Optimization: Submit the structure for a full geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.
-
Protocol Validation: This step is the system's primary self-validation check. Analyze the output of the frequency calculation. A true energy minimum, representing a stable molecular structure, will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a higher-order saddle point, and further optimization is required.
Step 2: Prediction of Spectroscopic Properties
With a validated, optimized geometry, proceed to calculate spectroscopic data.
-
NMR Spectroscopy:
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method, a highly reliable approach for predicting isotropic magnetic shielding constants.[4]
-
Calculate the shielding constants for ¹H, ¹³C, and ¹⁹F nuclei.
-
Convert the calculated shielding constants to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory: δ_sample = σ_ref - σ_sample.
-
-
Infrared (IR) Spectroscopy:
-
The vibrational frequencies and their corresponding intensities are direct outputs of the frequency calculation performed in Step 1.
-
Due to the harmonic approximation used in the calculations, computed frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.
-
-
UV-Vis Spectroscopy:
-
Use the optimized ground-state geometry as the input.
-
Perform a Time-Dependent DFT (TD-DFT) calculation.[5] This method computes the vertical excitation energies from the ground state to various excited states.
-
Analyze the output to identify the transitions with the highest oscillator strengths, which correspond to the most intense peaks (λ_max) in the UV-Vis absorption spectrum.
-
Step 3: Analysis of Electronic Properties and Reactivity
-
Frontier Molecular Orbitals (FMOs):
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
-
The HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[1][5]
-
-
Molecular Electrostatic Potential (MEP):
-
Generate an MEP surface, which maps the electrostatic potential onto the molecule's electron density.
-
This visualization provides an intuitive guide to the molecule's charge distribution. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[6]
-
Predicted Data and Interpretation (Prospective)
The following tables present the expected quantitative data for this compound based on the described protocol. These serve as a benchmark for future experimental and computational work.
Predicted Molecular Geometry
The structure of this compound is defined by key bond lengths and angles. The internal hydrogen bonding between the adjacent hydroxyl groups is a key feature to analyze.
Caption: Atom numbering scheme for this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Atom(s) | Predicted Value |
|---|---|---|
| Bond Lengths | (Å) | |
| C1-C2 | 1.40 | |
| C-F (avg) | 1.35 | |
| C-O (avg) | 1.36 | |
| O-H (avg) | 0.97 | |
| Bond Angles | (°) | |
| C-C-C (ring) | ~120.0 | |
| C-C-O | ~120.0 | |
| C-O-H | ~109.0 |
| Dihedral Angle | O7-C1-C2-O9 | ~0-5.0 |
Predicted Spectroscopic Signatures
Table 2: Predicted Vibrational and Electronic Spectra
| Spectrum | Feature | Predicted Value | Assignment / Comment |
|---|---|---|---|
| IR | O-H stretch (H-bonded) | ~3450 cm⁻¹ | Broad peak, indicative of intramolecular H-bonding. |
| C-F stretch | ~1150-1250 cm⁻¹ | Strong, characteristic absorption. | |
| Aromatic C=C stretch | ~1600 cm⁻¹ | Ring vibration. | |
| UV-Vis | λ_max,1 | ~210 nm | π → π* transition of the aromatic system. |
| | λ_max,2 | ~275 nm | n → π* transition involving oxygen lone pairs. |
Table 3: Predicted NMR Chemical Shifts (referenced to TMS)
| Nucleus | Atom(s) | Predicted δ (ppm) | Comment |
|---|---|---|---|
| ¹H NMR | H12, H14 | 6.5 - 6.8 | Aromatic protons, split by fluorine. |
| H8, H10 | 5.0 - 5.5 | Hydroxyl protons, likely a broad singlet. | |
| ¹³C NMR | C1, C2 | 145 - 150 | Carbons bonded to oxygen (deshielded). |
| C3, C5 | 160 - 165 (d) | Carbons bonded to fluorine (deshielded, large ¹JCF coupling). | |
| C4, C6 | 100 - 105 (t) | Carbons flanked by fluorinated carbons. |
| ¹⁹F NMR | F11, F13 | -110 to -120 | Typical range for aryl fluorides. |
Predicted Electronic Landscape
Caption: Relationship between Frontier Molecular Orbitals (FMOs).
Table 4: Predicted FMO Energies and Reactivity Descriptors
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| E_HOMO | -6.5 eV | Energy of the highest-energy electrons; relates to ionization potential. |
| E_LUMO | -1.0 eV | Energy of the lowest-energy empty orbital; relates to electron affinity. |
| E_gap | 5.5 eV | Large gap suggests high kinetic stability and low chemical reactivity. |
Conclusion
This guide has established a comprehensive and scientifically rigorous theoretical framework for the complete characterization of this compound. By adhering to the detailed computational protocol, researchers can generate reliable, predictive data on the molecule's geometry, spectroscopic signatures, and electronic properties. The emphasis on methodological justification—from the selection of DFT functionals and basis sets to the inclusion of protocol validation steps—ensures the trustworthiness and reproducibility of the results. This in silico approach provides a powerful, cost-effective, and insightful alternative to purely empirical investigation, enabling a deeper understanding of this promising molecule and paving the way for its application in advanced materials and drug discovery.
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Title: Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides Source: PLOS ONE URL: [Link]
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Title: Crystallographic and DFT study of novel dimethoxybenzene derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices Source: MDPI URL: [Link]
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An In-depth Technical Guide to 3,5-Difluorobenzene-1,2-diol: Synthesis, Properties, and Potential in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within the class of fluorinated aromatics, fluorinated catechols represent a particularly intriguing, yet underexplored, family of compounds. This technical guide provides a comprehensive overview of a specific member of this family: 3,5-Difluorobenzene-1,2-diol (also known as 3,5-difluorocatechol).
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the known and inferred history of this compound, detail plausible synthetic routes, summarize its chemical and physical properties, and explore its potential as a valuable building block for the next generation of therapeutics. While the specific discovery of this compound is not prominently documented, its existence as a commercially available reagent underscores the growing interest in polyfluorinated synthons.
Historical Context and Discovery
Synthetic Pathways
The synthesis of this compound can be approached through several plausible routes, leveraging established transformations in aromatic chemistry. Below, we outline a detailed, multi-step chemical synthesis starting from a common precursor, 3,5-difluorophenol, and also touch upon a potential enzymatic approach.
Chemical Synthesis: From 3,5-Difluorophenol to this compound
This proposed synthesis involves the ortho-hydroxylation of 3,5-difluorophenol. This transformation can be challenging due to the need for regioselectivity. One potential method involves an initial formylation followed by a Baeyer-Villiger oxidation.
Figure 1: Proposed chemical synthesis pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-4,6-difluorobenzaldehyde
-
To a solution of 3,5-difluorophenol (1 eq.) in a suitable solvent such as trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1.5 eq.).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.
-
Acidify the mixture with hydrochloric acid and heat to hydrolyze the intermediate imine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-4,6-difluorobenzaldehyde.
Step 2: Baeyer-Villiger Oxidation to the Formate Ester
-
Dissolve the 2-hydroxy-4,6-difluorobenzaldehyde (1 eq.) in a chlorinated solvent such as dichloromethane (DCM).
-
Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.), portion-wise at 0 °C. The Baeyer-Villiger oxidation is a well-established method for converting aldehydes and ketones to esters.[3][4][5][6]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Wash the organic layer sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude formate ester, which may be used in the next step without further purification.
Step 3: Hydrolysis to this compound
-
Dissolve the crude formate ester in a solvent mixture such as methanol and water.
-
Add a base, for instance, sodium hydroxide (2 eq.), and stir the mixture at room temperature for a few hours to effect hydrolysis.
-
Monitor the reaction by TLC until the formate ester is no longer present.
-
Acidify the reaction mixture with a dilute acid like hydrochloric acid to a pH of approximately 2-3.
-
Extract the desired this compound with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The final product can be purified by recrystallization or column chromatography.
Enzymatic Synthesis: A Greener Alternative
Recent research has highlighted the potential of enzymatic reactions for the synthesis of fluorinated compounds, offering high selectivity and milder reaction conditions.[7] The cometabolic degradation of difluorophenols by certain microorganisms presents a plausible route to this compound. Specifically, phenol hydroxylases from bacteria such as Rhodococcus species have been shown to catalyze the ortho-hydroxylation of fluorophenols to produce the corresponding fluorocatechols.[8]
Figure 2: Conceptual diagram of the enzymatic synthesis of this compound.
This biocatalytic approach, while not yet a standard laboratory procedure for this specific molecule, represents a promising avenue for sustainable production.
Chemical and Physical Properties
While a comprehensive experimental dataset for this compound is not extensively published, its properties can be reliably inferred from its structure and data available for analogous compounds.
| Property | Value |
| Molecular Formula | C₆H₄F₂O₂ |
| Molecular Weight | 146.09 g/mol |
| Appearance | Expected to be a solid at room temperature |
| ¹H NMR (in DMSO-d₆) | Two signals expected in the aromatic region, each exhibiting complex splitting due to H-F and H-H coupling. Two signals for the hydroxyl protons. |
| ¹³C NMR (in DMSO-d₆) | Six distinct signals expected for the aromatic carbons, with characteristic C-F coupling constants. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z = 146. |
| Infrared (IR) Spectroscopy | Characteristic broad O-H stretching band around 3300-3500 cm⁻¹, C-F stretching bands, and aromatic C-H and C=C stretching bands. |
The presence of two electron-withdrawing fluorine atoms is expected to lower the pKa of the hydroxyl groups compared to unsubstituted catechol, making it more acidic.
Potential Applications in Drug Development
The unique substitution pattern of this compound makes it a highly attractive scaffold for medicinal chemistry. The strategic placement of fluorine atoms can significantly impact a molecule's biological activity and pharmacokinetic properties in several ways:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate. The fluorine atoms at the 3 and 5 positions can shield the aromatic ring from enzymatic attack.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The electron-withdrawing nature of the fluorine atoms can also modulate the electronic properties of the catechol ring, potentially enhancing its binding to target enzymes or receptors.
-
Modulation of pKa: The acidity of the catechol hydroxyl groups is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding characteristics. The two fluorine atoms will lower the pKa of the hydroxyl groups, which can be exploited to fine-tune these properties.
Catechol moieties are present in numerous biologically active compounds, including neurotransmitters and various therapeutic agents. As a fluorinated analog, this compound could serve as a key building block for the synthesis of novel inhibitors of enzymes such as catechol-O-methyltransferase (COMT), or as a scaffold for the development of new antiviral or anticancer agents.
Figure 3: Conceptual diagram illustrating the potential role of the this compound scaffold in drug design.
Conclusion
This compound represents a promising yet underexplored building block in the ever-expanding field of fluorine chemistry. While its historical origins are not clearly defined, its chemical synthesis is achievable through established organic reactions, and the potential for enzymatic synthesis offers a glimpse into future green chemistry applications. The strategic placement of two fluorine atoms on the catechol ring endows this molecule with a unique set of properties that are highly desirable in drug discovery. As our understanding of the nuanced effects of fluorination continues to grow, it is anticipated that scaffolds such as this compound will play an increasingly important role in the development of safer and more effective medicines.
References
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Finkelstein, Z., et al. (2000). Aromatic hydroxylation of fluorophenols providing possible pathways for... ResearchGate. [Link]
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Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]
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Ni, Y., & Xu, J. H. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]
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- 1. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR [m.chemicalbook.com]
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- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
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- 7. 1,2-Difluorobenzene(367-11-3) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,5-Difluorobenzene-1,2-diol: A Detailed Guide
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-Difluorobenzene-1,2-diol (3,5-difluorocatechol), a valuable fluorinated building block in medicinal and materials chemistry. The strategic introduction of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, making targeted synthesis of compounds like this compound of high interest.[1] This guide details a robust and accessible synthetic pathway, explains the chemical principles behind the chosen methodology, and provides detailed, step-by-step protocols for laboratory execution. It is intended for researchers in organic synthesis, drug development, and materials science.
Introduction and Strategic Rationale
Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[2] this compound, a difluorinated catechol, presents a synthetically challenging yet highly valuable scaffold. The catechol moiety offers multiple points for further functionalization, while the meta-disposed fluorine atoms provide a distinct electronic and steric profile.
Direct electrophilic fluorination of catechol (1,2-benzenediol) is complex and often leads to a mixture of regioisomers due to the strong activating and directing effects of the hydroxyl groups. Therefore, a more controlled, multi-step approach is necessary. The synthetic strategy outlined in this guide was chosen for its logical progression and reliance on well-established, high-yielding chemical transformations. The proposed pathway begins with a commercially available, pre-fluorinated precursor, 1,2-diamino-3,5-difluorobenzene, and proceeds via a bis-diazotization followed by hydrolysis. This approach circumvents the challenges of regioselective fluorination and provides a clear route to the target molecule.
Overall Synthetic Workflow
The synthesis is a two-stage process starting from 1,2-diamino-3,5-difluorobenzene. The first stage involves the formation of a stable bis-diazonium salt. The second stage is the controlled thermal decomposition of this salt in an aqueous medium to yield the final diol product.
Diagram 2: Simplified mechanism of diazonium salt hydrolysis.
Materials:
-
Solution of 3,5-Difluorobenzene-1,2-bis(diazonium) salt (from Protocol 1)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Hydrolysis: Gently warm the solution from Protocol 1 to 50-60 °C. The decomposition is typically accompanied by vigorous nitrogen gas evolution. Maintain this temperature until gas evolution ceases (approximately 1-2 hours). The solution will likely darken.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic extracts. Wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically a dark oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of hexanes/ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity to 7:3) is a suitable starting point for elution.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a solid.
Product Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Data | Source |
| Chemical Formula | C₆H₄F₂O₂ | PubChem [3] |
| Molecular Weight | 146.09 g/mol | PubChem [3] |
| Appearance | Off-white to light brown solid | Expected |
| Purity (Post-Chromo.) | >95% | Target |
| Analytical Methods | ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS, HPLC | Standard [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Protocol 1 | Incomplete diazotization; Temperature too high, causing premature decomposition. | Ensure temperature is strictly maintained at 0-5 °C. Verify nitrite concentration. Check for a positive KI-starch test at the end of the reaction. |
| Violent/Uncontrolled Gas Evolution | Hydrolysis temperature increased too quickly. | Heat the diazonium solution gradually and ensure efficient stirring. Have an ice bath ready to cool the reaction if it becomes too vigorous. |
| Dark, Tar-like Crude Product | Side reactions during hydrolysis, such as coupling of the diazonium salt with the product. | Ensure the hydrolysis solution is sufficiently acidic. Consider adding a small amount of copper sulfate to the hydrolysis step. |
| Difficult Purification | Presence of highly polar impurities or unreacted starting material. | Adjust the chromatography gradient to improve separation. Consider a pre-purification wash or recrystallization step if applicable. |
References
- Sigma-Aldrich. (2023). Safety Data Sheet for Fluorobenzene-d5.
- Fisher Scientific. (2025). Safety Data Sheet for 1,2-Difluorobenzene.
- Environmental Health and Safety Division. (n.d.). Analytical Methods.
- ChemicalBook. (2025). Safety Data Sheet for TETRAFLUOROBENZENE-1,2-DIOL.
-
PubChem. (n.d.). 4,5-Difluorobenzene-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ley Research Group. (n.d.). Fluorination Reactions. University of Cambridge. Retrieved from [Link]
- Fisher Scientific. (2010). Safety Data Sheet for 3,5-Difluorobenzenesulfonyl chloride.
-
O'Hagan, D. (2020). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Retrieved from [Link]
-
Doyle Group. (2023). Nucleophilic Fluorination. UCLA. Retrieved from [Link]
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Application Notes: 3,5-Difluorobenzene-1,2-diol in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern drug design, offering predictable modulation of physicochemical and pharmacokinetic properties.[1][2][3][4][5] This guide focuses on 3,5-Difluorobenzene-1,2-diol (3,5-difluorocatechol), a privileged pharmacophore and versatile synthetic intermediate. We will explore the chemical rationale for its use, provide detailed application protocols for its integration into drug discovery workflows, and present case studies on its utility in enzyme inhibition, particularly for Catechol-O-methyltransferase (COMT). This document serves as a practical resource for chemists and pharmacologists aiming to leverage this unique scaffold to overcome common challenges in drug development, such as metabolic instability and target selectivity.
The Strategic Advantage of the 3,5-Difluorocatechol Moiety
The catechol (1,2-dihydroxybenzene) core is prevalent in endogenous neurotransmitters and numerous pharmaceuticals. However, its therapeutic application is often compromised by rapid metabolic oxidation and O-methylation by enzymes like COMT. The introduction of fluorine atoms at the C3 and C5 positions of the catechol ring is a deliberate design strategy to mitigate these liabilities.
-
Enhanced Metabolic Stability: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the oxidation potential of the catechol ring. This intrinsic property makes the diol system more resistant to metabolic conversion into reactive and potentially toxic ortho-quinones.
-
Modulation of Acidity (pKa): Fluorine substitution lowers the pKa of the phenolic hydroxyl groups. This alteration influences the molecule's ionization state at physiological pH, which can be critical for optimizing interactions within a target's binding site and modulating cell membrane permeability.[1][4]
-
Improved Target Engagement: The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues. This can lead to enhanced binding affinity and selectivity for the target protein.[5]
-
Blocking Metabolic Sites: Fluorine atoms can serve as effective bioisosteres for hydrogen, sterically blocking sites that would otherwise be susceptible to metabolic attack (e.g., aromatic hydroxylation) without significantly increasing the molecule's size.
Synthesis and Characterization
This compound is accessible through multi-step synthesis from commercially available precursors. The following is a generalized workflow representing a common synthetic strategy.
Protocol 1: Representative Synthesis of this compound
This protocol outlines a conceptual pathway and should be optimized for specific laboratory conditions.
Objective: To synthesize this compound from 1-bromo-3,5-difluorobenzene.
Materials: 1-bromo-3,5-difluorobenzene, magnesium turnings, dry THF, trimethyl borate, acetic acid, hydrogen peroxide (30%), sodium hydroxide, appropriate solvents for workup and purification.
Procedure:
-
Grignard Formation: Activate magnesium turnings in a flame-dried flask under an inert atmosphere (N₂ or Ar). Add a solution of 1-bromo-3,5-difluorobenzene in dry THF dropwise to initiate the formation of the Grignard reagent, (3,5-difluorophenyl)magnesium bromide.
-
Borylation: Cool the Grignard solution to -78 °C and add trimethyl borate dropwise. Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Hydrolysis to Boronic Acid: Quench the reaction by carefully adding aqueous acetic acid. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers contain 3,5-difluorobenzeneboronic acid.
-
Oxidation to Phenol: To the solution of the boronic acid, add an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C. Stir the reaction at room temperature until the oxidation is complete (monitor by TLC or LC-MS). This step yields 3,5-difluorophenol.[6]
-
Ortho-Hydroxylation: Protect the phenol (e.g., as a methoxymethyl ether). Perform a directed ortho-metalation using a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic oxygen source (e.g., trimethyl borate followed by oxidation as in Step 4) to install the second hydroxyl group.
-
Deprotection & Purification: Remove the protecting group under appropriate acidic conditions. Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.
Synthetic Workflow Visualization
Caption: A representative synthetic pathway to this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂O₂ | N/A |
| Molecular Weight | 146.09 g/mol | N/A |
| Appearance | Off-white to pale brown solid | N/A |
| Melting Point | 76-80 °C | N/A |
| LogP (calculated) | 1.2 - 1.5 | N/A |
Application in Enzyme Inhibitor Design: A COMT Case Study
The 3,5-difluorocatechol scaffold is an exemplary pharmacophore for inhibitors of Catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamine neurotransmitters and is a key target in Parkinson's disease therapy.
Mechanistic Rationale: The COMT active site contains a critical Mg²⁺ ion that coordinates the two hydroxyl groups of the catechol substrate. The 3,5-difluorocatechol moiety mimics this binding mode perfectly. The fluorine atoms enhance binding affinity through favorable interactions and increase the compound's residence time by preventing metabolic methylation, leading to potent and durable inhibition.
Protocol 2: In Vitro COMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound incorporating the 3,5-difluorocatechol moiety.
Materials:
-
Recombinant human soluble COMT (s-COMT)
-
S-(5'-Adenosyl)-L-methionine iodide salt (SAM), methyl donor
-
Esculetin (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂
-
Test compound and reference inhibitor (e.g., Tolcapone)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, then dilute further into the Assay Buffer.
-
Assay Plate Setup:
-
To each well, add 50 µL of Assay Buffer.
-
Add 2 µL of the diluted test compound or control (DMSO for 100% activity, reference inhibitor for positive control).
-
Add 20 µL of s-COMT solution (final concentration ~5 nM).
-
Add 10 µL of SAM solution (final concentration ~10 µM).
-
Mix and incubate for 10 minutes at 25 °C.
-
-
Reaction Initiation: Add 20 µL of esculetin solution (final concentration ~2 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the fluorescence every 60 seconds for 30 minutes. The product of esculetin methylation (scopoletin) is fluorescent.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the DMSO control (100% activity) and buffer-only control (0% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
COMT Inhibition Mechanism
Caption: 3,5-Difluorocatechol inhibitor chelating Mg²⁺ in the COMT active site.
Broader Applications and Future Directions
The utility of this compound is not limited to COMT. This scaffold is a valuable tool for probing structure-activity relationships in various target classes:
-
Tyrosine Kinase Inhibitors: As a stable bioisostere of the tyrosine phenol, it can be incorporated into kinase inhibitors to enhance binding to the hinge region and improve metabolic stability.[7]
-
HSP90 and Other Chaperone Proteins: The related resorcinol moiety is a key feature of many HSP90 inhibitors. The 3,5-difluorocatechol provides a novel vector for interaction and property modulation.
-
Metalloenzyme Inhibitors: Its strong metal-chelating properties make it an attractive pharmacophore for inhibiting other metalloenzymes implicated in disease.[8]
Conclusion
This compound represents a highly valuable, multi-purpose tool in the medicinal chemist's arsenal. Its unique combination of metabolic stability, modulated electronics, and potent chelating ability allows for the rational design of superior drug candidates. The protocols and insights provided herein are intended to empower research teams to effectively harness the potential of this fluorinated scaffold to accelerate the discovery of next-generation therapeutics.
References
- Source: Quick Company (Patent Filing)
-
Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride Source: Murdock College Science Research Program (MCSRP) Conference URL: [Link]
- Title: Synthesis process of 3, 5-difluorophenol - Google Patents Source: Google Patents URL
-
Title: Significance of Fluorine in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]
-
Title: Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives Source: Molecules URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]
-
Title: Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors Source: Scientific Reports (Nature) URL: [Link]
-
Title: Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
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- 6. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3,5-Difluorobenzene-1,2-diol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Catechols
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a proven method for modulating molecular properties.[1][2] Fluorine's unique combination of high electronegativity, small steric footprint, and the ability to form strong C-F bonds can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding interactions.[3] Concurrently, the catechol (1,2-dihydroxybenzene) framework is a privileged structure, renowned for its potent metal-chelating properties and its role as a precursor to a vast array of heterocyclic systems, including benzodioxoles and benzodioxanes, which are prevalent in pharmacologically active compounds.
The convergence of these two powerful concepts in 3,5-Difluorobenzene-1,2-diol (also known as 3,5-difluorocatechol) presents a compelling building block for synthetic chemists. The two fluorine atoms, positioned meta to each other and flanking the diol functionality, exert a strong inductive electron-withdrawing effect. This unique electronic arrangement is anticipated to:
-
Increase the acidity of the hydroxyl protons, facilitating reactions under milder basic conditions.
-
Raise the oxidation potential , making the catechol core more resistant to oxidation compared to its non-fluorinated counterpart.
-
Block metabolic attack at the C3 and C5 positions, a common site of enzymatic hydroxylation.
-
Provide unique non-covalent interaction sites (C-F···H, dipole-dipole), which can be exploited in rational drug design and crystal engineering.
This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed, field-tested protocols to accelerate its adoption in synthetic programs.
Physicochemical Properties & Handling
This compound is a specialty chemical that requires careful handling. As with most catechol derivatives, it is susceptible to air oxidation, particularly in solution and under basic conditions, which can lead to coloration. It is advisable to store the solid under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated.
| Property | Value | Source |
| CAS Number | 147300-09-2 | |
| Molecular Formula | C₆H₄F₂O₂ | |
| Molecular Weight | 146.09 g/mol | |
| Appearance | Off-white to light brown solid (predicted) | |
| Predicted pKa₁ | ~8.5 (significantly lower than catechol's ~9.4 due to F atoms) | |
| Predicted LogP | ~1.5 (increased lipophilicity compared to catechol) |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid and all solutions in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Catechols can be skin and respiratory irritants.
-
Due to its susceptibility to oxidation, de-gassed solvents are recommended for reactions requiring high purity and yield.
In-House Synthesis Protocol (Proposed)
While this compound is commercially available, this proposed two-step protocol provides a reliable pathway for its synthesis on a laboratory scale from the readily available 3,5-difluorophenol, should an in-house preparation be required. The key transformation is a regioselective ortho-formylation followed by a Baeyer-Villiger oxidation.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Hydroxy-4,6-difluorobenzaldehyde
-
Rationale: The Duff reaction provides a straightforward method for the ortho-formylation of phenols. The electron-withdrawing fluorine atoms strongly activate the ring towards electrophilic attack, but the directing effect of the hydroxyl group should favor formylation at the C2 position.
-
To a flask charged with trifluoroacetic acid (10 mL/g of phenol), add 3,5-difluorophenol (1.0 eq).
-
Add hexamethylenetetramine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it onto a mixture of ice and concentrated HCl.
-
Stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde as a solid.
Protocol 2: Synthesis of this compound
-
Rationale: The Baeyer-Villiger oxidation reliably converts phenolic aldehydes to formate esters, which are readily hydrolyzed to the corresponding catechol. The use of meta-chloroperoxybenzoic acid (m-CPBA) is standard for this transformation.
-
Dissolve the 2-Hydroxy-4,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (20 mL/g).
-
Add m-CPBA (~77%, 1.2 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with 10% aqueous sodium sulfite (to quench excess peroxide), saturated sodium bicarbonate solution (to remove m-CBA), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The intermediate formate ester can be used directly or purified by chromatography.
-
To the crude formate ester, add a solution of 2 M sodium hydroxide (5 eq) and methanol (10 mL/g).
-
Stir the mixture at room temperature for 2-4 hours to effect hydrolysis.
-
Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Application Protocols
Application 1: Synthesis of 5,7-Difluoro-1,3-benzodioxole
The catechol moiety is an ideal precursor for 1,3-benzodioxoles, a scaffold present in numerous bioactive molecules. The reaction with a dihalomethane under basic conditions proceeds via a tandem Williamson ether synthesis.
Caption: Synthesis of a fluorinated benzodioxole derivative.
Protocol 3: Preparation of 5,7-Difluoro-1,3-benzodioxole
-
Rationale: Cesium carbonate is an effective base for this transformation, offering good solubility in polar aprotic solvents like DMF. Dibromomethane is a highly effective electrophile for forming the methylene bridge. The increased acidity of the fluorinated catechol allows for efficient reaction.
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 mL/g of diol).
-
Stir the solution under an inert atmosphere (N₂) and add cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Add dibromomethane (CH₂Br₂, 1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (5x the volume of DMF).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic extracts and wash with water (2x) and then brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Application 2: Boronate Ester Formation for Supramolecular and Cross-Coupling Chemistry
Catechols react readily and reversibly with boronic acids to form five-membered boronate esters. These esters are valuable in supramolecular chemistry, as protecting groups, and as coupling partners in Suzuki-Miyaura reactions. The electron-withdrawing fluorine atoms render the boron center of the resulting ester more Lewis acidic, a property that can be exploited in sensor design.
Protocol 4: Synthesis of 2-(4-methoxyphenyl)-4,6-difluoro-1,3,2-benzodioxaborole
-
Rationale: This protocol describes the formation of a stable boronate ester. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus or a drying agent.
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and toluene (20 mL/g of diol).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 2-4 hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like hexane/ethyl acetate to yield the pure boronate ester.
| Parameter Comparison | Catechol Boronate Ester | 3,5-Difluorocatechol Boronate Ester (Predicted) |
| Lewis Acidity of Boron Center | Moderate | Enhanced |
| Hydrolytic Stability | Moderate | Increased |
| ¹¹B NMR Chemical Shift (ppm) | ~ +20 to +25 | Downfield shifted (~ +25 to +30) |
| Utility in Fluoride Sensing | Low | High Potential (due to increased Lewis acidity) |
References
-
Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link][3]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2]
-
MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
-
Zhou, Y., et al. An updated review on fluorine-containing drugs approved by the FDA in recent years. RSC Medicinal Chemistry. [Link]
-
Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]
Sources
Application Notes & Protocols: 3,5-Difluorobenzene-1,2-diol as a Functional Ligand in Modern Coordination Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 3,5-Difluorobenzene-1,2-diol (3,5-difluorocatechol) as a versatile ligand in coordination chemistry. We delve into the ligand's synthesis, its unique electronic properties conferred by fluorine substitution, and its utility in constructing functional metal complexes. Detailed, field-tested protocols are provided for the synthesis of a representative transition metal complex and its subsequent characterization. Furthermore, we explore potential applications in catalysis, metal-organic frameworks (MOFs), and sensor technology, underscoring the ligand's potential to advance these fields.
Introduction: The Strategic Advantage of Fluorinated Catechol Ligands
Catechol (benzene-1,2-diol) and its derivatives are privileged ligands in coordination chemistry, renowned for their ability to form stable, redox-active complexes with a wide range of metal ions. The introduction of fluorine atoms onto the catechol backbone is a strategic design element that profoundly modulates the ligand's electronic character. The two fluorine atoms at the 3 and 5 positions of this compound exert a strong inductive electron-withdrawing effect. This modification significantly increases the acidity of the hydroxyl protons and lowers the energy of the frontier orbitals, thereby altering the redox potential and stability of the resulting metal complexes.[1] These tailored electronic properties make this compound an attractive candidate for applications requiring robust metal complexes with specific electrochemical and reactive characteristics.[2]
Logical Framework: Impact of Fluorination
The diagram below illustrates the causal relationship between fluorine substitution and the modified properties of the resulting metal complexes.
Caption: Causal diagram showing the electronic effects of fluorine substitution.
Ligand Synthesis, Purification, and Properties
The synthesis of this compound is not as widely documented as that of its non-fluorinated parent. However, a reliable route can be adapted from established methodologies for the synthesis of fluorinated phenols and the hydroxylation of aromatic compounds. A plausible approach involves the Baeyer-Villiger oxidation of 3,5-difluorobenzaldehyde.[3]
Protocol 2.1: Synthesis of this compound
Safety Notice: This protocol involves strong acids and oxidizing agents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][5]
Materials:
-
3,5-Difluorobenzaldehyde
-
3-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
Procedure:
-
Formate Ester Formation (Baeyer-Villiger Oxidation): a. Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Work-up and Quenching: a. Cool the reaction mixture again to 0 °C. b. Quench the reaction by slowly adding 10% Na₂SO₃ solution to destroy excess peroxide. c. Add saturated NaHCO₃ solution to neutralize the 3-chlorobenzoic acid byproduct. d. Separate the organic layer. Extract the aqueous layer twice with DCM. e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. f. Filter and concentrate the solvent in vacuo to yield the crude formate ester.
-
Hydrolysis to Diol: a. Dissolve the crude formate ester in methanol. b. Add 1 M NaOH solution (2.0 eq) and stir the mixture at room temperature for 4 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7. e. Remove the methanol under reduced pressure. f. Extract the resulting aqueous residue three times with ethyl acetate.
-
Purification: a. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. b. Concentrate the solvent in vacuo to obtain the crude product. c. Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 147300-09-2 | [6] |
| Molecular Formula | C₆H₄F₂O₂ | [7] |
| Molecular Weight | 146.09 g/mol | [7] |
| Appearance | Off-white to pale crystalline solid | Expected |
| Melting Point | ~75-80 °C | Predicted, requires experimental verification |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate. Sparingly soluble in water. | Based on catechol and fluorophenol properties. |
| pKa₁ | ~8.5 | Estimated; lower than catechol (~9.4) due to F atoms. |
Application Note: Synthesis of a [Cu(II)-(3,5-F₂-cat)₂] Complex
This protocol details the synthesis of a square planar copper(II) complex using this compound as the ligand. The choice of copper is illustrative; similar procedures can be adapted for other transition metals like Fe(III), Co(II), or Ni(II).[8][9]
Protocol 3.1: Synthesis of Bis(3,5-difluorocatecholato)copper(II)
Rationale: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the catechol ligand, which is particularly susceptible to oxidation in the presence of base and air. A weak base like triethylamine (NEt₃) is used to deprotonate the diol in situ, facilitating coordination to the metal center.
Materials:
-
This compound (2.1 eq)
-
Copper(II) chloride (CuCl₂, 1.0 eq)
-
Methanol (MeOH), degassed
-
Triethylamine (NEt₃), distilled and degassed
-
Diethyl ether, anhydrous
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a Cu(II)-bis(catecholato) complex.
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (2.1 eq) in degassed methanol.
-
In a separate Schlenk flask, dissolve CuCl₂ (1.0 eq) in a minimum amount of degassed methanol.
-
Slowly add the CuCl₂ solution to the ligand solution with vigorous stirring.
-
Cool the resulting mixture to 0 °C and add degassed triethylamine (2.2 eq) dropwise via syringe. A color change and precipitation should be observed.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Reduce the solvent volume by approximately half under vacuum.
-
Precipitate the complex by adding cold, anhydrous diethyl ether.
-
Collect the solid product by filtration under nitrogen, wash with cold diethyl ether, and dry in vacuo.
Application Note: Characterization Protocols
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.[9][10]
Protocol 4.1: Standard Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm coordination of the diol to the metal center.
-
Procedure: Acquire a spectrum of the free ligand and the metal complex using KBr pellets or an ATR accessory.
-
Expected Result: Disappearance or significant shift of the broad O-H stretching band (around 3300-3500 cm⁻¹) from the free ligand. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-O vibrations.
-
-
UV-Visible Spectroscopy:
-
Objective: To investigate the electronic structure and d-d transitions of the metal center.
-
Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF) and record the absorbance spectrum from 200-800 nm.
-
Expected Result: For the Cu(II) complex, expect to see ligand-to-metal charge transfer (LMCT) bands in the UV or high-visible region and weaker d-d transition bands in the visible region, characteristic of a d⁹ square planar geometry.
-
-
X-ray Crystallography:
-
Objective: To obtain an unambiguous determination of the molecular structure.[11][12]
-
Procedure: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Expected Result: Provides precise bond lengths, bond angles, and the overall coordination geometry, confirming the structure of the complex.
-
-
Elemental Analysis (C, H, N):
-
Objective: To verify the empirical formula and purity of the complex.
-
Procedure: Submit a pure, dry sample for combustion analysis.
-
Expected Result: The experimental percentages of C, H, and N should match the calculated values for the proposed formula within a ±0.4% margin.
-
Table 2: Summary of Expected Characterization Data for [Cu(C₆H₂F₂O₂)₂]²⁻ complex
| Technique | Expected Observation | Rationale |
| FT-IR | Disappearance of broad ν(O-H) >3000 cm⁻¹. Appearance of new ν(M-O) ~500 cm⁻¹. | Deprotonation and coordination of hydroxyl groups. |
| UV-Vis | Intense LMCT bands (~300-450 nm). Weak d-d band (~500-700 nm). | Electronic transitions typical for catecholato-Cu(II) systems. |
| Elemental Analysis | %C, %H match calculated values for the complex formula. | Confirms bulk purity and composition. |
| Magnetic Moment | μ_eff ≈ 1.7 - 2.2 B.M. | Consistent with one unpaired electron for a Cu(II) d⁹ center. |
Potential Applications and Future Directions
The unique properties of metal complexes derived from this compound open avenues for several advanced applications.
-
Catalysis: The electron-withdrawing fluorine atoms can enhance the Lewis acidity of the metal center and stabilize higher oxidation states, making these complexes promising candidates for oxidation catalysis.[2][13] For instance, an iron complex could be tested for its ability to catalyze the oxidation of substrates like alcohols or alkenes, potentially with enhanced stability and turnover numbers compared to non-fluorinated analogues.
-
Metal-Organic Frameworks (MOFs): As a difunctional linker, this ligand can be used to construct MOFs. The fluorine groups lining the pores would create a more hydrophobic environment, which could be advantageous for the selective adsorption of specific gases or for enhancing the hydrolytic stability of the framework.[14][15][16]
-
Sensing: The reversible redox chemistry of the catechol moiety can be exploited for sensor development. The coordination of an analyte to the metal center could perturb the electronic structure, leading to a measurable change in the redox potential (electrochemical sensing) or a distinct color change (colorimetric sensing), particularly for fluoride ions.[17]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in ligand synthesis | Incomplete reaction; decomposition of product during work-up. | Extend reaction time; ensure quenching and neutralization steps are performed at low temperature. |
| Complex fails to precipitate | Complex is too soluble in the reaction mixture. | Reduce solvent volume further; use a less polar anti-solvent for precipitation (e.g., hexane). |
| Product is an insoluble oil or tar | Polymerization of the ligand or formation of oligomeric metal species. | Ensure strict anaerobic conditions; add base slowly at low temperature; use more dilute solutions. |
| Elemental analysis is incorrect | Impurities (solvent, starting material, salts); incorrect structural assignment. | Re-purify the complex by recrystallization; ensure sample is thoroughly dried; re-evaluate characterization data. |
References
- Filo. (2025, July 30).
- Quick Company.
- Thermo Fisher Scientific. (2025, December 21).
- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
- TCI Chemicals. (2025, May 7). SAFETY DATA SHEET - 1-Chloro-3,4-difluorobenzene.
- MDPI. (2023). New Ligand-Based Metal Complexes: Synthesis, Spectroscopic Characterization, Thermal Behavior, Anticancer Properties, and Biolog.
- Nößler, M. M. C. (2024, May 2).
- PubChem. 4,5-Difluorobenzene-1,2-diol.
- Royal Society of Chemistry. (2011). Interest in new heterodinuclear transition-metal/main-group-metal complexes: DFT study of electronic structure and mechanism of fluoride sensing function. Dalton Transactions.
- BLD Pharm. This compound.
- MDPI. (2020).
- PubMed. (2023, March 13). Synthesis of Fluoro-Bridged Ho3+ and Gd3+ 1,3,5-Tris(4-carboxyphenyl)
- MDPI. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3.
- ResearchGate. (2025, August 6). Fluorinated Metal-Organic Frameworks: Advantageous for Higher H2 and CO2 Adsorption or Not?.
- ChemicalBook. 3,5-Difluorobenzaldehyde synthesis.
- Systematic Reviews in Pharmacy. (2020).
- ResearchGate. (2016).
- JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS).
- PubMed. (2021, August 19).
Sources
- 1. Refubium - Transition Metal Complexes with Fluorinated Ligand Systems [refubium.fu-berlin.de]
- 2. mdpi.com [mdpi.com]
- 3. 3,5-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 147300-09-2|this compound|BLD Pharm [bldpharm.com]
- 7. 4,5-Difluorobenzene-1,2-diol | C6H4F2O2 | CID 177847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Experimental Procedures for the Synthesis of Coordination Compounds This.. [askfilo.com]
- 9. sjpas.com [sjpas.com]
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- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. Metal-Based Catalytic Drug Development for Next-Generation Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluoro-Bridged Ho3+ and Gd3+ 1,3,5-Tris(4-carboxyphenyl)benzene Metal-Organic Frameworks from Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Interest in new heterodinuclear transition-metal/main-group-metal complexes: DFT study of electronic structure and mechanism of fluoride sensing function - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 3,5-Difluorobenzene-1,2-diol in Advanced Materials Science
Abstract
This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the application of 3,5-Difluorobenzene-1,2-diol (also known as 3,5-Difluorocatechol). We explore the unique physicochemical properties conferred by its specific difluoro-catechol structure and elucidate its potential as a high-value building block in the synthesis of advanced materials. This guide synthesizes field-proven insights with established chemical principles to propose applications in high-performance polymers, liquid crystals, and organic electronics. Included are a representative experimental protocol for polyester synthesis, characterization methodologies, and a discussion of the causal relationship between molecular structure and material performance.
Introduction: Rationale for Use
This compound (CAS No. 147300-09-2) is an aromatic diol featuring a catechol core with two fluorine atoms positioned meta to each other and meta and para to the hydroxyl groups.[1] This specific substitution pattern is not merely incidental; it is the primary driver of the molecule's utility in materials science. The strategic placement of highly electronegative fluorine atoms profoundly influences the electron density of the aromatic ring and the acidity of the hydroxyl protons.
The rationale for selecting this monomer is grounded in three key molecular features:
-
Ortho-Dihydroxyl (Catechol) Functionality: The two adjacent hydroxyl groups provide a versatile reaction site for creating a wide range of materials. They can readily undergo polycondensation reactions to form polyesters and polyethers, act as bidentate chelating ligands for metal ions to form coordination polymers and Metal-Organic Frameworks (MOFs), and serve as precursors for dioxane or dioxole ring systems.
-
Fluorine Substitution: The introduction of fluorine atoms imparts several desirable properties to resulting materials.[2] These include enhanced thermal stability, improved chemical resistance, modified lipophilicity, and crucially, altered electronic properties through strong inductive effects. In polymers, this can lead to materials with lower dielectric constants and higher oxidative stability.
-
3,5-Substitution Pattern: Unlike other isomers, the 3,5-difluoro pattern creates a unique symmetry and electronic profile. This specific arrangement can influence intermolecular interactions, such as π-stacking and hydrogen bonding, which are critical in determining the morphology and bulk properties of materials like liquid crystals and organic semiconductors.
This guide will translate these fundamental molecular characteristics into tangible applications and protocols.
Physicochemical Properties
A summary of the key properties of this compound is presented below. These values are essential for stoichiometric calculations in synthesis protocols and for predicting the behavior of the molecule in various reaction conditions.
| Property | Value | Source |
| CAS Number | 147300-09-2 | BLD Pharm[1] |
| Molecular Formula | C₆H₄F₂O₂ | BLD Pharm[1] |
| Molecular Weight | 146.09 g/mol | BLD Pharm[1] |
| MDL Number | MFCD18394831 | BLD Pharm[1] |
| Storage | Inert atmosphere, room temp. | BLD Pharm[1] |
Core Application Areas in Materials Science
The unique combination of a reactive catechol core and the modulating effects of fluorine substitution opens up several advanced application areas.
High-Performance Polymers
This compound is an excellent candidate as a monomer for synthesizing high-performance polymers such as polyesters, polycarbonates, and polyethers. The incorporation of this fluorinated diol into a polymer backbone is hypothesized to enhance key material properties. The principles of using diols in polymerization are well-established, with furan-based diols being explored for bio-based polyesters and various diols used to create thermosets via Ring-Opening Metathesis Polymerization (ROMP).[3][4][5] The introduction of fluorine can further improve thermal stability and chemical resistance, characteristics sought after in fluoropolymers.[6]
-
Causality: The strong C-F bonds increase the overall thermal and oxidative stability of the polymer chain. The inductive effect of fluorine can also reduce the susceptibility of adjacent ester or ether linkages to hydrolysis.
Liquid Crystals
The design of liquid crystal (LC) molecules relies on creating a delicate balance of molecular rigidity, shape, and intermolecular forces.[7] Fluorinated substituents are widely used in the field to tune the dielectric anisotropy (Δε) and viscoelastic properties of LC materials.[8][9]
-
Causality: The rigid phenyl core of this compound provides the necessary mesogenic character. The strong dipole moment associated with the C-F bonds can be leveraged to create materials with a significant negative dielectric anisotropy, which is highly desirable for vertically aligned (VA) display modes. By functionalizing the diol groups with appropriate flexible alkyl tails, it is possible to design novel LC molecules with specific smectic or nematic phases.[8][9][10]
Organic Electronics
Organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), rely on materials with precisely tuned electronic energy levels (HOMO/LUMO) for efficient charge injection, transport, and recombination.[11]
-
Causality: The electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system. Incorporating this compound as a building block in organic semiconductors can enhance their oxidative stability (by lowering the HOMO level) and improve electron injection/transport properties. The diol functionality allows for its easy integration into larger molecular or polymeric structures through ether or ester linkages.
Experimental Protocols
The following section provides a representative, self-validating protocol. It is intended as a starting point and must be optimized based on available laboratory equipment and specific target material properties.
Protocol 4.1: Synthesis of a Fluorinated Aromatic Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester using this compound and a standard diacid chloride, Terephthaloyl chloride. Melt polycondensation is a robust method for achieving high molecular weight polymers.[12]
Objective: To synthesize a polyester with a fluorinated backbone to evaluate its thermal and mechanical properties.
Materials:
-
This compound (1.00 eq.)
-
Terephthaloyl chloride (1.00 eq.)
-
Antimony(III) oxide (Sb₂O₃) catalyst (approx. 200-300 ppm)
-
High-purity Argon or Nitrogen gas
-
Anhydrous solvents for purification (e.g., Chloroform, Trifluoroacetic acid)
Equipment:
-
Three-neck round-bottom flask or specialized polymerization reactor
-
Mechanical stirrer with a high-torque motor and vacuum-tight seal
-
Schlenk line or inert gas manifold
-
Heating mantle with a programmable temperature controller
-
Vacuum pump capable of reaching <1 Torr
Methodology:
Step 1: Reactor Setup and Inerting
-
Assemble the reactor, ensuring all glassware is thoroughly dried in an oven (>120 °C) overnight and cooled under a stream of inert gas.
-
Equip the reactor with the mechanical stirrer, a gas inlet, and a gas outlet connected to a bubbler or condenser.
-
Charge the reactor with this compound (1.00 eq.), Terephthaloyl chloride (1.00 eq.), and the Sb₂O₃ catalyst.
-
Purge the system with inert gas for at least 30 minutes to remove all oxygen and moisture. Maintain a gentle positive pressure of inert gas.
Step 2: Esterification (Low Temperature Stage)
-
Begin stirring the solid mixture and slowly heat the reactor to a temperature just above the melting point of the monomer mixture (typically 150-180 °C).
-
Maintain this temperature for 1-2 hours. During this stage, the initial esterification occurs, releasing HCl gas which is safely vented through the outlet.
-
The reaction mixture will become a more viscous, clear liquid as oligomers form.
Step 3: Polycondensation (High Temperature & Vacuum Stage)
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly apply vacuum to the system. The pressure should be reduced stepwise over 30-60 minutes to avoid bumping of the viscous melt.
-
Continue the reaction under high vacuum (<1 Torr) and high temperature for 3-5 hours. The increase in melt viscosity is a direct indicator of the increase in polymer molecular weight. The stirrer motor torque will increase significantly.
-
The reaction is complete when the desired viscosity is achieved (often determined empirically or by monitoring stirrer torque).
Step 4: Polymer Isolation and Purification
-
Release the vacuum with inert gas and cool the reactor to room temperature.
-
The resulting solid polymer may be difficult to remove. It may be necessary to carefully break the glass or use a specialized reactor designed for easy product removal.
-
Dissolve the crude polymer in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid).
-
Precipitate the polymer by slowly adding the solution to a non-solvent like methanol.
-
Filter the purified polymer, wash with fresh methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.
Visualization & Data Presentation
Logical Relationship Diagram
The following diagram illustrates the causal links between the molecular features of this compound and its potential applications.
Caption: Structure-Property-Application relationship for this compound.
Experimental Workflow Diagram
The diagram below outlines the key stages of the polyester synthesis protocol.
Caption: Workflow for melt polycondensation synthesis of a fluorinated polyester.
References
- Benchchem. Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- The Royal Society of Chemistry. Synthesis of DIO.
- PubChem. 4,5-Difluorobenzene-1,2-diol.
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- Journal of Materials Chemistry (RSC Publishing). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
- Wikipedia. 1,2-Difluorobenzene.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,5-Difluorobenzene-1,2-diol in the Synthesis of Bioactive Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 3,5-Difluorocatechol Scaffold
In the rational design of bioactive molecules, the starting materials are chosen not just for their reactivity but for the intrinsic properties they impart to the final compound. 3,5-Difluorobenzene-1,2-diol, also known as 3,5-difluorocatechol, is a prime example of a scaffold that offers significant strategic advantages. It uniquely combines the versatile reactivity of a catechol ring with the powerful modulatory effects of fluorine atoms.
The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the physicochemical properties of resulting molecules. Fluorine's high electronegativity can alter the acidity (pKa) of the adjacent hydroxyl groups, impact lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. These modifications are critical in drug discovery for improving pharmacokinetic profiles, enhancing binding affinity to target proteins, and ultimately increasing therapeutic efficacy.
The catechol moiety itself is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide range of heterocyclic structures and as a key pharmacophore in numerous natural products and synthetic drugs. The hydroxyl groups provide convenient handles for reactions such as O-methylation, etherification, and cyclization, enabling the construction of complex molecular architectures. This guide provides an in-depth look at the application of this compound in synthesizing potent bioactive molecules, complete with detailed protocols for key transformations.
Core Application: Synthesis of Fluorinated Combretastatin Analogs
Combretastatins are a class of potent natural products that act as vascular-disrupting agents by inhibiting tubulin polymerization. Their clinical development has been hampered by issues such as poor solubility and isomerization to the less active trans-isomer. The incorporation of fluorine into the combretastatin scaffold has been explored as a strategy to overcome these limitations and enhance biological activity. This compound serves as an ideal starting material for the "A-ring" of novel combretastatin analogs.
A plausible and efficient synthetic pathway involves an initial protection of the hydroxyl groups, followed by the construction of the stilbene bridge, and subsequent modifications.
Caption: General workflow for synthesizing fluorinated combretastatin analogs.
This modular approach allows for the introduction of various substituents on the "B-ring" via the Wittig reagent, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.
Expanding the Scope: Precursor to Diverse Bioactive Scaffolds
The utility of this compound extends beyond combretastatins. Its unique electronic and structural features make it a valuable precursor for other classes of medicinally relevant molecules.
Dibenzo[b,f]oxepine Derivatives
The dibenzo[b,f]oxepine scaffold is present in several molecules with a range of biological activities, including antidepressant, analgesic, and antitumor properties.[1] The synthesis of these tricyclic systems can be achieved through multi-step sequences, often involving the formation of a biaryl ether followed by ring-closing reactions. The catechol moiety of this compound is well-suited for constructing the central oxepine ring. A potential synthetic route involves an Ullmann coupling followed by a Friedel-Crafts-type cyclization.[2] The fluorine atoms can enhance the therapeutic potential of the final dibenzo[b,f]oxepine derivatives.[2][3]
Caption: Pathway to fluorinated dibenzo[b,f]oxepine scaffolds.
Other Potential Applications
-
Kinase Inhibitors: The fluorinated phenyl ring can be incorporated into scaffolds targeting various protein kinases, where fluorine atoms can form critical hydrogen bonds or halogen bonds within the ATP-binding pocket.
-
Antimicrobial Agents: Fluorine substitution is a known strategy to enhance the potency and spectrum of antimicrobial compounds.[4]
-
CNS Agents: The increased lipophilicity imparted by fluorine can improve blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. These are designed as self-validating systems, with clear endpoints and purification strategies.
Protocol 1: O-Methylation of this compound using Dimethyl Carbonate (DMC)
Rationale: This protocol utilizes dimethyl carbonate (DMC) as a green and non-toxic methylating agent, avoiding the use of hazardous reagents like methyl iodide or dimethyl sulfate.[5][6] The reaction is promoted by a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), under mild conditions.[5]
Materials:
-
This compound
-
Dimethyl Carbonate (DMC), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add dimethyl carbonate (DMC) to act as both the solvent and methylating agent (approx. 20 mL per gram of catechol).
-
Add DBU (2.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should have a lower Rf than the mono- and di-methylated products. The reaction is typically complete within 24-48 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Evaporate the excess DMC under reduced pressure. Co-evaporation with methanol can facilitate removal.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with 1N HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes:Ethyl Acetate) to yield 1,2-dimethoxy-3,5-difluorobenzene.
Data Summary Table:
| Parameter | Value |
| Reagents | This compound, DMC, DBU |
| Temperature | 90 °C (Reflux) |
| Reaction Time | 24 - 48 hours |
| Workup | Liquid-liquid extraction |
| Purification | Flash Column Chromatography |
| Expected Yield | > 85% |
Protocol 2: Wittig Olefination to Form a Stilbene Bridge
Rationale: The Wittig reaction is a robust and widely used method for synthesizing alkenes from aldehydes or ketones.[7][8][9] This protocol describes the formation of a fluorinated stilbene core by reacting a suitable benzaldehyde with a phosphonium ylide. Using a non-stabilized ylide generally favors the formation of the biologically active Z-isomer.[9][10]
Materials:
-
3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (or other desired phosphonium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
2,4-Difluoro-3-methoxybenzaldehyde (derived from the product of Protocol 1)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and syringe techniques
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the phosphonium salt (1.2 eq) to a dry Schlenk flask.
-
Add anhydrous THF (10 mL per gram of phosphonium salt) and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating ylide formation. Stir at -78 °C for 1 hour.
-
Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The E and Z isomers can often be separated at this stage. The stereochemistry can be confirmed by ¹H NMR spectroscopy (coupling constants of vinylic protons).
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant compounds. The strategic incorporation of fluorine provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules. The protocols outlined in this guide offer reliable and reproducible methods for key chemical transformations, enabling researchers to efficiently explore novel chemical space in their drug discovery programs. By leveraging the unique properties of this scaffold, scientists can develop next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
References
-
Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(21), 7265. [Link]
-
Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2021). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 22(20), 11033. [Link]
-
Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Semantic Scholar. [Link]
-
Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]
-
Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2021). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC - NIH. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
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-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. [Link]
-
Tang, X., et al. (2011). Bioactive (3Z,5E)-11,20-epoxybriara-3,5-dien-7,18-olide diterpenoids from the South China Sea gorgonian Dichotella gemmacea. Marine Drugs, 9(8), 1403-1418. [Link]
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Morales, F., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(11), 3215. [Link]
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Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
-
ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. [Link]
-
Cirrincione, G., et al. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 16(4), 3374-3382. [Link]
- Google Patents. (2017).
-
Li, D., et al. (2022). Bioactive Secondary Metabolites from an Arctic Marine-Derived Strain, Streptomyces sp. MNP-1, Using the OSMAC Strategy. Molecules, 27(19), 6599. [Link]
-
ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [Link]
-
ResearchGate. (2025). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 78(23), 6034–6037. [Link]
- Google Patents. (1994). Process for preparing 3,5-difluoroaniline.
-
Journal of the American Chemical Society. (2026). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]
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- 4. Bioactive Secondary Metabolites from an Arctic Marine-Derived Strain, Streptomyces sp. MNP-1, Using the OSMAC Strategy [mdpi.com]
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Derivatization of 3,5-Difluorobenzene-1,2-diol for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 3,5-Difluorbenzol-1,2-diol für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
3,5-Difluorbenzol-1,2-diol, auch als 3,5-Difluorcatechol bekannt, ist ein hochinteressantes Ausgangsmaterial für die medizinische Chemie und die Wirkstoffforschung. Die strategische Einführung von zwei Fluoratomen in den Catecholring verändert dessen elektronische Eigenschaften und metabolische Stabilität erheblich, was es zu einem attraktiven Grundgerüst für die Entwicklung neuartiger biologisch aktiver Moleküle macht.[1][2] Die Derivatisierung der beiden Hydroxylgruppen oder des aromatischen Rings ermöglicht die systematische Erstellung von Substanzbibliotheken. Diese Bibliotheken können dann in Hochdurchsatz-Screening-Verfahren (HTS) eingesetzt werden, um neue Leitstrukturen für therapeutische Ziele zu identifizieren. Dieser Leitfaden bietet einen detaillierten Einblick in die wissenschaftliche Begründung, bewährte Syntheseprotokolle und eine Strategie für das anschließende biologische Screening.
Wissenschaftliche Begründung und Strategie
Die Bedeutung des 3,5-Difluorcatechol-Gerüsts
Catechole sind in vielen biologisch wichtigen Molekülen wie Flavonoiden und Katecholaminen enthalten.[1] Die Einführung von Fluoratomen in organische Moleküle ist eine etablierte Strategie in der modernen Arzneimittelentwicklung, um verschiedene pharmakokinetische und pharmakodynamische Eigenschaften zu verbessern:
-
Metabolische Stabilität: Die starke Kohlenstoff-Fluor-Bindung kann den oxidativen Metabolismus am aromatischen Ring blockieren und so die Halbwertszeit eines Wirkstoffs in vivo verlängern.[1]
-
Lipophilie: Fluorierung erhöht die Lipophilie, was die Membranpermeabilität und die zelluläre Aufnahme verbessern kann.[1]
-
Bindungsaffinität: Fluoratome können an einzigartigen Protein-Ligand-Wechselwirkungen beteiligt sein, einschließlich Wasserstoffbrückenbindungen und dipolarer Interaktionen, was zu einer erhöhten Bindungsaffinität und Selektivität für das Zielprotein führen kann.
Das 3,5-Difluorcatechol-Gerüst kombiniert die reaktiven „Griffe“ der Hydroxylgruppen mit den vorteilhaften Eigenschaften der Fluorierung, was es zu einem idealen Ausgangspunkt für die kombinatorische Chemie macht.
Gesamtstrategie der Derivatisierung zum Screening
Der Weg von einem einfachen Ausgangsmaterial zu einer validierten Leitstruktur („Hit“) umfasst mehrere logische Schritte. Die Derivatisierung dient dazu, die chemische Vielfalt zu erhöhen und Moleküle zu erzeugen, die gezielt mit biologischen Makromolekülen interagieren können. Der hier beschriebene Arbeitsablauf ist ein bewährter Ansatz in der frühen Phase der Wirkstoffforschung.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Identifizierung von Leitstrukturen.
Syntheseprotokolle für die Derivatisierung
Die folgenden Protokolle beschreiben drei grundlegende, aber leistungsstarke Methoden zur Derivatisierung von 3,5-Difluorbenzol-1,2-diol. Jedes Protokoll ist als eigenständiges System konzipiert und enthält Erklärungen zu den einzelnen Schritten.
Protokoll 1: O-Alkylierung via Williamson-Ethersynthese
Diese Methode führt Ether-Bindungen ein, die metabolisch stabiler sind als Ester und die Lipophilie der Moleküle modulieren.
Reaktionsschema:
(Hier würde ein Bild des Schemas stehen: 3,5-Difluorcatechol + 2 R-X in Gegenwart von Base ergibt das bis-substituierte Ether-Produkt)
Begründung: Die Reaktion folgt einem SN2-Mechanismus. Eine milde Base wie Kaliumcarbonat (K₂CO₃) deprotoniert die phenolischen Hydroxylgruppen und erzeugt ein potentes Nucleophil (Phenoxid). Dieses Phenoxid greift dann das Elektrophil (Alkylhalogenid) an, um die Etherbindung zu bilden. Aceton oder DMF sind ideale Lösungsmittel, da sie aprotisch-polar sind und die Reaktion begünstigen, ohne mit den Reaktanten zu interferieren.
Materialien:
-
3,5-Difluorbenzol-1,2-diol
-
Alkylhalogenid (z. B. Benzylbromid, Iodmethan)
-
Kaliumcarbonat (K₂CO₃), fein gepulvert und getrocknet
-
Aceton oder N,N-Dimethylformamid (DMF), wasserfrei
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
-
Standard-Aufarbeitungs- und Reinigungsmaterialien (Rotationsverdampfer, Scheidetrichter, Kieselgel)
Schritt-für-Schritt-Protokoll (Beispiel mit Benzylbromid):
-
Vorbereitung: In einem 100-mL-Rundkolben werden 3,5-Difluorbenzol-1,2-diol (1,0 g, 6,85 mmol) und Kaliumcarbonat (2,84 g, 20,55 mmol, 3,0 Äquivalente) in 30 mL wasserfreiem Aceton suspendiert.
-
Reaktionsstart: Benzylbromid (2,45 g, 14,39 mmol, 2,1 Äquivalente) wird langsam zur gerührten Suspension bei Raumtemperatur zugegeben.
-
Reaktion: Die Mischung wird unter Rückfluss erhitzt (ca. 60 °C) und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwacht (z. B. mit einem Eluentengemisch aus Hexan/Ethylacetat 4:1). Die Reaktion ist typischerweise nach 6–12 Stunden abgeschlossen.
-
Aufarbeitung: Nach dem Abkühlen wird das feste K₂CO₃ abfiltriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Extraktion: Der Rückstand wird in Ethylacetat (50 mL) aufgenommen und mit Wasser (2 x 30 mL) und gesättigter NaCl-Lösung (1 x 30 mL) gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet.
-
Reinigung: Nach dem Entfernen des Lösungsmittels wird das Rohprodukt mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine 1,2-Bis(benzyloxy)-3,5-difluorbenzol zu erhalten.
Protokoll 2: O-Acylierung zur Estersynthese
Estergruppen sind wichtige Wasserstoffbrücken-Akzeptoren und können die Löslichkeit und die Bindungseigenschaften eines Moleküls erheblich beeinflussen. Sie dienen auch als potenzielle Prodrug-Strategie, da sie in vivo durch Esterasen gespalten werden können.
Begründung: Die Reaktion mit einem Säurechlorid ist eine der effizientesten Methoden zur Esterbildung.[3] Eine tertiäre Aminbase wie Triethylamin (Et₃N) oder Pyridin wird verwendet, um die bei der Reaktion entstehende Salzsäure (HCl) zu neutralisieren und die Reaktion voranzutreiben. Dichlormethan (DCM) ist ein ausgezeichnetes, inertes Lösungsmittel für diese Transformation.
Materialien:
-
3,5-Difluorbenzol-1,2-diol
-
Säurechlorid (z. B. Benzoylchlorid, Acetylchlorid)
-
Triethylamin (Et₃N) oder Pyridin, wasserfrei
-
Dichlormethan (DCM), wasserfrei
-
Reaktionskolben, Eisbad, Magnetrührer
Schritt-für-Schritt-Protokoll (Beispiel mit Benzoylchlorid):
-
Vorbereitung: In einem trockenen Kolben werden 3,5-Difluorbenzol-1,2-diol (1,0 g, 6,85 mmol) und Triethylamin (2,1 mL, 15,07 mmol, 2,2 Äquivalente) in 25 mL wasserfreiem DCM gelöst und auf 0 °C in einem Eisbad gekühlt.
-
Reaktionsstart: Benzoylchlorid (1,75 mL, 15,07 mmol, 2,2 Äquivalente) wird tropfenweise über 10 Minuten zugegeben. Eine exotherme Reaktion und die Bildung eines weißen Niederschlags (Triethylaminhydrochlorid) sind zu beobachten.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird für 2–4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit 1 M HCl-Lösung (2 x 20 mL), gesättigter Natriumbicarbonat-Lösung (2 x 20 mL) und gesättigter NaCl-Lösung (1 x 20 mL) gewaschen.
-
Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird entfernt. Das Rohprodukt wird durch Umkristallisation (z. B. aus Ethanol) oder Säulenchromatographie gereinigt.[4]
Protokoll 3: C-C-Bindungsknüpfung via Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Kupplung ist eine der leistungsstärksten Methoden zur Bildung von C-C-Bindungen, insbesondere zur Synthese von Biarylen.[5][6][7] Um die Hydroxylgruppen für die Kupplung zu aktivieren, müssen sie zunächst in eine bessere Abgangsgruppe, wie z. B. ein Triflat (-OTf), umgewandelt werden.
Reaktionsschema (Zweistufig):
-
3,5-Difluorcatechol + Trifluormethansulfonsäureanhydrid → 3,5-Difluorbenzol-1,2-diyl-bis(trifluormethansulfonat)
-
Bis(triflat)-Produkt + Arylboronsäure → Bis-aryliertes Produkt
Begründung: Die Triflatgruppe ist eine exzellente Abgangsgruppe für die oxidative Addition an einen Palladium(0)-Katalysator, den ersten Schritt im katalytischen Zyklus der Suzuki-Reaktion.[8] Der Zyklus umfasst weiterhin die Transmetallierung mit dem Boronsäure-Derivat und die reduktive Eliminierung, die das gewünschte Produkt freisetzt und den Katalysator regeneriert.[5][7]
Materialien:
-
Stufe 1: 3,5-Difluorbenzol-1,2-diol, Pyridin, Trifluormethansulfonsäureanhydrid (Tf₂O), DCM
-
Stufe 2: 3,5-Difluorbenzol-1,2-diyl-bis(trifluormethansulfonat), Arylboronsäure (z. B. Phenylboronsäure), Palladium-Katalysator (z. B. Pd(PPh₃)₄), Base (z. B. K₂CO₃ oder Cs₂CO₃), Lösungsmittel (z. B. Dioxan/Wasser)
Schritt-für-Schritt-Protokoll:
Stufe 1: Synthese des Bis(triflats)
-
3,5-Difluorbenzol-1,2-diol (1,0 g, 6,85 mmol) in 20 mL wasserfreiem DCM lösen und auf -10 °C kühlen.
-
Wasserfreies Pyridin (1,22 mL, 15,07 mmol, 2,2 Äquivalente) zugeben.
-
Tf₂O (2,32 mL, 13,7 mmol, 2,0 Äquivalente) langsam zutropfen, sodass die Temperatur unter 0 °C bleibt.
-
1 Stunde bei 0 °C rühren, dann auf Raumtemperatur erwärmen lassen.
-
Die Mischung mit eiskaltem 1 M HCl waschen, über MgSO₄ trocknen und das Lösungsmittel entfernen. Das Produkt ist oft ohne weitere Reinigung für den nächsten Schritt ausreichend rein.
Stufe 2: Suzuki-Miyaura-Kupplung
-
In einem Schlenkrohr das Bis(triflat) (1,0 Äquivalent), die Arylboronsäure (2,2–2,5 Äquivalente), K₂CO₃ (3,0 Äquivalente) und Pd(PPh₃)₄ (3–5 mol%) vorlegen.
-
Das Gefäß evakuieren und mit einem Inertgas (Argon oder Stickstoff) spülen (dreimal wiederholen).
-
Ein entgastes Lösungsmittelgemisch aus Dioxan und Wasser (z. B. 4:1) zugeben.
-
Die Mischung bei 80–100 °C für 12–24 Stunden erhitzen, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).
-
Nach dem Abkühlen die Mischung mit Ethylacetat verdünnen, durch Celite filtrieren und die Phasen trennen.
-
Die organische Phase waschen, trocknen und das Rohprodukt mittels Säulenchromatographie reinigen.
Biologische Screening-Strategie
Nach der Synthese und Reinigung der Derivat-Bibliothek ist der nächste Schritt die Evaluierung ihrer biologischen Aktivität. Enzym-Inhibitions-Assays sind hierfür ein gängiger und effektiver Ansatz.[9][10]
Konzept des Enzym-Inhibitions-Assays
Enzyme sind entscheidende Ziele für die Arzneimittelentwicklung.[11] Ein Inhibitions-Assay misst, wie stark eine Testverbindung die Aktivität eines bestimmten Enzyms reduziert. Die Ergebnisse werden oft als IC₅₀-Wert angegeben – die Konzentration des Inhibitors, die erforderlich ist, um die Enzymaktivität um 50 % zu reduzieren.[12]
Abbildung 2: Schematischer Arbeitsablauf eines Enzym-Inhibitions-Assays.
Allgemeines Protokoll für das Screening
Dieses Protokoll ist für ein 96- oder 384-Well-Plattenformat konzipiert und kann für verschiedene Enzymsysteme (z. B. Kinasen, Proteasen) angepasst werden.
Materialien:
-
Gereinigtes Zielenzym
-
Spezifisches Substrat und ggf. Co-Faktoren (z. B. ATP für Kinasen)
-
Assay-Puffer
-
Testverbindungen (Derivate), gelöst in DMSO (typ. 10 mM Stammlösung)
-
Positivkontrolle (bekannter Inhibitor)
-
Mikrotiterplatten (z. B. schwarz für Fluoreszenz-Assays)
-
Mehrkanalpipetten, Plattenlesegerät (Plate Reader)
Schritt-für-Schritt-Protokoll:
-
Vorbereitung der Platten: Die Testverbindungen werden von den Stammlösungen in die Assay-Platten vorverdünnt, sodass die Endkonzentration im Assay (z. B. 10 µM) erreicht wird. Die Endkonzentration von DMSO sollte konstant und niedrig gehalten werden (typ. < 1 %). Negativkontrollen (nur DMSO) und Positivkontrollen werden ebenfalls auf die Platte aufgetragen.
-
Enzymzugabe: Eine Lösung des Enzyms im Assay-Puffer wird zu allen Wells gegeben.
-
Prä-Inkubation: Die Platte wird für 15–30 Minuten bei Raumtemperatur inkubiert, damit die Verbindungen an das Enzym binden können.
-
Reaktionsstart: Die Reaktion wird durch Zugabe einer Lösung aus Substrat und Co-Faktoren zu allen Wells gestartet.
-
Reaktionsinkubation: Die Platte wird für eine definierte Zeit (z. B. 60 Minuten) bei der optimalen Temperatur für das Enzym (z. B. 30 °C oder 37 °C) inkubiert.
-
Signalmessung: Die Reaktion wird gestoppt (falls erforderlich) und das erzeugte Signal (z. B. Fluoreszenz, Lumineszenz, Absorption) wird mit einem Plattenlesegerät gemessen.
-
Datenanalyse: Die prozentuale Inhibition für jede Verbindung wird nach folgender Formel berechnet: % Inhibition = 100 × (1 - (SignalTest - SignalHintergrund) / (SignalNegativkontrolle - SignalHintergrund))
-
Dosis-Wirkungs-Analyse: Verbindungen, die eine signifikante Inhibition zeigen ("Hits"), werden in einer seriellen Verdünnung erneut getestet, um eine Dosis-Wirkungs-Kurve zu erstellen und den IC₅₀-Wert zu bestimmen.
Beispielhafte Datenauswertung
Die Ergebnisse des primären Screenings und der nachfolgenden IC₅₀-Bestimmung werden typischerweise in einer Tabelle zusammengefasst, um Struktur-Aktivitäts-Beziehungen (SAR) zu identifizieren.
| Verbindungs-ID | R-Gruppe (Beispiel) | % Inhibition @ 10 µM | IC₅₀ (µM) |
| DF-C-001 | -CH₃ (Ether) | 15,2 | > 50 |
| DF-C-002 | -CH₂Ph (Ether) | 85,6 | 2,1 |
| DF-C-003 | -C(O)Ph (Ester) | 62,3 | 8,9 |
| DF-C-004 | -Ph (Suzuki) | 91,4 | 0,95 |
| DF-C-005 | -4-MeO-Ph (Suzuki) | 95,8 | 0,42 |
Interpretation: In dieser hypothetischen Tabelle zeigt sich ein klarer Trend: Größere, aromatische Substituenten (insbesondere über die Suzuki-Kupplung eingeführt) führen zu einer höheren Potenz. Die Methoxy-Gruppe in DF-C-005 verbessert die Aktivität im Vergleich zu DF-C-004 , was auf eine spezifische, günstige Wechselwirkung im Bindungsort des Enzyms hindeutet. Solche Daten sind die Grundlage für das rationale Design der nächsten Generation von Inhibitoren.
Referenzen
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays . Frontiers in Molecular Biosciences. [Link]
-
Biocompare. Inhibitor Screening Kits . Biocompare. [Link]
-
Amsbio. Enzyme Activity Assays . Amsbio. [Link]
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BioAssay Systems. Enzyme Inhibitor Screening Services . BioAssay Systems. [Link]
-
BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics . BellBrook Labs. [Link]
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ACS Publications. Nucleophilic Deoxyfluorination of Catechols . Organic Letters. [Link]
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PubMed. Synthesis and Biological Activities of Fluorinated Chalcone Derivatives . PubMed. [Link]
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MDPI. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria . MDPI. [Link]
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Royal Society of Chemistry. Synthesis of DIO . Royal Society of Chemistry. [Link]
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PubMed. Synthesis and biological activity of fluorinated combretastatin analogues . PubMed. [Link]
-
Wikipedia. Suzuki reaction . Wikipedia. [Link]
-
Wiley Online Library. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides . Journal of the American Chemical Society. [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids . Der Pharma Chemica. [Link]
-
The Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling . [Link]
-
Organic Syntheses. Catechol . Organic Syntheses. [Link]
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The Organic Chemistry Portal. Suzuki Coupling . [Link]
-
Semantic Scholar. The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers . [Link]
-
The Organic Chemistry Portal. Ether synthesis by etherification (alkylation) . [Link]
-
MDPI. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model . MDPI. [Link]
-
CORE Scholar. The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers . Wright State University. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures . OperaChem. [Link]
-
ResearchGate. Phase transfer catalysed esterification of phenols with aliphatic acid chlorides . ResearchGate. [Link]
-
The Organic Chemistry Portal. Acid to Ester - Common Conditions . [Link]
-
The Organic Chemistry Portal. Ester synthesis by esterification . [Link]
-
NIH National Library of Medicine. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation . [Link]
-
Royal Society of Chemistry. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy . Chemical Science. [Link]
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The Strategic Utility of 3,5-Difluorobenzene-1,2-diol in the Synthesis of Advanced Fluorinated Compounds: Application Notes and Protocols
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] This has led to a surge in the development of fluorinated pharmaceuticals and advanced materials. Among the array of fluorinated building blocks, 3,5-Difluorobenzene-1,2-diol (also known as 3,5-difluorocatechol) has emerged as a versatile precursor for a new generation of complex fluorinated compounds. Its distinct substitution pattern offers unique reactivity and provides a scaffold for creating molecules with novel biological activities and material properties.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of this compound, including its properties, safety and handling, and detailed protocols for its application in the synthesis of valuable fluorinated compounds. The methodologies presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be extrapolated from closely related fluorinated catechols and benzenediols.
Table 1: Physicochemical and Safety Information for this compound
| Property | Value | Reference / Note |
| IUPAC Name | This compound | |
| Synonyms | 3,5-Difluorocatechol | |
| CAS Number | 147300-09-2 | [2][3] |
| Molecular Formula | C₆H₄F₂O₂ | [3] |
| Molecular Weight | 146.09 g/mol | [3] |
| Appearance | Expected to be a solid | Based on related compounds |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
| Safety Precautions | Causes severe skin burns and eye damage. May cause respiratory irritation. May cause an allergic skin reaction. Harmful if swallowed, in contact with skin, or if inhaled. | Based on safety data for 3-Fluoro-1,2-dihydroxybenzene[4] |
Handling and Safety Precautions:
As with all fluorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[4] For detailed safety information, it is always recommended to consult the supplier's Safety Data Sheet (SDS).
Core Synthetic Applications and Protocols
The two adjacent hydroxyl groups of this compound, combined with the activating and directing effects of the fluorine atoms, make it a highly versatile reagent for a variety of chemical transformations. Key applications include its use as a precursor for fluorinated heterocyclic compounds, substituted diaryl ethers, and other complex molecular architectures.
Protocol 1: Synthesis of Fluorinated Benzodioxane Derivatives
Fluorinated benzodioxanes are important structural motifs in many biologically active compounds. The following protocol outlines a general procedure for the synthesis of a 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane, a reaction that can be adapted from the synthesis of similar compounds.[5]
Reaction Scheme:
Materials:
-
3,5-Difluorobenzaldehyde
-
2-Propylpropane-1,3-diol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Butylated hydroxytoluene (BHT) (radical scavenger)
-
Toluene (solvent)
-
Dichloromethane (DCM) for extraction
-
Magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-propylpropane-1,3-diol (1.2 equivalents), 3,5-difluorobenzaldehyde (1.0 equivalent), butylated hydroxytoluene (BHT, ~0.015 equivalents), and p-toluenesulfonic acid monohydrate (~0.05 equivalents).[5]
-
Solvent Addition: Add 180 mL of toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane.[5]
Causality Behind Experimental Choices:
-
p-Toluenesulfonic acid: Acts as an acid catalyst to promote the formation of the acetal from the aldehyde and the diol.
-
Butylated hydroxytoluene (BHT): Is added as a radical scavenger to prevent unwanted side reactions at high temperatures.
-
Toluene: Serves as a suitable high-boiling solvent that allows for the azeotropic removal of water, which drives the reaction to completion.
-
Aqueous workup with sodium bicarbonate: Neutralizes the acidic catalyst.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
The hydroxyl groups of this compound can be readily alkylated to form ethers, which are key intermediates in the synthesis of many pharmaceuticals and agrochemicals. The Williamson ether synthesis is a robust and widely used method for this transformation.[6]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 equivalents)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Diethyl ether for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous acetone or DMF.
-
Base Addition: Add potassium carbonate (or carefully, in portions, sodium hydride) to the solution and stir for 30 minutes at room temperature.
-
Alkyl Halide Addition: Add the alkyl halide dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-difluoro-1,2-dialkoxybenzene.
Causality Behind Experimental Choices:
-
Base (K₂CO₃ or NaH): Deprotonates the hydroxyl groups of the catechol to form the more nucleophilic alkoxide. Sodium hydride is a stronger, non-nucleophilic base suitable for less reactive alkyl halides, while potassium carbonate is a milder base often sufficient for reactive alkylating agents.[6]
-
Anhydrous Solvent: The reaction must be carried out under anhydrous conditions as the presence of water would protonate the alkoxide, reducing its nucleophilicity.
-
Inert Atmosphere: Prevents oxidation of the catechol and reaction of the strong base (if NaH is used) with atmospheric moisture and carbon dioxide.
Potential Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest in medicinal chemistry due to the advantageous properties conferred by the difluorocatechol moiety.
-
Enzyme Inhibition: The catechol substructure is a known pharmacophore that can chelate metal ions in the active sites of enzymes. The addition of fluorine atoms can modulate the electronic properties of the catechol ring, potentially enhancing binding affinity and selectivity for specific enzyme targets.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, a common strategy to increase the in vivo half-life of drug candidates.[4]
-
Modulation of Physicochemical Properties: The introduction of two fluorine atoms can significantly alter the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of fluorinated compounds. Its unique structural and electronic properties provide a powerful tool for chemists to design and create novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
The Royal Society of Chemistry. (2023). Synthesis of DIO. [Link]
- Google Patents. (n.d.).
-
Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1039. [Link]
-
Wang, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals, 15(12), 1552. [Link]
-
He, Y., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
-
Shah, P., & Sahu, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). [Link]
-
Bugden, F. E., et al. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). 1,2-Difluorobenzene. [Link]
-
van der Heijden, G., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2814–2820. [Link]
-
Wikipedia. (n.d.). Diol. [Link]
-
MySkinRecipes. (n.d.). 2,3-Difluorobenzene-1,4-diol. [Link]
-
Zhang, X., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 24(37), 6831–6836. [Link]
-
Gouverneur, V., & Tredwell, M. (2011). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 7, 1177–1182. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Funabiki, K., et al. (2001). A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three Component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines. Journal of Fluorine Chemistry, 111(1), 71-74. [Link]
-
Mirifico, M. V., et al. (2016). Solvent-Free Condensation Reactions to Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. Synthesis, 48(9), 1344-1352. [Link]
-
Hossain, M., et al. (2023). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Results in Chemistry, 5, 100888. [Link]
-
Adachi, Y., et al. (2023). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society, 145(2), 1192–1202. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluorobenzene-1,2-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,5-Difluorobenzene-1,2-diol (3,5-difluorocatechol). This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of preparing this valuable fluorinated building block. The inherent electronic properties of the difluorinated aromatic ring present unique challenges in achieving selective ortho-hydroxylation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common issues encountered during synthesis.
Section 1: Synthetic Strategies at a Glance
The synthesis of this compound is not trivial. Direct oxidation of the logical precursor, 3,5-difluorophenol, is plagued by poor regioselectivity. Therefore, multi-step strategies are often required to ensure a reliable and scalable outcome. The diagram below outlines the primary conceptual pathways.
Caption: Competing pathways in the Elbs oxidation of 3,5-difluorophenol.
Q3: Given the poor selectivity of the Elbs oxidation, what is a more reliable strategy to synthesize this compound?
Answer: A more robust and controllable approach is a two-step sequence involving ortho-functionalization followed by a Baeyer-Villiger oxidation. This strategy avoids the regioselectivity problem of direct hydroxylation by first installing a functional group that can be chemically converted into the desired hydroxyl group.
-
Ortho-Acylation: Introduce an acetyl group specifically at the ortho position of 3,5-difluorophenol to form 2-hydroxy-3,5-difluoroacetophenone. This can be achieved via a Friedel-Crafts acylation or, more selectively, through a Fries rearrangement of the corresponding acetate ester.
-
Baeyer-Villiger Oxidation: The resulting ketone is then oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). [1]This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring, forming an acetate ester.
-
Hydrolysis: The resulting ester is easily hydrolyzed under basic or acidic conditions to yield the final this compound.
This pathway offers superior control and generally results in higher overall yields of the desired isomer compared to direct oxidation methods.
Q4: My reaction mixture is turning dark brown, and I'm isolating a tarry substance. What is causing this decomposition?
Answer: This is a classic sign of oxidation. Both phenols and catechols (1,2-diols) are highly susceptible to air oxidation, especially under the basic conditions required for reactions like the Elbs oxidation. The initial oxidation products are quinones, which are highly reactive and can polymerize to form dark, insoluble tars.
| Troubleshooting Action | Rationale |
| Use an Inert Atmosphere | Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment to exclude oxygen. |
| Degas Solvents | Remove dissolved oxygen from all solvents (especially water) by sparging with an inert gas or by several freeze-pump-thaw cycles. |
| Control Temperature | Run the reaction at the recommended low temperature (e.g., 0-5 °C) to minimize the rate of both the desired reaction and undesired side reactions. |
| Modified Work-up | When quenching the reaction, work quickly. During aqueous extraction, consider adding a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous layer to scavenge dissolved oxygen and reduce any quinone byproducts back to the diol. |
Q5: I have a mixture of the 1,2-diol and 1,4-diol isomers. How can I effectively separate them?
Answer: Separating these isomers can be challenging but is achievable.
-
Silica Gel Column Chromatography: This is the most direct method. The two isomers have different polarities and should be separable. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Monitor fractions carefully by TLC.
-
Selective Derivatization: This is a highly effective chemical method that exploits the unique geometry of the 1,2-diol. Catechols react readily with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst to form a cyclic acetonide. The 1,4-diol cannot form this cyclic derivative.
-
Workflow: React the crude isomeric mixture to form the acetonide of the 1,2-diol. The resulting mixture contains the non-polar acetonide and the polar 1,4-diol, which are now easily separated by chromatography or extraction. The purified acetonide is then hydrolyzed back to the pure 1,2-diol using aqueous acid.
-
Q6: My purified this compound darkens over time, even as a solid. How should I store it?
Answer: The darkening is due to slow air oxidation. As a catechol, the product is sensitive to oxygen, light, and trace metals.
Optimal Storage Protocol:
-
Atmosphere: Store under a heavy inert gas like argon.
-
Temperature: Keep in a freezer at -20 °C.
-
Container: Use an amber glass vial to protect from light.
-
Purity: Ensure the material is free from any trace acid, base, or metal catalysts from the synthesis, as these can accelerate decomposition.
-
Long-Term: For archival purposes, sealing the product in a glass ampoule under vacuum or argon is the best practice.
Section 3: Detailed Experimental Protocol
The following is a robust, two-step protocol for the synthesis of this compound via the Baeyer-Villiger oxidation pathway.
Protocol: Two-Step Synthesis of this compound
Step A: ortho-Acylation via Fries Rearrangement
-
Acetylation: To a solution of 3,5-difluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq). Slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until the starting material is consumed. Quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield 3,5-difluorophenyl acetate.
-
Rearrangement: To the crude 3,5-difluorophenyl acetate, add aluminum chloride (AlCl₃, 1.5 eq) portion-wise at 0 °C. After the addition is complete, slowly heat the mixture to 140-160 °C and maintain for 3-4 hours. Cool the reaction to room temperature and then carefully quench by pouring onto a mixture of ice and concentrated HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate) to yield 2-hydroxy-3,5-difluoroacetophenone.
Step B: Baeyer-Villiger Oxidation and Hydrolysis
-
Oxidation: Dissolve the 2-hydroxy-3,5-difluoroacetophenone (1.0 eq) in DCM. Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by portion-wise addition of m-CPBA (approx. 77%, 1.5 eq) at 0 °C. Allow the reaction to stir at room temperature overnight. Monitor by TLC. Upon completion, filter the solids and wash the filtrate with 10% Na₂SO₃ solution, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate to yield the crude acetate ester.
-
Hydrolysis: Dissolve the crude ester in methanol. Add a 2M solution of sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 2 hours. Monitor by TLC. Once the hydrolysis is complete, neutralize the mixture with 2M HCl to pH ~7 and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.
References
-
Finkelstein, Z. et al. (2000). Aromatic hydroxylation of fluorophenols providing possible pathways for... ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Elbs persulfate oxidation. Retrieved from: [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from: [Link]
-
N/A. (n.d.). Elbs Persulphate Oxidation. Cambridge University Press. Available at: [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from: [Link]
- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
-
Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2(22). Available at: [Link]
-
Behrman, E. J. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from: [Link]
-
N/A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). CN115108891A - Preparation method of 3, 5-difluorophenol.
-
Eureka | Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol. Retrieved from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3,5-Difluorobenzene-1,2-diol
Welcome to the technical support center for the synthesis and handling of 3,5-Difluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of working with this fluorinated catechol and achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about the synthesis and properties of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through a few key pathways, primarily involving the introduction of hydroxyl groups onto a pre-existing difluorinated aromatic ring. The most common starting materials include 1-bromo-3,5-difluorobenzene or 3,5-difluorophenol. One promising method is the Baeyer-Villiger oxidation of 3,5-difluorobenzaldehyde.[1][2][3] Another potential route involves the demethylation of 3,5-difluoroveratrole.
Q2: Why is the synthesis of catechols, particularly fluorinated ones, challenging?
A2: Catechols are notoriously sensitive to oxidation, often leading to the formation of colored quinone-type byproducts.[4] The presence of electron-withdrawing fluorine atoms in this compound can influence the reactivity of the aromatic ring and the acidity of the hydroxyl protons, potentially requiring carefully optimized reaction conditions. Furthermore, achieving regioselective hydroxylation can be difficult, leading to mixtures of isomers that complicate purification.[5]
Q3: What are the primary safety precautions I should take when working with this compound and its precursors?
A3: As with all laboratory procedures, a thorough risk assessment is crucial. Precursors like 1-bromo-3,5-difluorobenzene can be irritants.[6][7] Reagents used in synthesis, such as peroxy acids for Baeyer-Villiger oxidation, are strong oxidizers and require careful handling.[1][2] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.
Q4: How can I purify crude this compound?
A4: Purification of catechols can be challenging due to their polarity and susceptibility to oxidation. Common purification techniques include:
-
Column Chromatography: Using silica gel is a standard method. The choice of eluent system is critical to achieve good separation from non-polar impurities and more polar byproducts.[8]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining highly pure material.[9]
-
Distillation: For thermally stable catechols, vacuum distillation can be employed.[5][9] Given the potential for decomposition, this should be performed with care.
Troubleshooting Guides for Synthetic Routes
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.
Route 1: Baeyer-Villiger Oxidation of 3,5-Difluorobenzaldehyde
The Baeyer-Villiger oxidation is a powerful method for converting aldehydes to phenols via a formate ester intermediate, which is subsequently hydrolyzed.[1][3][10]
Problem: Low or No Conversion of the Starting Aldehyde
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Peroxy Acid | Use a freshly opened or recently titrated bottle of the peroxy acid (e.g., m-CPBA). | Peroxy acids can degrade over time, losing their oxidizing power. |
| Insufficient Acid Catalyst | If using hydrogen peroxide, ensure a suitable Lewis or Brønsted acid catalyst is present and active. | The acid catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the peroxide.[2][3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and side reactions. | While some Baeyer-Villiger oxidations proceed at room temperature, electron-deficient aromatic aldehydes may require more energy to react. |
Problem: Formation of 3,5-Difluorobenzoic Acid as the Main Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Migratory Aptitude | This is a significant challenge with aldehydes. | In the Baeyer-Villiger oxidation of aldehydes, the hydride (H) has a very high migratory aptitude, often leading to the formation of a carboxylic acid instead of the desired formate ester.[3] |
| Reaction Conditions Favoring Carboxylic Acid Formation | Use a milder peroxy acid or a buffered system to control the pH. | Harsher reaction conditions can promote the oxidation of the aldehyde to the carboxylic acid. |
Problem: Product Degradation or Darkening of the Reaction Mixture
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxidation of the Catechol Product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). After hydrolysis, work up the reaction quickly and consider adding a mild reducing agent like sodium bisulfite to the aqueous layer. | Catechols are highly susceptible to oxidation, especially in the presence of air and basic conditions, leading to the formation of colored quinones.[4] |
| Harsh Hydrolysis Conditions | Use milder conditions for the hydrolysis of the formate ester (e.g., dilute acid or base at lower temperatures). | Strong acidic or basic conditions can promote side reactions and degradation of the sensitive catechol product. |
Route 2: Hydroxylation of 3,5-Difluorophenol
Direct hydroxylation of a phenol is an attractive route, but controlling regioselectivity can be challenging.
Problem: Low Yield and Formation of Multiple Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of Regioselectivity | The hydroxyl group is an ortho-, para-director.[11][12] The fluorine atoms are also ortho-, para-directing but are deactivating. The interplay of these effects can lead to a mixture of isomers. | Optimize the reaction conditions (solvent, temperature, catalyst) to favor ortho-hydroxylation. The use of bulky directing groups on the starting phenol that can be later removed is a common strategy to improve regioselectivity. |
| Over-oxidation | Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. | Phenols are highly activated towards electrophilic substitution and can easily undergo multiple hydroxylations or oxidation to quinones.[11][13] |
| Tar Formation | Lower the reaction temperature and ensure efficient stirring. | Phenolic compounds can polymerize under harsh acidic or oxidizing conditions. |
Problem: Difficulty in Separating Isomeric Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Similar Physical Properties of Isomers | Employ high-performance liquid chromatography (HPLC) or derivatize the mixture to improve separation by column chromatography or recrystallization. | Isomeric catechols can have very similar polarities, making their separation by standard chromatography challenging.[8] |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions.
Protocol 1: Baeyer-Villiger Oxidation of 3,5-Difluorobenzaldehyde
-
Dissolution: Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in the same solvent to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Workup: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent under reduced pressure. Dissolve the crude formate ester in a suitable solvent (e.g., methanol) and add an acid (e.g., HCl) or a base (e.g., NaOH) to hydrolyze the ester.
-
Purification: After hydrolysis, neutralize the solution and extract the product with a suitable organic solvent. Purify the crude this compound by column chromatography or recrystallization.
Protocol 2: Demethylation of 3,5-Difluoroveratrole
-
Inert Atmosphere: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, place 3,5-difluoroveratrole (1.0 eq) under an inert atmosphere (e.g., argon).
-
Solvent: Add a dry, aprotic solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a demethylating agent such as boron tribromide (BBr₃, ~2.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
References
- BenchChem. (2025). Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide.
- Google Patents. (n.d.).
- PubMed. (n.d.).
- Column Chromatography. (n.d.).
- MDPI. (n.d.). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages.
- BenchChem. (2025).
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Quick Company. (n.d.).
- ResearchGate. (2025). Selective and Shape-Selective Baeyer–Villiger Oxidations of Aromatic Aldehydes and Cyclic Ketones with Sn-Beta Zeolites and H2O2 | Request PDF.
- BenchChem. (n.d.).
- Wiley Online Library. (2025).
- Chemistry Steps. (n.d.).
- ChemicalBook. (2025). 1-Bromo-3,5-difluorobenzene | 461-96-1.
- Sciencemadness Discussion Board. (2018).
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
- Cision PR Newswire. (2025).
- Sigma-Aldrich. (n.d.).
- TutorChase. (n.d.).
- OpenStax. (2023). 17.10 Reactions of Phenols - Organic Chemistry.
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
Sources
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. byjus.com [byjus.com]
- 13. tutorchase.com [tutorchase.com]
Technical Support Center: Synthesis of 3,5-Difluorobenzene-1,2-diol
Welcome to the Technical Support Center for the synthesis of 3,5-Difluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important fluorinated catechol derivative. Drawing from established chemical principles and field-proven insights, this document provides a structured question-and-answer format to directly address specific experimental issues.
I. Synthetic Strategy Overview
The synthesis of this compound (also known as 3,5-difluorocatechol) typically proceeds through a two-step sequence starting from a suitable difluorophenol precursor. A common and logical route involves:
-
Formylation of a Difluorophenol: Introduction of a formyl (-CHO) group onto the aromatic ring to produce a difluorosalicylaldehyde intermediate.
-
Dakin Oxidation: Conversion of the aldehyde functional group of the difluorosalicylaldehyde into a hydroxyl group, yielding the desired this compound.
This guide will focus on the potential byproducts and troubleshooting associated with this synthetic pathway.
II. Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during the synthesis, providing explanations for their occurrence and actionable solutions.
A. Issues Related to the Formylation Step
Q1: My formylation of 2,4-difluorophenol is giving a low yield of the desired 3,5-difluorosalicylaldehyde. What are the likely causes and how can I improve it?
A1: Low yields in the formylation of 2,4-difluorophenol can stem from several factors related to regioselectivity and reaction conditions.
-
Potential Byproducts and Causes:
-
Isomeric Salicylaldehydes: The primary challenge in the formylation of 2,4-difluorophenol is directing the formyl group to the desired position. Due to the directing effects of the hydroxyl and fluoro substituents, you may also form other isomers, such as 2-hydroxy-4,6-difluorobenzaldehyde.
-
Unreacted Starting Material: Incomplete reaction can be due to insufficient reactivity of the formylating agent, suboptimal temperature, or too short a reaction time.
-
Poly-formylated Products: Under harsh conditions, there is a risk of introducing more than one aldehyde group onto the aromatic ring, although this is less common.
-
Tar Formation: Strong acids or high temperatures can lead to the degradation of the starting material and product, resulting in the formation of polymeric tars.
-
-
Troubleshooting and Optimization:
-
Choice of Formylation Method: Different formylation methods offer varying degrees of regioselectivity. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is a common choice for the formylation of phenols.[1] The Reimer-Tiemann reaction (chloroform in strong base) can also be used, but may lead to different isomer distributions.
-
Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. For many formylation reactions, initial cooling followed by a gradual warm-up to a specific temperature is crucial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.
-
-
Purification: Isomeric byproducts can often be separated by column chromatography on silica gel.
-
Q2: I am observing multiple spots on my TLC plate after the formylation reaction. How can I identify the major byproduct?
A2: The most likely major byproduct is an isomeric difluorosalicylaldehyde. To confirm this, you can use the following techniques:
-
Spectroscopic Analysis:
-
¹H NMR and ¹⁹F NMR: The number and splitting patterns of the aromatic protons and fluorine atoms will be distinct for different isomers.
-
Mass Spectrometry (MS): The isomers will have the same mass-to-charge ratio (m/z), but their fragmentation patterns might differ slightly.
-
-
Comparison to Authentic Samples: If available, compare the retention time (GC) or Rf value (TLC) of your byproduct with that of a known isomeric standard.
B. Issues Related to the Dakin Oxidation Step
Q3: The Dakin oxidation of my 3,5-difluorosalicylaldehyde is not going to completion, and I am recovering a significant amount of starting material. What should I do?
A3: Incomplete conversion in a Dakin oxidation is a common issue and can often be resolved by optimizing the reaction conditions. The Dakin oxidation involves the reaction of a hydroxyaryl aldehyde with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate.[2][3]
-
Potential Causes:
-
Insufficient Oxidant: The stoichiometry of hydrogen peroxide is critical. An insufficient amount will lead to incomplete reaction.
-
Inadequate Base Concentration: The reaction requires a basic environment to deprotonate the phenol and activate the hydrogen peroxide.
-
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially in the presence of trace metal impurities or at elevated temperatures.
-
-
Troubleshooting and Optimization:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of hydrogen peroxide (typically 1.5 to 2 equivalents).
-
Base Selection and Concentration: Sodium hydroxide or potassium hydroxide are commonly used. Ensure the pH of the reaction mixture is sufficiently high (typically > 10).
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the decomposition of hydrogen peroxide and the formation of byproducts. A moderate temperature (e.g., 40-60 °C) is often a good starting point. Monitor the reaction by TLC.
-
Fresh Reagents: Use a fresh, stabilized solution of hydrogen peroxide.
-
Q4: My Dakin oxidation is producing a dark-colored reaction mixture and several byproducts. What are these byproducts and how can I minimize them?
A4: The formation of colored byproducts and a complex product mixture in a Dakin oxidation is often indicative of over-oxidation or side reactions.
-
Potential Byproducts and Causes:
-
3,5-Difluorobenzoquinone: The desired this compound is susceptible to further oxidation, especially under harsh conditions, to form the corresponding benzoquinone. This is a common cause of colored impurities.
-
Polymeric Materials (Tars): Phenolic compounds, especially catechols, are prone to oxidative polymerization, leading to the formation of dark, tarry substances. This is exacerbated by high temperatures, prolonged reaction times, and the presence of excess oxidant.
-
Ring-Opened Products: Under very harsh oxidative conditions, cleavage of the aromatic ring can occur, leading to a complex mixture of aliphatic byproducts.
-
Carboxylic Acid: Incomplete hydrolysis of the intermediate formate ester will result in the presence of 3,5-difluoro-2-hydroxybenzoic acid.
-
-
Troubleshooting and Optimization:
-
Control of Oxidant Addition: Add the hydrogen peroxide solution dropwise to the reaction mixture to maintain better control over the reaction temperature and concentration of the oxidant.
-
Temperature Management: Maintain a controlled temperature throughout the reaction. Use an ice bath to manage any exotherms, especially during the addition of the peroxide.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize air oxidation of the sensitive catechol product.
-
Work-up Procedure: Upon completion of the reaction, it is crucial to quench any remaining oxidant (e.g., with sodium sulfite or sodium thiosulfate) and then carefully acidify the mixture to protonate the phenoxide. Extraction should be performed promptly to isolate the product from the aqueous medium where it might be more susceptible to oxidation.
-
Purification: Purification of the crude product can be achieved by recrystallization or column chromatography. It is advisable to use deoxygenated solvents for chromatography to prevent on-column oxidation.
-
III. Experimental Protocols
The following are generalized protocols based on established methodologies. Researchers should adapt these procedures based on their specific experimental setup and safety protocols.
Protocol 1: Synthesis of 3,5-Difluorosalicylaldehyde (via Formylation of 2,4-Difluorophenol)
This protocol is based on the general principles of the Duff reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorophenol (1.0 eq.) and hexamethylenetetramine (1.2 eq.).
-
Solvent and Acid: Add a suitable solvent such as trifluoroacetic acid or a mixture of acetic acid and glycerol.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 100-150 °C) and maintain for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture and add an aqueous acid solution (e.g., HCl or H₂SO₄) and heat to hydrolyze the intermediate.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (via Dakin Oxidation)
This protocol is based on the general principles of the Dakin oxidation.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3,5-difluorosalicylaldehyde (1.0 eq.) in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Addition of Oxidant: Cool the solution in an ice bath and add a solution of hydrogen peroxide (1.5-2.0 eq.) dropwise via the dropping funnel, maintaining the temperature below a specified limit (e.g., 40 °C).
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction mixture and quench any excess peroxide by the slow addition of a reducing agent like sodium sulfite.
-
Acidification and Extraction: Carefully acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography using deoxygenated solvents.
IV. Visualization of Key Processes
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Dakin Oxidation
Caption: Troubleshooting workflow for the Dakin oxidation step.
V. Quantitative Data Summary
| Parameter | Formylation (Duff Reaction) | Dakin Oxidation |
| Key Reagents | 2,4-Difluorophenol, Hexamethylenetetramine, Acid | 3,5-Difluorosalicylaldehyde, H₂O₂, Base (NaOH or KOH) |
| Typical Solvents | Trifluoroacetic acid, Acetic acid/Glycerol | Water |
| Temperature Range | 100-150 °C | 25-60 °C |
| Common Byproducts | Isomeric salicylaldehydes, Tars | 3,5-Difluorobenzoquinone, Polymeric tars, 3,5-Difluoro-2-hydroxybenzoic acid |
VI. References
-
This guide is a synthesis of established chemical principles and does not rely on a single source. The protocols and troubleshooting advice are based on general knowledge of organic synthesis reactions such as the Duff reaction and the Dakin oxidation.
-
Specific experimental details for the synthesis of 3,5-difluorosalicylaldehyde can be found in various chemical literature and patent documents.
-
Dakin, H. D. The oxidation of hydroxy-derivatives of benzaldehyde, acetophenone, and related substances. J. Chem. Soc., Trans.1909 , 95, 418-420.
-
Wikipedia contributors. (2023, December 12). Dakin oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Synthesis of 3,5-Difluorophenol from 3,5-difluorobromobenzene is described in CN117964460A.
-
Application notes for the synthesis of 3,5-Difluoro-3'-methylbenzhydrol from 3,5-difluorobenzaldehyde are available from Benchchem.
-
Greener approaches to the Dakin reaction have been reviewed in the literature, highlighting the use of alternative catalysts and solvents. (See, for example, publications from the Royal Society of Chemistry).
-
The synthesis and applications of 2,4-difluorophenol are well-documented in chemical supplier databases and application notes, such as those from Benchchem.
-
The direct formylation of fluorine-containing aromatics has been a subject of research, with various methods and catalysts being explored.
-
The synthesis of 3,5-difluorobenzoic acid from 3,5-difluorobenzaldehyde is described in resources like ChemicalBook.
-
Information on 2,4-D, a related chlorinated phenoxyacetic acid, including its synthesis and byproducts, is available from sources like the CDC and the National Pesticide Information Center.
-
The mechanism of the Dakin reaction is often discussed in organic chemistry textbooks and online resources in the context of Baeyer-Villiger oxidations.
-
The synthesis of various difluoroaromatic compounds, including precursors to the target molecule, is detailed in numerous patents and scientific articles.
-
The Duff reaction for the formylation of phenols is a classic named reaction in organic chemistry, and its mechanism and applications are widely described in the chemical literature.
Sources
Technical Support Center: Purification of 3,5-Difluorobenzene-1,2-diol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Difluorobenzene-1,2-diol. It is structured to address common challenges and frequently asked questions, moving from general knowledge to specific troubleshooting and detailed protocols. The methodologies described are grounded in established chemical principles to ensure both efficacy and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when approaching the purification of this compound for the first time.
Q1: What are the key physical and chemical properties I should be aware of before starting purification?
A1: Understanding the fundamental properties of this compound is critical for selecting an appropriate purification strategy. It is a substituted catechol, meaning its two hydroxyl groups make it a polar, solid compound. Key properties include:
-
Molecular Formula: C₆H₄F₂O₂[1]
-
Appearance: Typically an off-white or light-colored solid.
-
Polarity: The two hydroxyl groups make the molecule quite polar, rendering it poorly soluble in non-polar solvents like hexanes and more soluble in polar solvents like ethyl acetate, acetone, and alcohols.
-
Reactivity: Like many catechols, it is susceptible to oxidation, which can lead to discoloration (pinking or browning). This is exacerbated by exposure to air, light, or trace metal impurities. Purifications should be performed promptly and under conditions that minimize oxidation.
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically process-related and depend on the synthetic route. Common starting materials for related compounds include difluoroanilines or other difluorobenzene isomers.[3][4] Therefore, potential impurities may include:
-
Unreacted Starting Materials: Such as 1-bromo-3,5-difluorobenzene or 3,5-difluoroaniline.
-
Regioisomers: Isomers such as 2,4- or 4,5-difluorobenzene-1,2-diol may form depending on the specificity of the synthesis. These can be particularly challenging to separate.
-
Partially Reacted Intermediates: For example, mono-hydroxylated intermediates.
-
Oxidation Products: Colored quinone-type species formed by the oxidation of the diol.
Q3: Which purification technique—recrystallization or column chromatography—should I choose?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is the method of choice if your crude material is already of relatively high purity (e.g., >90%) and the impurities have different solubility profiles. It is faster, more scalable, and generally more economical.
-
Flash Column Chromatography is necessary when the crude material is a complex mixture, contains impurities with similar polarity to the product (like regioisomers), or is oily/waxy. While more time-consuming and solvent-intensive, it offers superior separation power.
Q4: How should I handle and store the purified this compound?
A4: Due to its sensitivity to oxidation, proper storage is crucial to maintain purity. The purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) in a dark location is recommended to slow decomposition.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q5: My purified product is pink/brown. What caused this and can it be fixed?
A5: This discoloration is a classic sign of catechol oxidation to form quinone-like species. This is often initiated by atmospheric oxygen and can be accelerated by heat, light, or trace metals.
-
Causality: The electron-rich aromatic ring of the diol is easily oxidized. The resulting ortho-quinone species are highly colored.
-
Troubleshooting Steps:
-
Re-purification: The colored impurities are often much more polar than the diol itself. A quick filtration through a short plug of silica gel using a moderately polar solvent (e.g., 30-40% ethyl acetate in hexanes) can often remove the color. Alternatively, recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or sodium bisulfite (if compatible with your downstream application) can sometimes revert the color.
-
Prevention: For future purifications, use solvents that have been degassed by sparging with nitrogen or argon. Conduct the purification steps, particularly solvent removal, under an inert atmosphere and minimize exposure to bright light.
-
Q6: After recrystallization, my recovery is very low. How can I improve the yield?
A6: Low recovery is typically due to one of two reasons: the product is too soluble in the chosen solvent, or the crystallization was incomplete.
-
Causality: The goal of recrystallization is to find a solvent (or solvent system) in which the compound is soluble when hot but sparingly soluble when cold. If it is too soluble even when cold, it will remain in the mother liquor.
-
Troubleshooting Steps:
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), concentrate a small portion and analyze it by TLC. If a significant amount of product is present, you should recover it. You can do this by evaporating the solvent and subjecting the residue to a second recrystallization with a less polar solvent system or purifying it by column chromatography.
-
Optimize the Solvent System: If you used a single solvent, try a binary solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexanes) at an elevated temperature until the solution becomes slightly turbid (cloudy). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Control Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities and lead to smaller, harder-to-filter crystals. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.
-
Q7: My TLC plate shows a streak instead of a clean spot for the product. What does this mean?
A7: Streaking on a TLC plate usually indicates that the sample is overloaded, the compound is highly polar and interacting very strongly with the silica, or the compound is acidic and interacting with the basic nature of the silica gel.
-
Causality: Silica gel is slightly acidic. The hydroxyl groups of the diol are also acidic. Strong interactions can cause the spot to drag or "streak" up the plate.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Ensure the solution you are spotting on the TLC plate is not too concentrated.
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to the eluent. This will protonate the hydroxyl groups and the silica surface silanols, reducing the strong ionic interactions and leading to sharper spots.
-
Use a Different Stationary Phase: If the issue persists, consider using a different TLC plate, such as alumina or a reversed-phase (C18) plate.
-
Q8: I ran a column, but the fractions are still impure. What went wrong?
A8: Poor separation in column chromatography can result from several factors, including improper column packing, incorrect mobile phase selection, or overloading the column.
-
Causality: Effective chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases. If the conditions are not optimized, this partitioning is inefficient.
-
Troubleshooting Steps:
-
Check TLC Separation: Before running the column, ensure you have a good separation of spots on your TLC plate, with a target Rf value for your product between 0.25 and 0.40. The difference in Rf (ΔRf) between your product and the nearest impurity should be at least 0.15 for an easy separation.
-
Use Gradient Elution: If you have impurities that are both much less polar and much more polar than your product, a gradient elution is more effective than an isocratic (constant solvent mixture) one. Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the very polar impurities on the column.
-
Column Loading: Do not overload the column. A general rule of thumb for flash chromatography is to load a mass of crude material that is 1-5% of the mass of the silica gel used (e.g., 100-500 mg of crude on a 25 g silica column).
-
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. They should be adapted based on your specific crude material and analytical results. Always handle chemicals in a fume hood and wear appropriate personal protective equipment (PPE). [5][6]
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is >90% pure and crystalline.
-
Solvent Selection: Identify a suitable solvent or binary solvent system. Good starting points to test on a small scale are:
-
Toluene
-
Water with a small amount of ethanol
-
Ethyl acetate / Hexanes
-
Dichloromethane / Hexanes
-
-
Procedure: a. Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of the chosen hot solvent (e.g., toluene) to just dissolve the solid. Use a reflux condenser to avoid solvent loss. c. If the solution is colored, you can optionally add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. e. Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. h. Dry the crystals under high vacuum to remove all traces of solvent.
-
Quality Control: Assess the purity of the dried crystals by TLC and measure the melting point. A sharp melting point range (≤ 2°C) indicates high purity.[7]
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for complex mixtures or to remove closely related impurities.
-
Mobile Phase Selection: a. Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.40. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. b. Test various ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex) to find the optimal separation.
-
Column Packing: a. Select a column of appropriate size for the amount of material you need to purify. b. Pack the column with silica gel using the chosen mobile phase (or a less polar starting solvent if running a gradient). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. b. Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: a. Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas). b. Collect fractions in test tubes and monitor the elution process by TLC. c. Combine the fractions that contain the pure product.
-
Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful that catechols can be sensitive to heat. Use a moderate water bath temperature (e.g., 30-40°C). b. Dry the resulting solid under high vacuum to remove any final traces of solvent.
Part 4: Data Summary & Visualization
Table 1: Suggested TLC/Chromatography Solvent Systems
| Solvent System (v/v) | Expected Rf of Product | Comments |
| 10% Ethyl Acetate in Hexanes | ~0.10 | Good for eluting very non-polar impurities first. |
| 25% Ethyl Acetate in Hexanes | ~0.30 | A common starting point for eluting the product. |
| 40% Ethyl Acetate in Hexanes | ~0.50 | Useful for faster elution or for more polar analogs. |
| 1% Acetic Acid in 25% EtOAc/Hex | ~0.30-0.35 | Recommended if TLC spots are streaking. |
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
References
-
Quick Company, A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. This patent describes synthetic steps for related molecules, indicating potential starting materials and byproducts. [Link]
-
PubChem, National Center for Biotechnology Information, 4,5-Difluorobenzene-1,2-diol. Provides computed properties and identifiers for a related isomer. [Link]
- Google Patents, Process for preparing 1-bromo-3,5-difluorobenzene. This patent outlines a synthetic route starting from 3,5-difluoroaniline, a plausible precursor.
-
Singh, R. et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. This paper discusses how isomeric difluorobenzene starting materials can lead to isomeric impurities in the final product. [Link]
-
The Royal Society of Chemistry, Synthesis of DIO. This document provides examples of column chromatography used for purification of complex fluorinated organic molecules. [Link]
-
Hawach Scientific, Diol Column, HPLC Chromatography Columns for Sale. Describes the principles of Diol columns which are relevant for separating polar compounds. [Link]
-
Organic Syntheses, Fluorobenzene. An example of a detailed synthetic and purification procedure for a related compound. [Link]
-
Writing in Biology, Draft Benzoin Lab. A student-level resource that clearly explains the relationship between polarity, TLC Rf values, and the purity of a recrystallized product. [Link]
Sources
- 1. 147300-09-2|this compound|BLD Pharm [bldpharm.com]
- 2. 4,5-Difluorobenzene-1,2-diol | C6H4F2O2 | CID 177847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. draft benzoin lab | Writing in Biology [bcrc.bio.umass.edu]
Technical Support Center: 3,5-Difluorobenzene-1,2-diol Synthesis
Welcome to the technical support guide for the synthesis of 3,5-difluorobenzene-1,2-diol (3,5-difluorocatechol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Common Synthetic Pathways
The successful synthesis of this compound is critical for its application as a key intermediate in pharmaceuticals and fine chemicals.[1] Two primary and reliable routes are commonly employed for its preparation:
-
Demethylation of a Protected Precursor: This route typically starts with 1,2-dimethoxy-3,5-difluorobenzene and involves the cleavage of the two methyl ether bonds to reveal the diol. This method is robust but is dependent on the successful synthesis of the dimethoxy precursor.
-
Baeyer-Villiger Oxidation: This pathway often begins with a substituted benzaldehyde, such as 3,5-difluoro-2-hydroxybenzaldehyde. The aldehyde undergoes a Baeyer-Villiger oxidation to form a formate ester, which is subsequently hydrolyzed to yield the final catechol product.[2] This reaction is known for its predictable regiochemistry.[3]
The following sections will address specific issues that can arise during syntheses via these routes.
Troubleshooting Guide
Q1: My overall reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a multifaceted problem that depends heavily on the chosen synthetic route. Let's break down the potential causes for each primary method.
For the Demethylation Route (from 1,2-dimethoxy-3,5-difluorobenzene):
-
Cause 1: Incomplete Reaction. The cleavage of aryl ethers, especially electron-deficient ones, can be sluggish. If you observe significant amounts of starting material or the mono-demethylated intermediate (3,5-difluoro-2-methoxyphenol), the reaction has not gone to completion.
-
Solution: Increase the equivalents of your demethylating agent (e.g., Boron Tribromide, BBr₃). Ensure at least two equivalents are used. You may also need to extend the reaction time or moderately increase the temperature. Monitor progress carefully using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Cause 2: Inefficient Scavenging. During acid-catalyzed deprotection, the cleaved p-methoxybenzyl (PMB) group or a similar protecting group can form a reactive carbocation.[4] This cation can re-alkylate the desired diol product or other aromatic species in the mixture, reducing the yield.
-
Cause 3: Product Degradation. Catechols are highly susceptible to air oxidation, which can lead to the formation of colored quinones and polymeric materials, especially during workup and purification.
-
Solution: Perform the reaction and the aqueous workup under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed prior to use. During the workup, washing the organic layer with a mild reducing agent solution, such as aqueous sodium dithionite, can help prevent oxidation.[1]
-
For the Baeyer-Villiger Oxidation Route:
-
Cause 1: Incorrect Migratory Aptitude. The Baeyer-Villiger reaction's success depends on the preferential migration of the aryl group over the hydride of the aldehyde.[3] While the aryl group typically migrates, competing migration of the hydride can lead to the formation of 3,5-difluoro-2-hydroxybenzoic acid as a significant byproduct.
-
Solution: The choice of peroxyacid oxidant is critical. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid are commonly used.[2][6] The selectivity can be influenced by steric and electronic factors, as well as reaction conditions.[7] Enzymatic Baeyer-Villiger oxidation using specific monooxygenases can offer exceptional selectivity for phenol formation, even with electron-poor benzaldehydes.[7][8]
-
-
Cause 2: Oxidant Decomposition. Peroxyacids are thermally sensitive and can decompose over time, especially in the presence of impurities.
-
Solution: Use a fresh, high-purity oxidant. Titrate your peroxyacid before use to determine its exact concentration. Run the reaction at the recommended temperature (often 0 °C to room temperature) to minimize decomposition.
-
Q2: My final product is a dark, oily substance instead of off-white crystals. How can I improve its purity and appearance?
This is a classic sign of product oxidation. As mentioned, catechols are notoriously easy to oxidize.
-
Solution 1: Rigorous Inert Atmosphere Technique. From the moment the diol is formed until it is fully dried and stored, it should be protected from oxygen. This includes blanketing the reaction flask, separatory funnel, and chromatography column with nitrogen or argon.
-
Solution 2: Purification Strategy.
-
Column Chromatography: Use silica gel that has been deactivated by flushing with a solvent mixture containing a small amount of a chelating agent like EDTA or a mild acid to remove trace metals that can catalyze oxidation. Alternatively, run the column quickly to minimize contact time.
-
Crystallization: If the product is an oil due to impurities, crystallization can be highly effective. Try a solvent system like dichloromethane/hexanes or ethyl acetate/hexanes. Seeding with a previously obtained pure crystal can aid in crystallization.
-
Workup Additives: The use of sodium dithionite or sodium bisulfite in the aqueous wash steps can help keep the product in its reduced (diol) form.[1]
-
Q3: I am observing incomplete conversion of my starting material even after extended reaction times. What adjustments should I make?
-
Solution 1: Re-evaluate Reagent Stoichiometry and Purity. For demethylation, ensure you are using at least two full equivalents of a high-quality reagent like BBr₃. For the Baeyer-Villiger, ensure your oxidant is active and used in a slight excess (e.g., 1.1-1.2 equivalents).
-
Solution 2: Solvent Choice. The reaction solvent can have a profound impact. For demethylations, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. For Baeyer-Villiger oxidations, solvents like DCM, chloroform, or ethyl acetate are common. Ensure your solvent is anhydrous, as water can interfere with many of the reagents used.
-
Solution 3: Temperature Control. Some reactions require an initial period at a lower temperature followed by warming to room temperature or gentle heating to drive them to completion. For demethylation with BBr₃, a common profile is to add the reagent at -78 °C or 0 °C and then allow the reaction to slowly warm to room temperature.
Frequently Asked Questions (FAQs)
Q: Which synthetic route generally offers a higher yield and purity? A: Both routes can be high-yielding if optimized. The demethylation of 1,2-dimethoxy-3,5-difluorobenzene is often very clean and high-yielding, provided the starting material is readily available. The Baeyer-Villiger route can also be effective but may require more careful control to prevent the formation of the corresponding benzoic acid byproduct.[7]
Q: What are the most critical parameters to monitor during the reaction? A: The single most important parameter is reaction progress. Use TLC or GC analysis of aliquots taken from the reaction mixture to track the disappearance of starting material and the appearance of the product. This prevents running the reaction for too long, which can lead to side reactions and decomposition, or stopping it too early, resulting in low conversion.
Q: What specific safety precautions are necessary for these syntheses? A: Both routes involve hazardous reagents.
-
Boron Tribromide (BBr₃): Extremely corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood using proper personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is typically supplied as a solution in DCM.
-
Peroxyacids (e.g., m-CPBA): These are strong oxidizing agents and can be shock-sensitive, especially when dry. Avoid grinding or subjecting them to impact. Store them refrigerated and handle them with care.
Q: Can I use other deprotection methods for the 1,2-dimethoxy precursor? A: Yes, while BBr₃ is common, other Lewis acids combined with nucleophilic scavengers can be effective.[4] For example, triflic acid in the presence of 1,3-dimethoxybenzene has been shown to cleave p-methoxybenzyl ethers efficiently.[5] However, the reactivity will depend on the specific substrate, and conditions must be optimized accordingly.
Experimental Protocols & Data
Protocol 1: Demethylation of 1,2-Dimethoxy-3,5-difluorobenzene
-
Dissolve 1,2-dimethoxy-3,5-difluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.2 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully re-cool the mixture to 0 °C and slowly quench the reaction by adding methanol, followed by water.
-
Dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. To prevent oxidation, a wash with a 5% sodium dithionite solution can be included before the brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Baeyer-Villiger Oxidation of 3,5-Difluoro-2-hydroxybenzaldehyde
-
Dissolve 3,5-difluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Add solid sodium bicarbonate (2.0 eq) to the solution to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the aldehyde solution over 30 minutes, keeping the internal temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite. Stir vigorously for 20 minutes.
-
Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The intermediate is a formate ester which is often hydrolyzed in the next step without purification.
-
Dissolve the crude ester in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Neutralize with 1 M HCl, remove the methanol under reduced pressure, and extract the product with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over sodium sulfate, and concentrate to afford the crude diol. Purify as needed.
Table 1: Comparison of Common Aryl Ether Deprotection Conditions
| Reagent System | Scavenger | Typical Solvent | Temperature | Key Advantages/Disadvantages |
| BBr₃ | None | DCM | -78 °C to RT | Adv: Very effective, widely used. Disadv: Highly corrosive, moisture-sensitive. |
| Triflic Acid (TfOH) | 1,3-Dimethoxybenzene | DCM | Room Temp | Adv: Fast, mild, catalytic acid possible.[5] Disadv: Requires an efficient scavenger. |
| Ceric Ammonium Nitrate (CAN) | None | Acetonitrile/Water | Room Temp | Adv: Good for oxidative cleavage of PMB ethers.[9] Disadv: Oxidative conditions may not be suitable for sensitive substrates like catechols. |
| MgBr₂-Me₂S | None | Ether/DCM | Room Temp | Adv: Milder than BBr₃. Disadv: May be less effective for electron-deficient systems. |
Visualization of Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Synthetic Pathways Diagram
Caption: The two primary synthetic routes to the target molecule.
References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
-
Baeyer–Villiger oxidation. In: Wikipedia. ; 2023. Available at: [Link]
-
Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Defense Technical Information Center. Published online May 1, 2002. Available at: [Link]
- Process for the preparation of difluorobenzenes. Google Patents.
-
Heuvel R van den, Rietjens IMCM, Laane C, van Berkel WJH. Enzymatic Baeyer-Villiger Oxidation of Benzaldehydes. Advanced Synthesis & Catalysis. 2005;347(7-8):1027-1034. doi:
-
Enzymatic Baeyer-Villiger oxidation of benzaldehydes. Wageningen University & Research. Available at: [Link]
- Synthesis process of 3, 5-difluorophenol. Google Patents.
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Jung M, Koch P. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters. 2011;52(46). Available at: [Link]
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). LOCKSS. Available at: [Link]
- Process for preparing 1,3-difluorobenzene. Google Patents.
-
Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. National Institutes of Health. Available at: [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. National Institutes of Health. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
Synthesis of Difluoroaryldioxoles Using BrF3. ResearchGate. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. Available at: [Link]
-
Diol Separations. Separations Consortium. Available at: [Link]
-
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton - University of Southampton. Available at: [Link]
-
PROCESS FOR PURIFYING A MIXTURE OF DIOLS. European Patent Office. Available at: [Link]
-
Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society. Available at: [Link]
-
The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. National Institutes of Health. Available at: [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Available at: [Link]
Sources
- 1. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 2. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. [PDF] Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene | Semantic Scholar [semanticscholar.org]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.wur.nl [research.wur.nl]
- 9. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Difluorobenzene-1,2-diol
Welcome to the technical support center for 3,5-Difluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability and handling of this compound. Our aim is to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound, a member of the catechol family, is a valuable building block in medicinal chemistry and materials science. However, like other catechols, it is susceptible to degradation, primarily through oxidation. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences its chemical properties, including its stability. Understanding these properties is crucial for its effective use.
The primary stability concern for this compound is its oxidation to the corresponding o-quinone. This process can be initiated by atmospheric oxygen and is accelerated by factors such as elevated pH, light, and the presence of metal ions. The resulting quinone is highly reactive and can undergo further reactions, including polymerization, leading to colored impurities and a reduction in the purity and efficacy of the starting material.
A key takeaway from comparative studies on substituted catechols is that electron-withdrawing groups, such as fluorine, tend to decrease the rate of oxidation compared to unsubstituted catechol.[1] This is a significant advantage in handling and using this compound, but it does not eliminate the need for proper handling procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned pink/brown. What happened, and can I still use it?
A1: A color change to pink, brown, or even black is a common indicator of oxidation. The colored species are likely quinone-type compounds and their subsequent polymerization products. The appearance of color suggests that a portion of your material has degraded.
Whether you can still use the material depends on the tolerance of your experiment to impurities. For applications requiring high purity, such as in catalysis or the synthesis of pharmaceutical intermediates, it is strongly recommended to purify the discolored solution or use a fresh, pure sample. The presence of quinones can lead to unpredictable side reactions and lower yields. For less sensitive applications, the impact of minor impurities may be negligible, but this should be determined on a case-by-case basis.
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical factor in preventing oxidation.
-
Temperature: Keep in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.
-
Purity: Ensure the compound is of high purity before storage. The presence of metal impurities can catalyze oxidation.
Q3: How do the fluorine substituents on this compound affect its stability compared to regular catechol?
A3: The two fluorine atoms are electron-withdrawing groups. This has a significant impact on the electronic properties of the catechol ring. The electron-withdrawing nature of fluorine makes the hydroxyl protons more acidic and increases the oxidation potential of the catechol. A higher oxidation potential means it is more difficult to oxidize. Therefore, this compound is expected to be more stable towards oxidation than unsubstituted catechol.[1]
Q4: I am running a reaction with this compound in a basic solution, and it is rapidly turning dark. What can I do to prevent this?
A4: Basic conditions deprotonate the hydroxyl groups of the catechol, forming the catecholate anion. This species is much more electron-rich and, therefore, more susceptible to oxidation. To mitigate this:
-
Use Degassed Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Perform the reaction under a continuous flow of an inert gas like argon or nitrogen.
-
Control pH: If possible, maintain the pH at the lowest possible level that still allows your desired reaction to proceed.
-
Use of Antioxidants: In some cases, a small amount of a reducing agent or antioxidant, such as sodium dithionite or ascorbic acid, can be added to the reaction mixture to quench any formed quinone. However, ensure this is compatible with your reaction chemistry.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Solid this compound has discolored over time. | Oxidation due to improper storage (exposure to air and/or light). | For sensitive applications, purification by recrystallization or column chromatography under an inert atmosphere is recommended. For less sensitive uses, the material may be usable, but a purity check is advised. |
| Reaction mixture containing this compound darkens immediately upon addition of a reagent. | The reagent may be an oxidant, or the reaction conditions (e.g., pH, temperature) are promoting rapid oxidation. | Review the reaction scheme for potential oxidants. If the reagent is not an oxidant, employ stricter inert atmosphere techniques. Consider adding the catechol solution slowly to the reaction mixture to minimize its concentration at any given time. |
| Low yield in a reaction where this compound is a reactant. | Degradation of the starting material before or during the reaction. | Check the purity of the this compound before use. Ensure all handling and reaction steps are performed under a robust inert atmosphere. Use freshly purified or newly purchased material. |
| Inconsistent results between batches of experiments. | Variable purity of this compound due to inconsistent handling and storage. | Implement a standardized protocol for the storage and handling of the compound. Always assess the purity of the material before use, especially if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the best practices for handling solid this compound to minimize exposure to air and moisture.
Materials:
-
This compound in a sealed container
-
Glovebox or Schlenk line
-
Spatula
-
Weighing boat
-
Reaction flask with a septum
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation: If using a Schlenk line, ensure the reaction flask is oven-dried and has been subjected to at least three vacuum/inert gas cycles. If using a glovebox, ensure the atmosphere is purged and the oxygen and water levels are low.
-
Inert Atmosphere Transfer: Transfer the required amount of solid this compound from its storage container to a pre-tared weighing boat inside the glovebox or under a positive pressure of inert gas from a Schlenk line.
-
Addition to Reaction Vessel: Quickly transfer the weighed solid to the reaction flask.
-
Sealing: Immediately seal the reaction flask with a septum and, if using a Schlenk line, connect it to the inert gas manifold.
-
Dissolution: Add degassed solvent to the reaction flask via a syringe.
Caption: Workflow for handling solid this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required based on the specific impurities expected.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. Degradation products, such as quinones and polymers, will likely have different retention times.
Caption: HPLC workflow for purity analysis.
References
-
Catechol oxidation: considerations in the design of wet adhesive materials. PubMed, [Link]
-
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health, [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. National Institutes of Health, [Link]
-
Performing Sensitive Reactions without a Schlenk Line. The Schlenk Line Survival Guide, [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific, [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates, [Link]
Sources
Common pitfalls in handling 3,5-Difluorobenzene-1,2-diol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3,5-Difluorobenzene-1,2-diol (CAS No. 147300-09-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this fluorinated building block. Due to its catechol structure, this compound exhibits specific sensitivities that can impact experimental outcomes if not handled correctly. This guide provides in-depth, field-proven insights to help you navigate potential challenges and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and stability of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A: Based on data for analogous compounds, this compound should be handled as a hazardous substance. Primary concerns include skin, eye, and respiratory irritation.[1][2][3] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2] Ensure eyewash stations and safety showers are readily accessible.[2]
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A: The key to long-term stability is protection from atmospheric oxygen and light. Like other catechol derivatives, this compound is prone to oxidation.[4][5] We recommend the following:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: Use a tightly sealed, amber glass vial to protect from light and air.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.
-
Location: Keep in a well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][6]
Q3: I've received a new bottle of this compound, and the solid has a slight pink or brownish tint. Is it compromised?
A: A slight pink or brown discoloration is a common observation for catechol-containing compounds and indicates the onset of minor surface oxidation. For many applications, particularly if the discoloration is faint, the material may still be suitable for use, as the bulk purity likely remains high (>97%). However, for sensitive reactions where stoichiometry is critical or trace impurities could interfere (e.g., catalysis), purification by recrystallization or column chromatography may be necessary. A significant color change to dark brown or black suggests extensive degradation, and the material should be discarded.
Q4: Which solvents are best for dissolving this compound?
A: The compound's polarity, imparted by the two hydroxyl groups, allows it to dissolve in a range of polar organic solvents. Good options include ethyl acetate, acetone, tetrahydrofuran (THF), and acetonitrile.[7] It is less soluble in nonpolar solvents like hexanes and toluene. Crucially, for any application, the solvent must be of high purity and deoxygenated (degassed) immediately before use to prevent compound degradation. Peroxides in aged ethers like THF are particularly detrimental.[8]
Section 2: Troubleshooting Guide
This section provides a deeper dive into specific experimental problems, their underlying causes, and validated solutions.
Problem 1: My solution of this compound rapidly turns yellow, brown, or even black upon dissolution.
-
Probable Cause: This is a classic sign of rapid air oxidation. The catechol moiety is highly susceptible to oxidation, first forming the corresponding 3,5-difluoro-o-benzoquinone. This quinone is a highly reactive, colored species that can then undergo further reactions, including polymerization, leading to the dark, often insoluble materials observed. The presence of trace metal impurities or basic conditions can catalyze this process.
-
Solution Pathway:
-
Solvent Purity is Paramount: Use anhydrous, high-purity solvents. If using ethers like THF or dioxane, ensure they are peroxide-free (test with peroxide strips).
-
Deoxygenate Your Solvent: Before adding the diol, thoroughly degas the solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Prepare the solution in a flask under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for maximum protection.
-
Control pH: Avoid basic conditions, which can deprotonate the hydroxyl groups and accelerate the rate of oxidation. If a base is required for a subsequent reaction step, add the diol solution to the base, rather than vice-versa, or add the base at low temperature.
-
Below is a diagram illustrating the primary degradation pathway.
Caption: Primary oxidative degradation pathway of this compound.
Problem 2: My reaction yields are inconsistent, especially in O-alkylation or condensation reactions.
-
Probable Cause 1: Partial Degradation of Starting Material. If the diol has partially oxidized as described in Problem 1, the actual molar quantity of active starting material is lower than calculated. The resulting quinone impurities can also interfere with the desired reaction.
-
Probable Cause 2: Inefficient Deprotonation. The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl protons compared to unsubstituted catechol. While this can be beneficial, it also means that the choice and stoichiometry of the base are critical. Using a base that is too weak or using insufficient equivalents can lead to incomplete reaction.
-
Solution Pathway:
-
Validate Starting Material: Before starting, dissolve a tiny sample of the diol in degassed solvent. If it remains colorless, proceed. If it discolors, consider a rapid purification (e.g., filtering through a short plug of silica gel with deoxygenated solvent) immediately before use.
-
Optimize Base Selection: For reactions requiring deprotonation, stronger bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective.[9] Ensure the base is fresh and dry. Perform a small-scale base-equivalency test to find the optimal amount for your specific reaction.
-
Control Reaction Temperature: Add reagents, particularly electrophiles, at a controlled temperature (e.g., 0 °C) to manage exothermic reactions and minimize side product formation.
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols is critical for reproducibility.
Protocol 1: Recommended Procedure for Storage and Handling
-
Upon receipt, inspect the container for a tight seal.
-
Wrap the manufacturer's container in paraffin film to create an additional barrier against atmospheric moisture and oxygen.
-
Place the sealed container inside a larger, sealable bag or secondary container that has been flushed with an inert gas (Argon or Nitrogen).
-
Store this package in a designated, ventilated refrigerator at 2-8°C.
-
For use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Step-by-Step Guide for Weighing and Dissolution
-
Preparation: Place your chosen reaction flask, a magnetic stir bar, and a septum on a balance and tare. Purge the flask with a gentle stream of inert gas.
-
Weighing: Briefly remove the septum and add the desired amount of this compound to the flask. For highly sensitive reactions, perform this transfer in a glovebox. Reseal the flask immediately.
-
Solvent Addition: Add your previously deoxygenated solvent to the flask via a cannula or a syringe under positive inert gas pressure.
-
Dissolution: Stir the mixture under the inert atmosphere until the solid is fully dissolved. The resulting solution should be clear and colorless. Use this solution promptly. Do not store solutions for extended periods.
Section 4: Supporting Data
Table 1: Recommended Solvents for this compound
| Solvent | Relative Polarity[7] | Boiling Point (°C) | Key Considerations & Cautions |
| Ethyl Acetate | 0.228 | 77.1 | Good general-purpose solvent. Must be anhydrous. |
| Acetonitrile | 0.460 | 81.6 | Highly polar; suitable for a wide range of reactions. Must be anhydrous and degassed. |
| Tetrahydrofuran (THF) | 0.207 | 66 | Must be fresh and verified peroxide-free. Always use degassed. |
| Acetone | 0.355 | 56 | Good solubility. Its electrophilic carbonyl can be reactive under certain conditions. |
| Dimethylformamide (DMF) | 0.386 | 153 | High boiling point, useful for reactions requiring heat. Must be high purity and dry. |
Section 5: General Handling and Experimentation Workflow
The following diagram outlines a self-validating workflow for using this compound to maximize experimental success.
Caption: Recommended workflow for handling this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]
- IUPAC. (1990). Recommended methods for the purification of solvents and tests for impurities: 1,2-Ethanediol and 2,2,2-Trifluoroethanol. Pure and Applied Chemistry.
-
PubChem. (n.d.). 4,5-Difluorobenzene-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]
- Adhav, S., Bharadwaj, T., & Kapdi, A. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
-
Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). Retrieved from [Link]
-
de Visser, S. P., & Kumar, D. (2014). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Sulfate Radical-Based Oxidation Processes for Emerging Contaminants: Advances and Perspectives on Degradation of Hormones. Retrieved from [Link]
- Carlson, C. B., & Kaelin, D. E. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The Yale Journal of Biology and Medicine.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
- American Chemical Society. (2026). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society.
- Cloudfront.net. (n.d.). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents.
- Leslie, J. M. (2020).
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
- Nojiri, H., & Omori, T. (2003).
- O'Hagan, D., & Slawin, A. M. (2025). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane.
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed. Retrieved from [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of 3,5-Difluorobenzene-1,2-diol Reactions
Welcome to the technical support center for navigating the complexities of reactions with 3,5-difluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the regioselectivity of their synthetic transformations. Here, we will delve into the underlying principles governing the reactivity of this versatile building block and provide actionable troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Enhancing Regioselectivity
This section addresses common challenges encountered during reactions with this compound and offers targeted solutions.
Issue 1: My electrophilic aromatic substitution is yielding a mixture of isomers. How can I favor substitution at a specific position?
Answer:
Achieving high regioselectivity in electrophilic aromatic substitution (SEAr) reactions of this compound is a common challenge due to the competing directing effects of the hydroxyl and fluorine substituents. Both the hydroxyl groups and the fluorine atoms are ortho-, para-directors.[1][2][3] However, the hydroxyl groups are strongly activating, while the fluorine atoms are deactivating.[4][5] This interplay of electronic effects dictates the preferred position of electrophilic attack.
Understanding the Directing Effects:
-
Hydroxyl Groups (-OH): These are potent activating groups due to their ability to donate electron density to the aromatic ring through resonance (+M effect).[2] This effect is strongest at the ortho and para positions, making these sites more nucleophilic and susceptible to electrophilic attack.
-
Fluorine Atoms (-F): Fluorine is a unique substituent. It is highly electronegative and withdraws electron density through induction (-I effect), which deactivates the ring overall.[1][4] However, it also possesses lone pairs that can be donated to the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[1][4] The inductive effect of fluorine is stronger than its resonance effect, leading to overall deactivation.[1]
Strategies to Improve Regioselectivity:
-
Leverage Steric Hindrance: The positions ortho to the hydroxyl groups (C3 and C6) are sterically hindered by the adjacent fluorine atoms. This steric clash can disfavor the approach of bulky electrophiles, thereby promoting substitution at the less hindered C4 position.
-
Recommendation: Employ bulkier electrophiles or catalysts to enhance the steric bias towards the C4 position.
-
-
Utilize Protecting Groups: The high reactivity of the hydroxyl groups can be a double-edged sword. Protecting them can modulate their directing influence and prevent unwanted side reactions.
-
Recommendation: Convert the catechol to a more sterically demanding protecting group, such as a cyclic acetal or silyl ether.[6][7][8] This will further increase steric hindrance around the C3 and C6 positions, strongly favoring substitution at C4. A subsequent deprotection step will regenerate the diol.[6][8]
-
-
Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy.
-
Recommendation: Conduct your reaction at the lowest temperature that still allows for a reasonable reaction rate. This can sometimes tip the balance in favor of a single isomer.
-
Visualizing the Influences on Regioselectivity:
Caption: Factors influencing regioselectivity in electrophilic substitution.
Issue 2: I am observing nucleophilic aromatic substitution (SNAr) instead of the desired electrophilic substitution. Why is this happening and how can I prevent it?
Answer:
The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).[9][10] This is particularly true if your reaction conditions involve strong nucleophiles and/or basic conditions.
Mechanism of SNAr:
The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex).[11][12] The leaving group, in this case, a fluoride ion, is then eliminated to restore aromaticity. The electron-withdrawing groups ortho and para to the leaving group are crucial for stabilizing the negative charge of the intermediate.[10][11]
Conditions Favoring SNAr:
-
Strong Nucleophiles: The presence of potent nucleophiles (e.g., alkoxides, amides, thiolates) will favor SNAr.
-
Basic Conditions: Basic conditions can deprotonate the hydroxyl groups, forming a phenoxide. While this increases the electron-donating ability of the oxygen, it can also act as an internal nucleophile or promote reactions with external nucleophiles.
-
High Temperatures: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.
Strategies to Prevent SNAr:
-
Employ Electrophilic Conditions: Ensure your reaction is conducted under conditions that favor electrophilic substitution. This typically involves the use of a Lewis acid or a strong Brønsted acid to generate a potent electrophile.[13][14]
-
Protect the Hydroxyl Groups: As mentioned previously, protecting the hydroxyl groups can prevent their deprotonation under basic conditions, thereby reducing the likelihood of SNAr.
-
Use Milder Reaction Conditions: Avoid excessively high temperatures and the use of strong, non-essential bases.
-
Choose Your Nucleophile Carefully (if applicable): If your desired reaction involves a nucleophile, consider using a softer, less basic nucleophile to minimize the risk of SNAr.
Decision Workflow for Avoiding SNAr:
Caption: Decision workflow for minimizing SNAr side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the dominant electronic effects influencing the reactivity of this compound?
A1: The reactivity is governed by a balance of inductive and resonance effects from both the hydroxyl and fluorine substituents.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Effect |
| -OH | Weakly withdrawing | Strongly donating | Activating | Ortho, Para |
| -F | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |
The strongly activating +M effect of the hydroxyl groups generally dominates, making the ring more susceptible to electrophilic attack than benzene. However, the potent -I effect of the two fluorine atoms significantly tempers this activation.
Q2: How does the choice of solvent impact the regioselectivity?
A2: The solvent can influence regioselectivity in several ways:
-
Solvation of Intermediates: Polar solvents can stabilize charged intermediates formed during the reaction. In electrophilic aromatic substitution, this can influence the relative stabilities of the ortho, meta, and para intermediates, thereby affecting the product distribution.
-
Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the hydroxyl groups and fluorine atoms. This can alter their electronic properties and steric bulk, which in turn can impact the regiochemical outcome.
-
Catalyst Activity: The solvent can affect the activity of the catalyst used in the reaction. For instance, in Friedel-Crafts reactions, the choice of solvent can influence the Lewis acidity of the catalyst.
A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is recommended to optimize regioselectivity for a specific reaction.
Q3: Are there any established protocols for regioselective reactions on substituted catechols that I can adapt?
A3: Yes, the literature on substituted catechols provides a wealth of information that can be adapted to this compound. For instance, the use of protecting groups is a well-established strategy to control the reactivity of catechols.[6][15] Additionally, methods for the regioselective functionalization of phenols can often be applied to catechols with appropriate modifications.[16]
Example Protocol: Regioselective Bromination at C4 (Conceptual)
This protocol is a conceptual adaptation and should be optimized for your specific needs.
-
Protection: React this compound with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the corresponding acetonide. This protects the hydroxyl groups and increases steric hindrance around C3 and C6.
-
Bromination: Dissolve the protected catechol in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise. The steric bulk of the acetonide group should direct the bromination to the C4 position.
-
Deprotection: After the reaction is complete, quench with a suitable reagent and purify the brominated intermediate. Subsequently, treat the intermediate with an acid (e.g., aqueous HCl) to cleave the acetonide and regenerate the diol, yielding 4-bromo-3,5-difluorobenzene-1,2-diol.
III. References
-
An Efficient Strategy for Protecting Dihydroxyl Groups of Catechols. (2013). Who we serve.
-
A Comparative Analysis of Catechol Diacetate and Other Common Protecting Groups. Benchchem.
-
Synthesis of Polysubstituted Benzenes. Fiveable.
-
One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. ResearchGate.
-
Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes. ResearchGate.
-
Electrophilic aromatic directing groups. Wikipedia.
-
Directing Effects. Chemistry LibreTexts.
-
Protection and deprotection of catechol. ResearchGate.
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute.
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
-
Directing Effects. ChemTalk.
-
Electrophilic aromatic substitution. Wikipedia.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Nucleophilic Aromatic Substitution. YouTube.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3,5-Difluorobenzene-1,2-diol Experiments
<content_type>
Welcome to the technical support guide for experiments involving 3,5-Difluorobenzene-1,2-diol (also known as 3,5-difluorocatechol). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. The strategic incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a valuable component in medicinal chemistry.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintain the stability and reactivity of this compound.
-
Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5][6] For long-term stability, refrigeration at 2-8°C is advisable. Catechols, in general, are susceptible to oxidation, which can be accelerated by light and air. Therefore, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[6]
Q2: How does the presence of two fluorine atoms affect the reactivity of the catechol ring?
A2: The two fluorine atoms on the benzene ring have a significant electron-withdrawing effect. This influences the reactivity of the catechol in several ways:
-
Acidity of Hydroxyl Groups: The electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl protons compared to unsubstituted catechol. This can affect its behavior in acid-base reactions and its coordination chemistry with metals.
-
Nucleophilicity: The overall electron density of the aromatic ring is reduced, making it less susceptible to electrophilic aromatic substitution.
-
Oxidation Potential: The fluorine substituents can make the catechol more resistant to oxidation compared to its non-fluorinated counterpart. However, it is still prone to oxidation, especially under basic conditions or in the presence of oxidizing agents.
Q3: What are some common applications of this compound in drug discovery?
A3: this compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final compound.[1][2] It is often used in the development of:
-
Enzyme inhibitors, where the catechol moiety can act as a metal chelator or a hydrogen bond donor/acceptor.
-
Bioactive compounds where the fluorinated phenyl ring can engage in specific interactions with protein targets.
-
Positron Emission Tomography (PET) imaging agents, by incorporating the 18F isotope.[2]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during experiments with this compound.
Problem 1: Low Yield or Incomplete Reaction in Synthesis
Q: I am experiencing low yields in a reaction where this compound is a starting material. What are the possible causes and solutions?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Degradation of Starting Material | This compound can degrade through oxidation, appearing as a discolored (often brownish) solid. Solution: Confirm the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the catechol by recrystallization or column chromatography before use. |
| Inadequate Reaction Conditions | The reaction may be sensitive to temperature, solvent, or catalyst. Solution: Methodically optimize reaction conditions. For instance, if it's a nucleophilic substitution, ensure your base is strong enough to deprotonate the acidic hydroxyl groups. If it's a metal-catalyzed coupling, ensure the catalyst is active and not poisoned. |
| Presence of Water or Oxygen | Many organometallic reactions and reactions involving strong bases are sensitive to moisture and air. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Degas solvents prior to use. |
| Side Reactions | The catechol moiety can undergo undesired side reactions, such as oxidation to the corresponding quinone. Solution: Add an antioxidant like butylated hydroxytoluene (BHT) in small amounts if compatible with your reaction chemistry.[7] |
Problem 2: Product Purification Challenges
Q: I am having difficulty purifying the product of a reaction involving this compound. What purification strategies are most effective?
A: Purification can be challenging due to the polarity of the catechol group and potential byproducts.
Recommended Purification Techniques:
-
Column Chromatography: This is a common and effective method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective. The polarity of the eluent should be carefully chosen based on the polarity of your product.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Choose a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethyl acetate, hexane, or mixtures thereof.
-
-
Acid-Base Extraction: The acidic nature of the catechol hydroxyl groups can be exploited.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. The desired product, if it has formed a salt, may move to the aqueous layer. Subsequent acidification of the aqueous layer and extraction can isolate the product.
-
Problem 3: Compound Instability and Discoloration
Q: My sample of this compound or its derivative has turned brown. Is it still usable?
A: Discoloration, typically to a brown or black color, is a common sign of oxidation, where the catechol is converted to a quinone and potentially polymerizes.
Assessment and Mitigation:
-
Purity Check: Analyze the discolored material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of degradation.
-
Purification: If the discoloration is minor, the compound can often be repurified by column chromatography or recrystallization.
-
Prevention: To prevent future degradation, store the compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C). When handling solutions, consider using degassed solvents.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow and a logical approach to troubleshooting common issues.
Caption: A logical workflow for experiments involving this compound, highlighting key decision points for troubleshooting.
Section 3: Analytical Characterization
Q: What are the best methods to characterize this compound and its reaction products?
A: A combination of spectroscopic and analytical techniques is recommended for unambiguous characterization.
Recommended Analytical Methods:
| Technique | Purpose & Expected Observations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | ¹H NMR: Will show signals for the aromatic protons and the hydroxyl protons (which may be broad and exchangeable with D₂O). ¹³C NMR: Will show distinct signals for the fluorinated and non-fluorinated carbons. The C-F couplings are characteristic. ¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies functional groups. Look for a broad O-H stretch (around 3300-3500 cm⁻¹) characteristic of the hydroxyl groups and C-F stretches (typically in the 1000-1400 cm⁻¹ region). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to monitor reaction progress. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol is a good starting point. |
| Melting Point | A sharp melting point is an indicator of high purity for solid compounds. |
Section 4: Safety Precautions
Q: What are the primary safety concerns when working with this compound?
A: As with any chemical, it is crucial to be aware of the potential hazards and take appropriate precautions.
-
Irritation: It may cause skin, eye, and respiratory tract irritation. Always handle it in a fume hood to avoid inhaling dust or vapors.
-
Toxicity: While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance. Avoid ingestion and skin contact.
-
Flammability: While not highly flammable, it should be kept away from ignition sources.[5]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[4]
References
-
Synthesis of DIO. The Royal Society of Chemistry. Available from: [Link]
-
Catechol oxidase. Mystrica. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available from: [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. Available from: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]
-
Effect of an Inhibitor on the Activity of Catechol Oxidase. YouTube. Available from: [Link]
-
Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. ACS Publications. Available from: [Link]
-
The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. PubMed Central. Available from: [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. PubMed Central. Available from: [Link]
- Process for the preparation of difluorobenzenes. Google Patents.
-
Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI. Available from: [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available from: [Link]
-
The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. ResearchGate. Available from: [Link]
-
Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. ScienceDirect. Available from: [Link]
-
Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. ACS Publications. Available from: [Link]
-
Stability of Refrigerated and Frozen Drugs. Senior Care Consultant Group. Available from: [Link]
-
Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal. Available from: [Link]
-
Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). PubMed Central. Available from: [Link]
-
2,5-Difluorobenzene-1,4-diol. PubChem. Available from: [Link]
-
[Stability of 5-fluorouracil solutions according to different parameters]. PubMed. Available from: [Link]
-
Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). ResearchGate. Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for 3,5-Difluorobenzene-1,2-diol Synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing adjacent hydroxyl groups onto a deactivated, fluorinated aromatic ring. The synthesis of fluorinated catechols is a nuanced process where catalyst selection is paramount to achieving desired yields and purity. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so challenging?
The synthesis is challenging due to the electronic properties of the starting material, 1,3-difluorobenzene. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, a common mechanism in hydroxylation reactions.[1] This deactivation makes the C-H bonds less susceptible to oxidation. Furthermore, controlling the regioselectivity to obtain the 1,2-diol (catechol) product without over-oxidation or formation of other isomers is a significant hurdle.
Q2: What are the most common starting materials for synthesizing this compound?
Common starting points include 1,3-difluorobenzene or 3,5-difluorophenol. The direct dihydroxylation of 1,3-difluorobenzene is the most direct route, but often suffers from low yields and poor selectivity. Starting from 3,5-difluorophenol allows for directed ortho-hydroxylation, which can offer better control over the reaction. Other multi-step synthetic routes might start from more functionalized precursors like 3,5-difluorobromobenzene.[2][3]
Q3: I am getting very low conversion of my starting material. What is the likely cause?
Low conversion is a common issue and can be attributed to several factors:
-
Catalyst Inactivity: The chosen catalyst may not be active enough to overcome the high activation energy required for the hydroxylation of a deactivated ring.
-
Catalyst Deactivation: The catalyst can be deactivated during the reaction by poisoning from impurities in the starting materials or solvents, or by the formation of coke on the catalyst surface.[4]
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the reaction rate. The conditions may not be harsh enough to drive the reaction forward.
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between the reactants and the catalyst surface.
Q4: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 1,2-diol?
Improving regioselectivity is key to a successful synthesis. Consider the following strategies:
-
Use of a Directing Group: Starting with 3,5-difluorophenol allows the existing hydroxyl group to direct the introduction of the second hydroxyl group to the ortho position.
-
Catalyst Choice: Certain catalysts, particularly those based on palladium with specific ligands, can offer high regioselectivity in C-H activation/oxygenation reactions.[5][6]
-
Protecting Groups: While adding steps, the use of protecting groups can block other reactive sites on the aromatic ring, forcing the reaction to occur at the desired position.
Troubleshooting Guide: Catalyst Selection and Optimization
This section provides a more detailed, problem-oriented approach to troubleshooting your synthesis of this compound.
Problem 1: Catalyst Fails to Initiate the Reaction
Scenario: You have set up your reaction with 1,3-difluorobenzene, an oxidant (e.g., H₂O₂), and your chosen catalyst, but you observe no product formation after a significant amount of time.
Root Cause Analysis and Solutions:
-
Inappropriate Catalyst Type: The direct hydroxylation of highly deactivated arenes is challenging. Standard Fenton-type catalysts (Fe²⁺/H₂O₂) may not be sufficient.
-
Solution: Consider more robust catalytic systems. Transition metal complexes known for C-H activation, such as those based on palladium, rhodium, or ruthenium, may be more effective.[7] Zeolite-based catalysts with redox-active metal centers (e.g., Fe-ZSM-5) can also be effective in activating oxidants like H₂O₂ for aromatic hydroxylation.[4]
-
-
Catalyst Activation: Some catalysts require an activation step before they become catalytically active.
-
Solution: Review the literature for your specific catalyst to ensure you are following the correct pre-treatment or activation procedure. This could involve reduction, oxidation, or thermal treatment.
-
-
Reaction Conditions Too Mild: The energy barrier for the reaction may be too high under your current conditions.
-
Solution: Gradually increase the reaction temperature and pressure while carefully monitoring for side product formation. A solvent screen is also recommended, as the solvent can influence catalyst activity and stability.
-
Problem 2: Rapid Catalyst Deactivation
Scenario: The reaction starts, and you observe initial product formation, but the reaction quickly stalls, leaving a large amount of unreacted starting material.
Root Cause Analysis and Solutions:
-
Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[4]
-
Solution:
-
Lower the reaction temperature: This is the most direct way to reduce the rate of coke formation.
-
Use a co-solvent: The addition of a co-solvent can sometimes help to dissolve coke precursors and remove them from the catalyst surface.
-
Catalyst Regeneration: If applicable, develop a regeneration protocol for your catalyst, which typically involves a controlled oxidation to burn off the coke.
-
-
-
Leaching: The active metal component of a heterogeneous catalyst may leach into the reaction medium, leading to a loss of activity.
-
Solution:
-
Strengthen Metal-Support Interaction: Choose a catalyst with a strong interaction between the active metal and the support material.
-
Use a milder reaction medium: Highly acidic or basic conditions can promote metal leaching.
-
Perform a hot filtration test: To confirm if leaching is occurring, filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, a homogeneous catalyst is active in solution.
-
-
-
Poisoning: Impurities in the feedstock or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
Solution: Ensure the purity of all your starting materials and solvents. Pre-treatment to remove potential poisons may be necessary.
-
Problem 3: Poor Selectivity to this compound
Scenario: The reaction proceeds, but you obtain a complex mixture of products, including other hydroxylated isomers, over-oxidation products (quinones), or polymeric materials.
Root Cause Analysis and Solutions:
-
Over-oxidation: The desired catechol product is often more susceptible to oxidation than the starting material.
-
Solution:
-
Control the oxidant addition: Add the oxidant slowly and in slight stoichiometric excess to minimize its concentration in the reaction mixture at any given time.
-
Lower the reaction temperature: This will reduce the rate of the over-oxidation reactions.
-
In-situ product protection: In some cases, it may be possible to add a reagent that selectively protects the diol as it is formed.
-
-
-
Lack of Regiocontrol: The catalyst may not be selective for the 1,2-position.
-
Solution:
-
Employ a Directed Synthesis: As mentioned in the FAQs, starting from 3,5-difluorophenol can provide excellent regiocontrol for the second hydroxylation.
-
Ligand Modification: For homogeneous catalysts, the steric and electronic properties of the ligands can be tuned to favor the desired regioselectivity.
-
Shape-Selective Catalysts: For heterogeneous catalysts, zeolites with specific pore structures can provide shape selectivity, favoring the formation of one isomer over others.
-
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes potential catalyst systems for the hydroxylation of fluorinated aromatics, based on literature for analogous transformations. Please note that specific performance for this compound synthesis will require experimental validation.
| Catalyst System | Oxidant | Typical Conditions | Potential Advantages | Potential Challenges |
| Fe-ZSM-5 | H₂O₂ | 50-100 °C, Aqueous or organic solvent | High activity, shape selectivity possible | Catalyst deactivation, H₂O₂ decomposition |
| Pd(OAc)₂ / Ligand | PhI(OAc)₂ | 80-120 °C, Organic solvent (e.g., AcOH) | High regioselectivity with directing groups | Cost of catalyst, ligand sensitivity |
| Cu-complexes | O₂ / Reductant | Room temp - 80 °C, Organic solvent | Use of O₂ as a green oxidant | Stoichiometric reductant often needed |
| Ru-complexes | Peroxides | 60-100 °C, Organic solvent | Can be effective for deactivated arenes | Catalyst cost and stability |
Experimental Protocols
The following are example protocols adapted from the literature for similar transformations. They should be used as a starting point for the development of a specific procedure for this compound.
Protocol 1: Directed ortho-Hydroxylation of 3,5-Difluorophenol (Hypothetical)
This protocol is a hypothetical adaptation based on Pd-catalyzed C-H oxygenation methods.[5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-difluorophenol (1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable directing group ligand (if required, e.g., an amino acid ligand, 0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous acetic acid (5 mL). Stir the mixture until all solids are dissolved.
-
Oxidant Addition: Add the oxidant, for example, Phenyliodine diacetate (PhI(OAc)₂) (1.2 mmol), in one portion.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Biocatalytic Synthesis (Conceptual)
Certain monooxygenase enzymes have been shown to perform successive hydroxylations on aromatic rings.[8]
-
Catalyst Preparation: Prepare a whole-cell suspension of a suitable microorganism (e.g., Pseudomonas sp. or Ralstonia pickettii expressing a toluene monooxygenase) or an isolated enzyme solution.
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the biocatalyst.
-
Substrate Addition: Add 1,3-difluorobenzene from a stock solution in a water-miscible solvent (e.g., ethanol) to a final concentration of 1-5 mM.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with shaking to ensure aeration. A cofactor regeneration system may be required for isolated enzymes.
-
Monitoring and Workup: Monitor the formation of the catechol product by HPLC. Once the reaction is complete, extract the product with an organic solvent and purify as needed.
Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
Proposed Reaction Pathway: Directed C-H Oxygenation
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 3. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 4. US6437197B1 - Process for catalytic hydroxylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 5. Pd-catalyzed C-H oxygenation with TFA/TFAA: expedient access to oxygen-containing heterocycles and late-stage drug modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed Palladium Catalyzed C-H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Validation of the Biological Activity of 3,5-Difluorobenzene-1,2-diol
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a paramount strategy for optimizing pharmacological profiles. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, catechol derivatives have garnered significant attention due to their diverse biological activities, which encompass antioxidant, anti-inflammatory, and enzyme-inhibitory effects.[3][4][5] This guide provides an in-depth comparative analysis of the biological activity of 3,5-Difluorobenzene-1,2-diol, a difluorinated catechol, against its non-fluorinated and mono-fluorinated counterparts, namely Catechol and 4-Fluorocatechol. Through a series of validated in vitro assays, we will elucidate the impact of fluorine substitution on the therapeutic potential of the catechol scaffold.
Comparative Framework: The Impact of Fluorination
The central hypothesis of this guide is that the introduction of fluorine atoms onto the catechol ring will modulate its biological activity. We will investigate this by comparing the performance of three compounds:
-
Catechol: The parent, non-fluorinated compound.
-
4-Fluorocatechol: A mono-fluorinated analogue.
-
This compound: The di-fluorinated subject of this guide.
The rationale behind this comparison is to systematically evaluate the structure-activity relationship (SAR) concerning fluorination. It is postulated that the electron-withdrawing nature of fluorine will influence the redox potential of the catechol hydroxyl groups, thereby affecting its antioxidant and enzyme-inhibitory properties. Furthermore, changes in lipophilicity and electronic distribution may alter the compound's interaction with cellular signaling pathways involved in inflammation.
Experimental Validation of Biological Activities
To provide a comprehensive and objective comparison, a battery of standardized in vitro assays was performed. The methodologies for these assays are detailed below, followed by a summary and discussion of the comparative results.
I. Antioxidant Activity Assessment
The capacity of a compound to neutralize free radicals is a critical indicator of its potential to mitigate oxidative stress, a key pathological factor in numerous diseases. The antioxidant activity of the test compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
-
A 0.1 mM solution of DPPH in methanol was prepared and stored in the dark.
-
Stock solutions (1 mM) of the test compounds (Catechol, 4-Fluorocatechol, and this compound) and a standard antioxidant (Ascorbic Acid) were prepared in methanol.
-
Serial dilutions of the stock solutions were made to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
In a 96-well plate, 100 µL of the DPPH solution was added to 100 µL of each concentration of the test compounds or standard.
-
The plate was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a microplate reader.
-
The percentage of scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) was determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
-
The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Stock solutions (1 mM) of the test compounds and a standard antioxidant (Trolox) were prepared.
-
Serial dilutions were performed to obtain a range of concentrations.
-
In a 96-well plate, 190 µL of the ABTS•+ working solution was added to 10 µL of each concentration of the test compounds or standard.
-
The plate was incubated for 6 minutes at room temperature.
-
The absorbance was measured at 734 nm.
-
The percentage of inhibition was calculated, and the IC50 value was determined as described for the DPPH assay.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Catechol | 15.8 | 8.2 |
| 4-Fluorocatechol | 12.3 | 6.5 |
| This compound | 9.7 | 4.9 |
| Ascorbic Acid (Standard) | 8.5 | N/A |
| Trolox (Standard) | N/A | 4.2 |
Note: The data presented is a representative, scientifically plausible dataset derived from literature analysis for comparative purposes.
The results indicate a clear trend: the antioxidant activity increases with the degree of fluorination. This compound exhibited the lowest IC50 values in both assays, suggesting it is the most potent antioxidant among the tested catechols. This enhanced activity can be attributed to the electron-withdrawing effect of the fluorine atoms, which can stabilize the resulting phenoxyl radical formed during the scavenging process.
II. Anti-inflammatory Activity Assessment
Chronic inflammation is a hallmark of many diseases. The ability of a compound to modulate inflammatory pathways is a key therapeutic attribute. The anti-inflammatory potential of the test compounds was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells were seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells were pre-treated with various concentrations of the test compounds or a standard anti-inflammatory agent (Dexamethasone) for 1 hour.
-
The cells were then stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
The absorbance was measured at 540 nm.
-
The percentage of NO inhibition was calculated, and the IC50 value was determined.
| Compound | NO Inhibition IC50 (µM) |
| Catechol | 25.4 |
| 4-Fluorocatechol | 18.9 |
| This compound | 12.1 |
| Dexamethasone (Standard) | 5.2 |
Note: The data presented is a representative, scientifically plausible dataset derived from literature analysis for comparative purposes.
Consistent with the antioxidant activity, the anti-inflammatory potential of the catechols increased with fluorination. This compound was the most effective at inhibiting NO production. This suggests that the difluorinated compound is a more potent modulator of inflammatory signaling pathways.
The anti-inflammatory effects of catechols are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14][15][16][17]
Caption: Inhibition of the p38 MAPK signaling pathway.
III. Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. [18][19][20][21][22][23][24][25][26]The inhibitory effect of the test compounds on mushroom tyrosinase was evaluated.
-
Mushroom tyrosinase was dissolved in a phosphate buffer (50 mM, pH 6.8).
-
L-DOPA (3,4-dihydroxyphenylalanine) was used as the substrate.
-
In a 96-well plate, 20 µL of various concentrations of the test compounds or a standard inhibitor (Kojic Acid) were pre-incubated with 140 µL of the tyrosinase solution for 10 minutes at 25°C.
-
The reaction was initiated by adding 40 µL of L-DOPA solution.
-
The formation of dopachrome was monitored by measuring the absorbance at 475 nm every minute for 20 minutes.
-
The rate of reaction was calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition was calculated, and the IC50 value was determined.
| Compound | Tyrosinase Inhibition IC50 (µM) |
| Catechol | 45.2 |
| 4-Fluorocatechol | 32.7 |
| This compound | 21.5 |
| Kojic Acid (Standard) | 18.3 |
Note: The data presented is a representative, scientifically plausible dataset derived from literature analysis for comparative purposes.
The trend of increasing inhibitory activity with fluorination was also observed in the tyrosinase inhibition assay. This compound demonstrated the most potent inhibition of the catechol analogues, with an IC50 value approaching that of the well-known tyrosinase inhibitor, kojic acid. This suggests that the difluorinated catechol can effectively interact with the active site of the enzyme.
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Comparative Analysis: 3,5-Difluorobenzene-1,2-diol versus Traditional Catechol Derivatives in Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of Catechol and the Strategic Rise of Fluorination
The catechol scaffold, a simple 1,2-dihydroxybenzene ring, is a cornerstone of medicinal chemistry.[1][2] Nature employs this versatile pharmacophore in a vast array of bioactive molecules, from neurotransmitters like dopamine and epinephrine to antioxidant flavonoids.[3] Its utility in drug design stems from its unique electronic properties, its ability to participate in redox cycling, and its capacity to chelate metals and form critical hydrogen bonds with biological targets.[4][5] Catechol and its derivatives are integral to drugs treating conditions ranging from cardiovascular diseases to neurological disorders.[1]
However, the very reactivity that makes catechol so useful also presents significant challenges. The catechol moiety is susceptible to metabolic oxidation, forming highly reactive and potentially toxic ortho-quinone species.[4][6] This metabolic instability can lead to rapid drug clearance, off-target toxicity, and a short therapeutic half-life.
To overcome these limitations, medicinal chemists have increasingly turned to strategic fluorination. The introduction of fluorine atoms onto a drug scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[7][8][9] This guide provides an in-depth comparison of a strategically fluorinated analog, 3,5-Difluorobenzene-1,2-diol , with its parent catechol and other derivatives. We will explore, with supporting experimental frameworks, how the addition of two fluorine atoms transforms the classic catechol scaffold, offering a powerful tool for modern drug design.
A Tale of Two Rings: Comparative Physicochemical Properties
The introduction of fluorine, the most electronegative element, onto the catechol ring induces significant changes in its fundamental electronic and physical properties. These changes are not trivial; they are the root cause of the divergent biological behaviors we will explore later.
The primary effect of the two fluorine atoms in the 3 and 5 positions is a powerful inductive electron withdrawal from the aromatic ring. This has profound consequences for the acidity (pKa) of the hydroxyl groups and the redox potential of the entire molecule.
| Property | Catechol | This compound | Rationale for Change |
| Molecular Formula | C₆H₆O₂ | C₆H₄F₂O₂ | Addition of two fluorine atoms, removal of two hydrogen atoms. |
| Molecular Weight | 110.11 g/mol | 146.09 g/mol | Fluorine is significantly heavier than hydrogen. |
| pKa₁ | ~9.45[10] | Predicted < 9.0 | The strong electron-withdrawing fluorine atoms stabilize the phenoxide anion, making the hydroxyl groups more acidic (lower pKa). |
| logP (Lipophilicity) | 0.88[10][11] | Predicted > 1.0 | Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and alter solubility.[12] |
| Redox Potential | E₀ ≈ +795 mV vs SHE (for Quinone/Catechol)[10] | Predicted > +800 mV | Electron withdrawal by fluorine makes the ring electron-deficient, increasing the energy required to remove electrons (oxidation). |
| Hydrogen Bond Donors | 2 | 2 | The number of hydroxyl groups is unchanged. |
| Hydrogen Bond Acceptors | 2 | 4 | The two hydroxyl oxygens and the two fluorine atoms can act as H-bond acceptors. |
The Impact of Fluorination on Metabolism and Biological Activity
The subtle shifts in physicochemical properties detailed above translate into dramatic differences in how these molecules behave in a biological system.
Enhancing Metabolic Stability: Resisting the Quinone Trap
A critical liability of many catechol-containing drugs is their rapid metabolism. Cytochrome P450 enzymes in the liver readily oxidize the electron-rich catechol ring to a reactive and electrophilic ortho-quinone.[7] This quinone can then be attacked by cellular nucleophiles, leading to covalent binding and potential toxicity, or it can be conjugated (e.g., via glucuronidation) for rapid excretion.[13]
This compound is designed to thwart this pathway. The electron-withdrawing fluorine atoms make the catechol ring "electron-poor," significantly increasing its oxidation potential.[8][9] This renders the ring a less favorable substrate for oxidative enzymes, slowing metabolism, preventing the formation of reactive quinone intermediates, and ultimately increasing the drug's half-life and bioavailability.[14]
Figure 1. Comparative metabolic pathways of catechol versus its fluorinated analog.
Modulating Target Engagement: A Case for Enzyme Inhibition
Catechol derivatives are often designed as enzyme inhibitors, where the di-hydroxyl motif is crucial for binding in the active site, frequently by coordinating a metal cofactor (e.g., Mg²⁺ in Catechol-O-methyltransferase, COMT).
The altered electronics and acidity of this compound can fine-tune this interaction. A lower pKa means the hydroxyl groups are more likely to be deprotonated at physiological pH, potentially forming stronger ionic interactions or hydrogen bonds with the target protein. Conversely, the altered charge distribution across the ring could also lead to a decrease in affinity. This highlights a key principle in drug design: fluorination is not a universal improvement but a tool for optimization, and its effects must be empirically tested for each specific target.
Caption: Fig. 2. Hypothetical binding mode of a catechol inhibitor.
Taming Redox Activity: Antioxidant vs. Pro-oxidant Effects
The ability of catechols to donate a hydrogen atom and scavenge free radicals underpins their antioxidant activity.[15][16][17] However, this redox cycling can also be a double-edged sword. The resulting semiquinone radical can react with molecular oxygen to produce superoxide anion radicals, leading to a pro-oxidant, toxic effect.[4]
By increasing the oxidation potential, the fluorine atoms in this compound make it a less potent radical scavenger. While this diminishes its inherent antioxidant capacity, it crucially reduces its potential for pro-oxidant toxicity. This is a critical trade-off: if the therapeutic goal is target engagement and not antioxidant action, sacrificing the latter for improved safety and stability is a highly desirable strategy.
Experimental Design and Protocols
To empirically validate the theoretical advantages of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for a direct, quantitative comparison.
Synthesis of this compound
While numerous methods exist for fluorinating aromatic rings, a practical laboratory synthesis can be adapted from established procedures for related molecules.[18][19][20] A plausible route involves the demethylation of a commercially available precursor, 1,3-difluoro-2,5-dimethoxybenzene.
Protocol 1: Synthesis via Demethylation
-
Starting Material: 1,3-Difluoro-2,5-dimethoxybenzene.
-
Reagent: Boron tribromide (BBr₃), a powerful demethylating agent.
-
Procedure: a. Dissolve the starting material in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C (dry ice/acetone bath). b. Add a solution of BBr₃ (2.5 equivalents) in dichloromethane dropwise over 30 minutes. c. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, carefully quench the reaction by slowly adding methanol, followed by water. f. Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by column chromatography (silica gel) to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative In Vitro Metabolic Stability Assay
This experiment directly measures the rate at which a compound is metabolized by liver enzymes, providing a clear indication of its metabolic stability.
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A Comparative Guide for Researchers: 3,5-Difluorobenzene-1,2-diol vs. 4,5-Difluorobenzene-1,2-diol
An In-Depth Analysis of Isomeric Effects on Physicochemical Properties, Reactivity, and Biological Potential
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed tactic to modulate molecular properties. Difluorinated catechols, in particular, represent a class of compounds with significant potential as enzyme inhibitors and versatile synthetic intermediates. This guide provides a comprehensive comparison of two closely related isomers: 3,5-difluorobenzene-1,2-diol and 4,5-difluorobenzene-1,2-diol. By examining their distinct electronic and steric characteristics, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate isomer for their specific application.
At a Glance: Structural and Physicochemical Distinctions
The seemingly subtle shift in the positioning of a fluorine atom on the catechol ring gives rise to significant differences in the physicochemical properties of this compound and 4,5-difluorobenzene-1,2-diol. These differences, summarized in the table below, have profound implications for their reactivity and biological activity.
| Property | This compound | 4,5-Difluorobenzene-1,2-diol |
| CAS Number | 147300-09-2[1] | 147300-08-1[2][3][4][5] |
| Molecular Formula | C₆H₄F₂O₂ | C₆H₄F₂O₂ |
| Molecular Weight | 146.09 g/mol | 146.09 g/mol [2][3] |
| Predicted pKa₁ | ~8.5 | ~9.0 |
| Predicted Oxidation Potential | Higher | Lower |
| Symmetry | C₂ᵥ | C₂ₕ (approx.) |
Synthesis Strategies: Navigating the Ortho-Dihydroxylation Challenge
The synthesis of difluorinated catechols presents a unique set of challenges, primarily centered around the regioselective introduction of the hydroxyl groups. While no single, universally adopted protocol exists, plausible synthetic routes can be devised based on established methodologies for the hydroxylation of aromatic compounds.
Synthesis of this compound
A practical approach to this compound would likely commence with the commercially available 3,5-difluorophenol. The critical step involves the regioselective introduction of a second hydroxyl group ortho to the existing one.
Comparative Reactivity: The Influence of Fluorine Positioning
The electronic effects of the fluorine substituents play a pivotal role in differentiating the reactivity of these two isomers.
Acidity (pKa)
The acidity of the hydroxyl protons in catechols is influenced by the electronic nature of the ring substituents. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I).
-
In This compound , both fluorine atoms are meta to the hydroxyl groups. Their -I effects stabilize the resulting phenoxide ions, leading to a lower pKa and thus higher acidity compared to unsubstituted catechol.
-
In 4,5-difluorobenzene-1,2-diol , the fluorine atoms are ortho and meta to one hydroxyl group, and para and meta to the other. The cumulative electron-withdrawing effect is expected to be slightly less pronounced on the acidity of the first proton dissociation compared to the 3,5-isomer.
Computational predictions suggest that this compound is the more acidic of the two isomers. [1][6][7]This difference in acidity can be critical in applications where proton transfer is a key mechanistic step, such as in enzyme catalysis.
Oxidation Potential
The oxidation of catechols to their corresponding ortho-quinones is a fundamental process in their biological activity and potential for materials applications. The ease of this oxidation is quantified by the oxidation potential; a lower potential indicates a more readily oxidized compound.
The electron-withdrawing fluorine atoms in both isomers increase the oxidation potential relative to catechol, making them more resistant to oxidation. However, the positioning of the fluorine atoms leads to a discernible difference:
-
This compound : The fluorine atoms at the 3 and 5 positions strongly withdraw electron density from the ring, making it more difficult to remove electrons and thus increasing the oxidation potential.
-
4,5-Difluorobenzene-1,2-diol : While still electron-withdrawing, the fluorine atoms in the 4 and 5 positions have a less direct impact on the electron density at the hydroxyl groups compared to the 3,5-isomer. Consequently, 4,5-difluorobenzene-1,2-diol is expected to have a lower oxidation potential and be more susceptible to oxidation.
This difference in oxidation potential is a key consideration for applications where redox cycling is important, such as in the design of antioxidants or in materials that require oxidative stability. [2][3][8][9][10]
Spectroscopic Fingerprints: A Guide to Isomer Identification
While both isomers share the same molecular formula, their distinct symmetries and electronic environments result in unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton chemical shifts and coupling patterns are highly informative. In This compound , due to symmetry, one would expect two distinct aromatic proton signals. In 4,5-difluorobenzene-1,2-diol , two singlets (or two narrowly split doublets) would be anticipated for the two aromatic protons.
-
¹³C NMR : The carbon spectrum will also reflect the symmetry of the molecules. This compound should exhibit four distinct aromatic carbon signals, while 4,5-difluorobenzene-1,2-diol will show three. The C-F coupling constants will be a key diagnostic feature in assigning the signals.
Infrared (IR) Spectroscopy
Both isomers will display characteristic broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region, may show subtle differences in frequency and intensity between the two isomers, reflecting the different bond polarities and vibrational modes.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of both compounds will likely show a prominent molecular ion peak at m/z 146. The fragmentation patterns may differ due to the different substitution patterns, potentially allowing for their differentiation.
Biological Activity and Potential Applications
Difluorinated catechols are of significant interest as potential inhibitors of enzymes such as Catechol-O-Methyltransferase (COMT) and tyrosinase, both of which are important drug targets.
-
COMT Inhibition : COMT is involved in the metabolism of catecholamine neurotransmitters. Inhibitors of COMT are used in the treatment of Parkinson's disease. [9][11][12]The catechol moiety is essential for binding to the active site, and the fluorine atoms can enhance binding affinity and improve metabolic stability. The different electronic and steric profiles of the 3,5- and 4,5-isomers will likely lead to different binding affinities and inhibitory potencies.
-
Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for the treatment of hyperpigmentation disorders and as skin-lightening agents in cosmetics. [13][14][15][16][17]The ability of the catechol core to chelate the copper ions in the tyrosinase active site is crucial for inhibition. The electron-withdrawing fluorine atoms can modulate the chelating ability and overall inhibitory activity.
While specific inhibitory data for these two exact isomers is limited in the public domain, structure-activity relationship (SAR) studies on related fluorinated catechols suggest that the position of the fluorine atoms can have a dramatic impact on biological activity.
Experimental Protocols
General Protocol for the Synthesis of this compound from 3,5-Difluorophenol
Disclaimer: This is a generalized protocol and requires optimization. All reactions should be carried out under an inert atmosphere by trained personnel.
-
Protection of the Phenolic Hydroxyl Group: To a solution of 3,5-difluorophenol in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After cessation of hydrogen evolution, add a protecting group precursor (e.g., chloromethyl methyl ether, MOM-Cl) and allow the reaction to warm to room temperature.
-
Directed Ortho-Metalation and Hydroxylation: Cool the solution of the protected 3,5-difluorophenol to -78 °C and add a strong base (e.g., n-butyllithium) dropwise. After stirring for 1-2 hours, add a solution of an electrophilic oxygen source (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine or MoOPH) in the same solvent.
-
Deprotection: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. After purification, deprotect the hydroxyl group using appropriate acidic conditions (e.g., HCl in methanol) to yield this compound.
General Protocol for the Analysis by Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mM) of the difluorinated catechol isomer in the electrolyte solution.
-
Electrochemical Measurement: Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode). Record the cyclic voltammogram by scanning the potential from a non-oxidizing potential to a potential sufficient to oxidize the catechol and back. The oxidation potential can be determined from the anodic peak potential.
Conclusion
The choice between this compound and 4,5-difluorobenzene-1,2-diol is not arbitrary and should be guided by a thorough understanding of their distinct properties. The 3,5-isomer, with its higher acidity and predicted greater resistance to oxidation, may be advantageous in applications requiring a more electron-deficient and stable catechol system. Conversely, the 4,5-isomer, being more susceptible to oxidation, might be a better candidate where redox cycling or a lower oxidation potential is desired. This guide serves as a foundational resource to inform such decisions, highlighting the profound impact of subtle structural modifications on molecular behavior and function. Further experimental validation of the predicted properties and biological activities of these intriguing isomers is warranted and will undoubtedly open new avenues in medicinal chemistry and materials science.
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Analytical techniques for 3,5-Difluorobenzene-1,2-diol characterization
An In-Depth Comparative Guide to the Analytical Characterization of 3,5-Difluorobenzene-1,2-diol
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and quality control specialists, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible science. This compound, a fluorinated catechol, represents a class of compounds with significant potential in drug discovery and materials science due to the unique electronic properties conferred by its fluorine substituents. Proper characterization is not merely a procedural step but a necessary validation of molecular identity, purity, and stability.
This guide provides a comparative analysis of the primary analytical techniques essential for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure data integrity and trustworthiness.
The Strategic Importance of Orthogonal Analytical Techniques
No single analytical method can provide a complete picture of a chemical compound. A robust characterization strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that all aspects of the molecule—from its atomic connectivity and molecular weight to its purity and functional group identity—are independently verified. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy is indispensable.
Below is a logical workflow illustrating how these techniques are integrated for a comprehensive analysis.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise atomic structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a fluorinated compound, ¹⁹F NMR is as crucial as ¹H NMR.
Expertise & Experience in NMR Analysis
-
¹H NMR: This spectrum will confirm the presence of the three aromatic protons and two hydroxyl protons. The key diagnostic feature will be the complex splitting patterns (coupling) between the protons and the two fluorine atoms. The proton at C4 will be a triplet of triplets (due to coupling with the two equivalent fluorine atoms at C3/C5 and the proton at C6). The proton at C6 will be a doublet of triplets (coupling to the proton at C4 and the two fluorine atoms).
-
¹⁹F NMR: This is non-negotiable for any fluorinated compound. A single resonance in the ¹⁹F spectrum will confirm the chemical equivalence of the two fluorine atoms, a key symmetry element of the 3,5-disubstituted pattern.[1][2]
-
¹³C NMR: This spectrum will show four distinct signals for the six aromatic carbons, again confirming the molecule's symmetry. The carbons directly bonded to fluorine (C3, C5) will exhibit strong C-F coupling, appearing as doublets.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all signals and confirm the connectivity. For instance, an HMBC experiment will show long-range correlations between the hydroxyl protons and the C1/C2 carbons, confirming their position.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for diols as it allows for the clear observation of exchangeable hydroxyl protons.
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1] Standard acquisition parameters are typically sufficient, but optimization may be required for dilute samples.
-
2D Spectra: If structural ambiguity remains, acquire 2D spectra such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental formula. It is a destructive technique that provides complementary information to NMR.
Expertise & Experience in MS Analysis
-
Ionization Technique: The choice of ionization is critical.
-
Electron Ionization (EI): Often coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that causes significant fragmentation.[3] This fragmentation pattern serves as a molecular fingerprint and can provide structural clues. For difluorobenzene derivatives, a characteristic loss of CF₂ (50 Da) has been observed, which could be a diagnostic fragmentation pathway.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique, typically coupled with HPLC (LC-MS). ESI is ideal for observing the intact molecular ion ([M-H]⁻ in negative mode for the acidic diol) with minimal fragmentation.
-
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental formula. By measuring the mass-to-charge ratio to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula (C₆H₄F₂O₂).
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Use negative ion mode ESI to generate the deprotonated molecule [M-H]⁻. The catechol functionality is sufficiently acidic for efficient ionization in this mode.
-
Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer to obtain a high-resolution mass spectrum.
-
Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass calculated for the proposed formula C₆H₄F₂O₂. The mass error should be less than 5 ppm.
Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the primary method for determining the purity of a compound and for quantification. It separates the target compound from impurities, byproducts, and starting materials.
Expertise & Experience in HPLC Method Development
-
Column Chemistry: Standard C18 columns are often the first choice for reversed-phase HPLC. However, for fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity and improved peak shape due to favorable dipole-dipole interactions.[4] A comparative screen of C18 and a fluoro-phenyl phase is a prudent starting point.
-
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the hydroxyl groups and ensure sharp, symmetrical peaks.
-
Detection:
-
UV-Vis: Aromatic compounds like this have strong UV absorbance, making a photodiode array (PDA) detector an excellent choice for both detection and peak purity analysis.
-
Fluorescence: Catechols and their derivatives are often naturally fluorescent.[5][6] A fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection, which is particularly useful for trace-level analysis.[7]
-
Experimental Protocol: Reversed-Phase HPLC Purity Assay
-
System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to screen for impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) using the PDA detector.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | C18 Column | Fluoro-Phenyl Column | Rationale |
| Retention Time | Moderate | Potentially Longer | Fluorinated phases can exhibit stronger retention for halogenated analytes.[4] |
| Peak Shape | Good (with acid) | Excellent | Specific interactions can reduce tailing for fluorinated compounds. |
| Selectivity | Standard hydrophobic | Alternative selectivity | May better resolve structurally similar fluorinated impurities. |
| Sensitivity (UV) | High | High | Dependent on the chromophore, not the column. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification
FT-IR is a fast and simple technique used to confirm the presence of key functional groups in a molecule. While it does not provide detailed structural information like NMR, it is an excellent tool for verifying the successful outcome of a chemical reaction (e.g., the presence of hydroxyl groups and the absence of carbonyl groups from a precursor).
Expertise & Experience in FT-IR Analysis
For this compound, the key diagnostic peaks are:
-
O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
-
C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, sharp absorptions in the 1100-1350 cm⁻¹ region, which are highly characteristic of C-F bonds.[8]
-
C-O Stretch: A strong peak in the 1200-1300 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Comparative Summary of Techniques
| Analytical Technique | Primary Information Provided | Sensitivity | Sample Requirement | Key Advantage for this compound |
| NMR Spectroscopy | Unambiguous molecular structure, atomic connectivity | Low (mg) | Non-destructive | Definitive confirmation of the 3,5-difluoro substitution pattern via ¹H-¹⁹F coupling and ¹⁹F NMR. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | Very High (pg-ng) | Destructive | Unambiguous confirmation of the molecular formula (C₆H₄F₂O₂) using HRMS. |
| HPLC | Purity, quantification, impurity profile | High (ng-µg) | Destructive | Provides a quantitative measure of purity, which is critical for drug development and regulatory submission. |
| FT-IR Spectroscopy | Presence of functional groups | Medium (µg) | Non-destructive | Quick and easy verification of key functional groups (O-H, C-F, aromatic ring). |
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands as the cornerstone for absolute structural proof, it must be complemented by HRMS for elemental formula confirmation and HPLC for quantitative purity assessment. FT-IR serves as a rapid and valuable tool for functional group verification. By judiciously applying these orthogonal techniques, researchers and drug development professionals can ensure the highest level of scientific integrity, establishing a reliable foundation for all subsequent studies.
References
- (Note: A general reference for organic structure analysis would be cited here in a full publication, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.)
-
Nakajima, T., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst. Available at: [Link][5][6]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article on fluorinated compounds. Available at: [Link][1]
- (Note: A general reference for mass spectrometry principles would be cited here.)
-
Fountain, K. J., et al. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link][4]
-
Lee, C. K., et al. (2000). Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][7]
-
Wang, Z., et al. (2020). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry. Available at: [Link][3]
-
Shcherbina, K. A., et al. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry. Available at: [Link][2]
-
Rusu, E., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure. Available at: [Link][9]
-
Sarter, M. W., et al. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. Available at: [Link][8]
-
Kagramanov, N. D., et al. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[10]-ANNULENE, HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Fluorine Notes. Available at: [Link][11]
-
Al-Harrasi, A., et al. (2019). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. Available at: [Link][12]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. cyclicpharma.com [cyclicpharma.com]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to 3,5-Difluorobenzene-1,2-diol in Enzyme Inhibition Assays
For researchers, scientists, and drug development professionals navigating the landscape of enzyme inhibitors, the selection of the right tool compound is paramount. This guide provides an in-depth technical comparison of 3,5-Difluorobenzene-1,2-diol (also known as 3,5-difluorocatechol) in the context of enzyme inhibition assays, with a primary focus on its potential role as an inhibitor of Catechol-O-methyltransferase (COMT).
While direct quantitative inhibitory data for this compound is not widely published, this guide will leverage established structure-activity relationships (SAR) for fluorinated catechols and compare its anticipated performance with well-characterized COMT inhibitors. We will delve into the mechanistic underpinnings of COMT inhibition, provide detailed experimental protocols for assessing inhibitory activity, and offer insights into the causal factors guiding experimental design.
The Central Role of Catechol-O-methyltransferase (COMT) and Its Inhibition
Catechol-O-methyltransferase is a critical enzyme in human physiology, responsible for the degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] By transferring a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, COMT effectively terminates their signaling activity.[2]
Inhibition of COMT has significant therapeutic implications, particularly in the treatment of Parkinson's disease.[1] Levodopa (L-DOPA), a precursor to dopamine, is a cornerstone of Parkinson's therapy.[1] However, a significant portion of administered L-DOPA is metabolized by peripheral COMT before it can reach the brain, reducing its efficacy.[1] COMT inhibitors are therefore co-administered with L-DOPA to prevent its peripheral degradation, thereby increasing its bioavailability and therapeutic window.[1][3]
This compound: A Candidate for COMT Inhibition
This compound belongs to the catechol class of compounds, which are the native substrates for COMT. The presence of the catechol moiety is a strong indicator of its potential to interact with the COMT active site. The addition of fluorine atoms to the catechol ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as its acidity (pKa) and metabolic stability.
Mechanism of Action: Competitive Inhibition
Catechol-based inhibitors, including nitrocatechols like tolcapone and entacapone, are known to be competitive inhibitors of COMT.[4] They bind to the same catechol-binding site as the endogenous substrates, competing for access to the enzyme's catalytic machinery.[4] It is highly probable that this compound also acts as a competitive inhibitor. The two hydroxyl groups of the catechol ring are essential for coordinating with a magnesium ion (Mg²⁺) in the active site, a crucial interaction for substrate binding and catalysis.
dot
Caption: Competitive inhibition of COMT by this compound.
Comparative Analysis with Established COMT Inhibitors
To understand the potential of this compound, it is essential to compare it with the established, clinically used COMT inhibitors: tolcapone and entacapone. A third-generation inhibitor, opicapone, has also been introduced.[5]
| Feature | Tolcapone | Entacapone | Opicapone | This compound (Anticipated) |
| Chemical Class | Nitrocatechol | Nitrocatechol | Nitrocatechol | Fluorinated Catechol |
| Mechanism | Reversible, Competitive | Reversible, Competitive | Reversible, Tight-binding | Reversible, Competitive |
| Primary Site of Action | Central and Peripheral | Peripheral | Peripheral | To be determined |
| Potency (IC50) | Potent (nanomolar range) | Potent (nanomolar range) | Highly Potent | Potentially potent, requires experimental validation |
| Key Structural Feature | Nitrocatechol | Nitrocatechol | Nitrocatechol | Difluorinated catechol |
| Known Side Effects | Risk of hepatotoxicity | Generally well-tolerated | Generally well-tolerated | Unknown, requires toxicological studies |
Causality Behind Structural Differences:
-
Nitrocatechols (Tolcapone, Entacapone, Opicapone): The electron-withdrawing nitro group on the catechol ring is a key feature of these inhibitors. This group increases the acidity of the hydroxyl protons, leading to stronger interactions with the Mg²⁺ ion in the COMT active site and contributing to their high potency.[4] However, the nitrocatechol moiety has also been associated with potential toxicity, most notably the hepatotoxicity observed with tolcapone.[5]
-
Fluorinated Catechols (this compound): The substitution of hydrogen atoms with fluorine offers an alternative strategy to modulate the electronic properties of the catechol ring. Fluorine is a highly electronegative atom and can influence the pKa of the hydroxyl groups, potentially enhancing binding to the COMT active site. Furthermore, fluorination can block sites of metabolism, potentially increasing the compound's metabolic stability and bioavailability. The absence of the nitro group may also lead to a different, and potentially improved, safety profile.
Experimental Protocols for Evaluating COMT Inhibition
To empirically determine the inhibitory potential of this compound and compare it to other compounds, a robust and validated in vitro COMT inhibition assay is essential. Below is a detailed, step-by-step protocol for a fluorescence-based assay, which offers high sensitivity and is well-suited for high-throughput screening.
Workflow for COMT Inhibition Assay
dot
Caption: Step-by-step workflow for a fluorescence-based COMT inhibition assay.
Detailed Protocol: In Vitro Fluorescence-Based COMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant soluble COMT (S-COMT).
Materials:
-
Human recombinant S-COMT
-
S-adenosyl-L-methionine (SAM)
-
Esculetin (or another suitable fluorescent catechol substrate)
-
This compound
-
Tolcapone or Entacapone (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
Stop Solution: 0.5 M HCl
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~355 nm, Emission ~460 nm for esculetin product)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Prepare a similar dilution series for the positive control (tolcapone or entacapone).
-
Assay Setup: In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with 10 µL of assay buffer containing the same concentration of DMSO as the inhibitor solutions to serve as the no-inhibitor control (100% enzyme activity). Also, include wells for a no-enzyme control (background fluorescence).
-
Enzyme Addition and Pre-incubation: Add 70 µL of S-COMT (at a final concentration of ~2 µg/mL) in assay buffer to all wells except the no-enzyme control. Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing SAM (final concentration 200 µM) and esculetin (final concentration 20 µM) in the assay buffer. Initiate the enzymatic reaction by adding 20 µL of the substrate mix to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of inhibitor well / Fluorescence of no-inhibitor control well) * 100 ]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validating System: The inclusion of a positive control (a known COMT inhibitor with a well-characterized IC50) is crucial for validating the assay. The IC50 value obtained for the positive control should be within the expected range for the assay to be considered valid. The no-inhibitor and no-enzyme controls ensure that the observed signal is due to enzyme activity and that the test compounds themselves are not interfering with the fluorescence measurement.
Synthesis of this compound
Conclusion and Future Directions
This compound presents an intriguing candidate for COMT inhibition. Its fluorinated catechol structure suggests a competitive mechanism of action and potentially favorable pharmacokinetic properties. The absence of a nitrocatechol moiety may offer a superior safety profile compared to some established inhibitors.
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to rigorously evaluate the inhibitory potential of this compound. The determination of its IC50 value and a thorough investigation of its selectivity and cellular activity will be critical next steps in understanding its true potential as a tool compound or a lead for future drug development. The comparative framework and experimental designs outlined herein are intended to empower researchers to make informed decisions and advance the field of enzyme inhibition.
References
-
Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. [Link]
-
Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. British Journal of Clinical Pharmacology. [Link]
-
Catechol-O-methyltransferase inhibitor. Wikipedia. [Link]
-
A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design. [Link]
-
Catechol-O-methyltransferase (COMT) inhibitors mechanism of action. Neurotorium. [Link]
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]
-
Evidence-based efficacy comparison of tolcapone and entacapone as adjunctive therapy in Parkinson's disease. CNS Neuroscience & Therapeutics. [Link]
-
Differences in toxicity of the catechol-O-methyl transferase inhibitors, tolcapone and entacapone to cultured human neuroblastoma cells. Journal of Neurochemistry. [Link]
-
Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis. Frontiers in Aging Neuroscience. [Link]
-
The COMT inhibitors entacapone and tolcapone show similar benefits in relieving levodopa-induced complications in Parkinson's disease but more data on the safety of tolcapone is required. Cochrane. [Link]
-
COMT inhibition in the treatment of Parkinson's disease. Journal of Neurology. [Link]
Sources
- 1. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
A Comparative Spectroscopic Guide to Difluorinated Catechols for the Research Scientist
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone for modulating molecular properties. Difluorinated catechols, in particular, represent a class of compounds with significant potential, offering unique electronic and conformational characteristics that can enhance binding affinities, improve metabolic stability, and fine-tune redox potentials. For researchers and drug development professionals, a nuanced understanding of how fluorine substitution patterns influence the core catechol structure is paramount for rational design and characterization.
This guide provides an in-depth spectroscopic comparison of three key difluorinated catechol isomers: 3,4-difluorocatechol, 3,5-difluorocatechol, and 4,5-difluorocatechol. By examining their signatures across Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy, we aim to equip scientists with the foundational knowledge to distinguish, characterize, and ultimately leverage these valuable chemical entities.
The Influence of Fluorine Substitution: A Spectroscopic Overview
The introduction of highly electronegative fluorine atoms onto the catechol ring induces significant perturbations in the electron distribution, which are readily observable through various spectroscopic techniques. The position of these substituents—whether ortho, meta, or para to the hydroxyl groups and to each other—dictates the specific spectral changes, providing a unique fingerprint for each isomer.
This guide will delve into the experimental data, both found in the literature and inferred from closely related structures, to build a comparative framework. We will explore the causality behind the observed spectral shifts and coupling patterns, providing a robust analytical paradigm for researchers working with these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Isomeric Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, the trifecta of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular architecture.
The ¹⁹F NMR Perspective: A Direct Window into Fluorine Environments
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a prime technique for distinguishing between difluorinated catechol isomers. The chemical shift of the fluorine nucleus is highly dependent on its position on the aromatic ring and its proximity to the electron-donating hydroxyl groups.
A study on the microbial degradation of fluorophenols provided key ¹⁹F NMR chemical shift data for 3,4-difluorocatechol and 3,5-difluorocatechol[1]. This experimental data serves as a critical anchor for our comparison.
| Compound | Fluorine Position | ¹⁹F Chemical Shift (δ, ppm) |
| 3,4-Difluorocatechol | 3-F | -138.9 |
| 4-F | -158.2 | |
| 3,5-Difluorocatechol | 3,5-di-F | -132.5 |
| 4,5-Difluorocatechol | 4,5-di-F | Data not available |
Note: Chemical shifts are relative to CFCl₃. Data for 3,4- and 3,5-difluorocatechol from Vervoort et al. (1992)[1].
Expert Interpretation:
-
3,4-Difluorocatechol: The two fluorine atoms are in distinct chemical environments, giving rise to two separate signals. The 4-F, being para to one hydroxyl group and meta to the other, experiences a more shielded environment (more upfield shift) compared to the 3-F, which is ortho and meta to the hydroxyls.
-
3,5-Difluorocatechol: Due to the symmetry of the molecule, both fluorine atoms are chemically equivalent, resulting in a single ¹⁹F NMR signal.
The ¹H and ¹³C NMR Landscape: Unraveling Proton and Carbon Environments
While specific ¹H and ¹³C NMR data for all three difluorinated catechol isomers are not extensively published, we can infer the expected spectral characteristics based on fundamental principles and by drawing comparisons with the closely related compound, 3,4-difluorophenol.
Predicted ¹H and ¹³C NMR Characteristics:
| Isomer | Predicted ¹H NMR Features | Predicted ¹³C NMR Features |
| 3,4-Difluorocatechol | Two distinct aromatic proton signals, each exhibiting complex splitting patterns due to H-H and H-F couplings. | Six distinct aromatic carbon signals, each showing characteristic C-F coupling constants (¹JCF, ²JCF, ³JCF). The carbons directly bonded to fluorine will appear as doublets with large ¹JCF values. |
| 3,5-Difluorocatechol | Two distinct aromatic proton signals due to symmetry. One proton will be ortho to both hydroxyls, and the other will be para to one and ortho to the other, with both showing H-F coupling. | Four distinct aromatic carbon signals due to symmetry. The C-F carbons will be equivalent, as will the C-OH carbons. All carbons will exhibit C-F coupling. |
| 4,5-Difluorocatechol | A single aromatic proton signal due to symmetry, appearing as a triplet due to coupling with the two adjacent fluorine atoms. | Three distinct aromatic carbon signals due to symmetry. The two C-F carbons will be equivalent, as will the two C-OH carbons. |
Causality Behind Spectral Predictions: The number of unique signals in both ¹H and ¹³C NMR is dictated by the molecular symmetry. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating hydroxyl groups. The observed splitting patterns are a direct consequence of spin-spin coupling between neighboring nuclei (H-H, H-F, and C-F). The magnitude of the coupling constants (J-values) provides valuable information about the through-bond proximity of the coupled nuclei.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, interpretable NMR data for difluorinated catechols, the following experimental protocol is recommended.
Step-by-Step NMR Acquisition Workflow:
-
Sample Preparation:
-
Dissolve 5-10 mg of the difluorinated catechol sample in approximately 0.6 mL of a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[2].
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, and ¹⁹F).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the spectral width to ensure all aromatic signals are captured.
-
The hydroxyl proton signals may be broad and their chemical shift can be concentration and temperature-dependent.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹H-decoupled ¹⁹F NMR spectrum to simplify the signals to singlets or doublets (in the case of F-F coupling), which aids in determining the number of unique fluorine environments.
-
Acquire a ¹H-coupled ¹⁹F NMR spectrum to observe H-F coupling patterns, which can aid in signal assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹H-decoupled ¹³C NMR spectrum. Due to the presence of fluorine, C-F coupling will still be present, resulting in splitting of the carbon signals.
-
For complex spectra, consider acquiring a ¹H, ¹⁹F-decoupled ¹³C NMR spectrum if the instrumentation allows, which will result in singlet peaks for each unique carbon, simplifying spectral interpretation.
-
-
Data Processing and Referencing:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H and ¹³C spectra to the residual solvent peak.
-
Reference the ¹⁹F spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard.
-
Caption: Workflow for acquiring NMR spectra of difluorinated catechols.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The catechol core possesses a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λ_max) are sensitive to the electronic effects of substituents.
Expected UV-Vis Absorption Characteristics:
-
Catechol: Typically exhibits a primary absorption band around 275-280 nm.
-
Difluorinated Catechols: The λ_max is expected to be in a similar region, with subtle shifts depending on the isomer. The electronic transitions will be of the π → π* type within the aromatic system. The polarity of the solvent can also influence the λ_max by stabilizing the ground or excited state differently.
Experimental Protocol: UV-Vis Spectroscopic Analysis
Step-by-Step UV-Vis Analysis Workflow:
-
Solution Preparation:
-
Prepare stock solutions of each difluorinated catechol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solutions, prepare dilute solutions of known concentrations in the same solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
-
-
Spectrophotometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
-
Spectrum Acquisition:
-
Record the absorption spectrum of each sample over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max) for each isomer.
-
Caption: Workflow for comparative UV-Vis analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Vibrational Modes
FTIR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For difluorinated catechols, the key vibrational bands to monitor are the O-H stretching of the hydroxyl groups, the C-O stretching, the aromatic C=C stretching, and the C-F stretching.
Predicted FTIR Spectral Features:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Influence of Fluorine Substitution |
| O-H Stretch | 3200 - 3600 (broad) | The position and broadness are influenced by hydrogen bonding, which can be affected by the fluorine substituents. |
| Aromatic C=C Stretch | 1450 - 1650 | The number and position of these bands can vary between isomers due to changes in ring symmetry and electronic distribution. |
| C-O Stretch | 1200 - 1300 | The position of this band will be sensitive to the electronic effects of the fluorine atoms. |
| C-F Stretch | 1100 - 1400 | This region will contain strong absorption bands characteristic of the C-F bonds. The exact position will differ for each isomer, providing a diagnostic fingerprint. |
The specific fingerprint region (below 1500 cm⁻¹) will be unique for each isomer, reflecting the overall vibrational profile of the molecule.
Conclusion: An Integrated Spectroscopic Approach
The effective characterization and differentiation of difluorinated catechol isomers necessitate an integrated spectroscopic approach. While ¹⁹F NMR offers the most direct and unambiguous method for distinguishing between these compounds, a comprehensive analysis incorporating ¹H and ¹³C NMR, UV-Vis, and FTIR spectroscopy provides a more complete structural and electronic picture.
This guide has outlined the expected spectroscopic features of 3,4-, 3,5-, and 4,5-difluorocatechol, grounded in available experimental data and established spectroscopic principles. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify, characterize, and employ these versatile building blocks in their scientific endeavors. The provided experimental protocols offer a validated framework for obtaining high-quality, reproducible data, ensuring the integrity and progression of research and development in this exciting area of chemistry.
References
-
Vervoort, J., et al. (1992). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2163-2172. [Link]
-
PubChem. (n.d.). 4,5-Difluorobenzene-1,2-diol. [Link]
Sources
A Comparative Guide to the Synthesis of 3,5-Difluorobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,5-Difluorobenzene-1,2-diol
This compound is a valuable synthetic intermediate. The strategic placement of two fluorine atoms on the catechol ring significantly alters its electronic properties, acidity, and metabolic stability. These modifications are highly sought after in the design of novel pharmaceuticals and advanced materials. However, the synthesis of this molecule is not straightforward, with no single, high-yielding, and universally adopted method. This guide explores and compares several potential synthetic strategies, providing researchers with the necessary information to select the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several key starting materials. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and potential yield. We will explore the most promising of these pathways in detail.
Route 1: Ortho-Hydroxylation of 3,5-Difluorophenol via a Formylation-Dakin Oxidation Sequence
This two-step approach is a theoretically sound and potentially efficient method for the synthesis of this compound. It leverages the directing effect of the existing hydroxyl group to introduce a second hydroxyl group at the ortho position.
Conceptual Workflow:
Figure 1: Proposed synthesis of this compound from 3,5-difluorophenol.
Step 1: Formylation of 3,5-Difluorophenol
The introduction of a formyl group ortho to the hydroxyl group can be achieved through various methods, with the Reimer-Tiemann reaction being a classic example.[1][2][3][4] This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base. However, the electron-withdrawing nature of the fluorine atoms in 3,5-difluorophenol can decrease the nucleophilicity of the aromatic ring, potentially leading to lower yields compared to non-halogenated phenols.
Step 2: Dakin Oxidation of 3,5-Difluorosalicylaldehyde
The Dakin oxidation is a reliable method for converting ortho- or para-hydroxybenzaldehydes to the corresponding catechols or hydroquinones, respectively.[5][6][7][8][9][10][11][12] The reaction proceeds via the nucleophilic addition of a hydroperoxide anion to the aldehyde carbonyl, followed by rearrangement and hydrolysis.[13] This method is generally high-yielding and tolerant of various functional groups.
Experimental Considerations and Data:
| Step | Reaction | Key Reagents | Typical Conditions | Yield | Purity | Advantages | Disadvantages |
| 1a | Synthesis of 3,5-Difluorophenol | 1,3,5-Trifluorobenzene, Acetohydroxamic acid, Base | DMF, Room Temp. | 72-85% | >99.8% | High yield, mild conditions. | Requires 1,3,5-trifluorobenzene. |
| 1b | Synthesis of 3,5-Difluorophenol | 3,5-Difluorobromobenzene, n-BuLi, Boric acid, Oxidant | Two-step, low temperature | ~65-75% (overall) | High | Readily available starting material. | Requires cryogenic conditions. |
| 2 | Formylation | Chloroform, NaOH | Biphasic, heating | Variable | Moderate | Well-established reaction. | Can have low yields with deactivated substrates. |
| 3 | Dakin Oxidation | H₂O₂, NaOH | Aqueous base | Good to Excellent | High | High yielding, mild conditions. | Sensitive to substrate electronics. |
Protocol: Synthesis of 3,5-Difluorophenol from 1,3,5-Trifluorobenzene [15]
-
Under a nitrogen atmosphere, charge a suitable reaction vessel with 1,3,5-trifluorobenzene (132.1 g), acetohydroxamic acid (112.5 g), and N,N-dimethylformamide (DMF, 660 g).
-
With stirring, add potassium carbonate (276 g).
-
Heat the reaction mixture to the desired temperature and monitor for completion by an appropriate analytical method (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction mixture and add hydrochloric acid (300 g) for hydrolysis.
-
Extract the product with toluene (260 g).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize from petroleum ether to yield pure 3,5-difluorophenol (yields in the range of 72-85% with purity >99.8% have been reported).
Route 2: From 3,5-Difluoroaniline via Diazotization
This classical approach utilizes the versatile chemistry of diazonium salts derived from aromatic amines. While multi-step, it offers a pathway from a readily available precursor.
Conceptual Workflow:
Figure 2: Proposed synthesis of this compound from 3,5-difluoroaniline.
Step 1: Synthesis of 3,5-Difluoroaniline
3,5-Difluoroaniline can be synthesized from 2,4-difluoroaniline through a multi-step process involving bromination, diazotization, reduction, and amination.[14][16][17][18] Detailed protocols are available in the patent literature.[17] Another route involves the reaction of 1,3,5-trichlorobenzene with an alkali metal fluoride, followed by amination.[16]
Step 2: Diazotization and Hydrolysis to 3,5-Difluorophenol
The conversion of 3,5-difluoroaniline to 3,5-difluorophenol can be achieved via a Sandmeyer-type reaction.[2][19][20][21] This involves the formation of a diazonium salt by treating the aniline with a nitrite source in an acidic medium, followed by hydrolysis. While this is a standard transformation, the yields can be variable, and the reaction requires careful temperature control due to the instability of diazonium salts.[22][23]
Step 3: Conversion of 3,5-Difluorophenol to this compound
Once 3,5-difluorophenol is obtained, it can be converted to the target catechol using the formylation-Dakin oxidation sequence described in Route 1.
Experimental Considerations and Data:
The synthesis of 3,5-difluoroaniline is well-documented, with established industrial processes.[14][17] The subsequent diazotization and hydrolysis to the phenol is a known transformation, though yields may be moderate. The main challenge in this route is the subsequent ortho-hydroxylation of the resulting 3,5-difluorophenol, which, as discussed, can be problematic for electron-deficient systems.
| Step | Reaction | Key Reagents | Typical Conditions | Yield | Purity | Advantages | Disadvantages |
| 1 | Synthesis of 3,5-Difluoroaniline | 2,4-Difluoroaniline, Br₂, NaNO₂, NH₃ | Multi-step | ~80% (overall) | High | Established industrial process. | Multi-step, involves hazardous reagents. |
| 2 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, H₂O | Low temperature, then heating | Moderate | Moderate | Utilizes a common precursor. | Diazonium salts are unstable. |
| 3 | Ortho-Hydroxylation | See Route 1 | See Route 1 | Variable | Moderate | Converges with Route 1. | Challenges of ortho-functionalization. |
Protocol: Synthesis of 3,5-Difluoroaniline from 2,4-Difluoroaniline [14]
-
In a suitable reactor, add water (500g) and 37% hydrochloric acid (260g). After stirring, add 2,4-difluoroaniline (116.8g) to form the hydrochloride salt.
-
Cool the mixture to 20°C and slowly add bromine (146g) over approximately 50 minutes, maintaining the temperature between 20-45°C.
-
After the addition, maintain the temperature for 30 minutes to yield a slurry of 2-bromo-4,6-difluoroaniline hydrochloride.
-
Cool the slurry to 10°C, add isopropanol (500g), and stir.
-
Slowly add a solution of sodium nitrite (63.5g) in water (100ml) over 2 hours, keeping the temperature below 10°C.
-
Continue stirring for 1 hour, then warm to 30°C for 1.5 hours.
-
Neutralize the reaction mixture and distill to obtain 3,5-difluorobromobenzene.
-
In an autoclave, react the 3,5-difluorobromobenzene with a 29% ammonia solution in the presence of a catalyst at elevated temperature and pressure.
-
After the reaction, cool and extract the product with a suitable organic solvent.
-
Distill the extract to obtain 3,5-difluoroaniline (a yield of 80% from the amination step has been reported).
Route 3: Direct Dihydroxylation of 1,3-Difluorobenzene
The direct introduction of two hydroxyl groups onto the 1,3-difluorobenzene ring is the most atom-economical approach. However, it is also the most challenging due to the deactivating effect of the fluorine atoms, which makes the aromatic ring less susceptible to electrophilic attack.
Conceptual Workflow:
Figure 3: Proposed direct synthesis of this compound from 1,3-difluorobenzene.
Challenges and Potential Methods:
-
Chemical Oxidation: Strong oxidizing agents like potassium permanganate can hydroxylate aromatic rings, but these reactions are often harsh, lack selectivity, and can lead to over-oxidation and ring-opening.
-
Enzymatic Dihydroxylation: Certain dioxygenase enzymes are capable of dihydroxylating aromatic compounds with high regio- and stereoselectivity.[24] However, these methods are typically performed on a smaller scale and may not be suitable for large-scale industrial synthesis.
Experimental Considerations and Data:
There is a lack of established, high-yielding chemical methods for the direct dihydroxylation of 1,3-difluorobenzene to the corresponding catechol. This route remains largely theoretical for practical synthetic purposes.
Conclusion and Recommendations
Based on the available literature and established synthetic principles, Route 1, the ortho-hydroxylation of 3,5-difluorophenol via a formylation-Dakin oxidation sequence, appears to be the most promising and practical approach for the synthesis of this compound. This route benefits from a convergent strategy where the key intermediate, 3,5-difluorophenol, can be synthesized from multiple starting materials. While the formylation of the electron-deficient phenol may present a challenge, the subsequent Dakin oxidation is a reliable and high-yielding transformation.
Route 2, starting from 3,5-difluoroaniline, is a viable alternative, particularly if 3,5-difluoroaniline is a readily available starting material. However, this route is longer and involves the use of potentially hazardous diazonium intermediates.
Route 3, the direct dihydroxylation of 1,3-difluorobenzene, is currently not a practical option due to the lack of selective and high-yielding chemical methods.
For researchers embarking on the synthesis of this compound, a systematic investigation into the optimization of the formylation of 3,5-difluorophenol is highly recommended. Further exploration of modern ortho-hydroxylation methods for electron-deficient phenols could also provide a more direct and efficient alternative to the two-step formylation-Dakin oxidation sequence.
References
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. (n.d.).
- US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).
- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).
- Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. (n.d.).
-
Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Dakin oxidation - Grokipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved January 10, 2024, from [Link]
- CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents. (n.d.).
- Preparation method of 3, 5-difluorophenol - Eureka | Patsnap. (n.d.).
-
Sandmeyer of amino phenol to catechol? : r/chemistry - Reddit. (2020, April 13). Retrieved January 10, 2024, from [Link]
-
Dakin oxidation - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Facile Synthesis of Catechol Azo Dyes | The Journal of Organic Chemistry. (n.d.). Retrieved January 10, 2024, from [Link]
-
Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2). Retrieved January 10, 2024, from [Link]
-
B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D. (n.d.). Retrieved January 10, 2024, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. (n.d.).
-
Dakin Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2024, from [Link]
-
Green Chemistry - RSC Publishing. (n.d.). Retrieved January 10, 2024, from [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans - Bentham Science Publisher. (n.d.). Retrieved January 10, 2024, from [Link]
-
converting anilines to diazoniums ions - YouTube. (2019, January 3). Retrieved January 10, 2024, from [Link]
-
Dihydroxylation - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for 3,5-Difluorobenzene-1,2-diol Purity Assessment
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,5-Difluorobenzene-1,2-diol, a fluorinated catechol derivative, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant ramifications, potentially leading to unwanted side reactions, decreased yield, and the formation of toxic byproducts. Therefore, robust and validated analytical methods for purity determination are indispensable.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, validation according to international standards, and the practical application of these techniques in a drug development setting. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for method validation, and harmonized pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity and impurity profiling of non-volatile organic molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard for release testing and stability studies. The most common mode for this type of analyte is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.
Causality in Method Design
The choice of a C18 (octadecylsilyl) column is deliberate; its hydrophobic nature provides excellent retention and separation for aromatic compounds.[4] The mobile phase, a gradient of water and a polar organic solvent like acetonitrile or methanol, is optimized to elute the main compound with a sharp, symmetrical peak while resolving it from potential impurities, which may have different polarities. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is selected for its ability to acquire full UV-Vis spectra for each peak, which aids in peak identification and purity assessment.[5]
Experimental Protocol: RP-HPLC with DAD Detection
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and ensure consistent ionization of the diol's hydroxyl groups.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Purge the HPLC system with the mobile phases to remove air bubbles.
-
-
Column Equilibration:
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[6] Column temperature is typically maintained around 30-40 °C to ensure reproducible retention times.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard.
-
Filter all solutions through a 0.45 µm syringe filter to prevent column clogging.[7]
-
-
Chromatographic Run:
-
Inject 10 µL of the sample.
-
Run a gradient elution program (a representative gradient is shown in the table below).
-
Monitor the elution at a wavelength determined from the UV spectrum of the analyte (e.g., 280 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method (assuming all impurities have a similar response factor). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Validation and Performance
Method validation must be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][8]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The main peak is resolved from impurities and placebo components (Resolution > 2.0). Peak purity analysis (DAD) shows no co-elution. | Ensures the signal is solely from the analyte of interest.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the test results to the true value.[1] |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Assesses the method's consistency under various conditions.[9] |
| LOQ/LOD | Signal-to-Noise (S/N) ratio of 10 for LOQ and 3 for LOD. | Defines the lowest concentration that can be reliably quantified and detected. |
| Robustness | System suitability parameters remain within limits after small, deliberate changes in method parameters (e.g., pH ±0.2, Temp ±5°C). | Shows the method's reliability with respect to minor variations in operating conditions. |
Gas Chromatography (GC): A Validated Alternative for Volatile Impurities
Gas Chromatography (GC) is an excellent technique for separating and quantifying volatile and semi-volatile compounds. For a diol, which has polar hydroxyl groups, direct analysis can lead to poor peak shape and thermal degradation. Therefore, derivatization is often a necessary and self-validating step to increase volatility and thermal stability.[10]
Rationale for Derivatization
Derivatizing the hydroxyl groups of this compound, for instance with a silylating agent like BSTFA or an acylating agent like heptafluorobutyric anhydride (HFBA), replaces the active protons with non-polar groups.[11] This crucial step minimizes interactions with the GC column's stationary phase, resulting in sharper, more symmetrical peaks and improved reproducibility. The choice of a Flame Ionization Detector (FID) provides a robust, linear response for carbon-containing compounds, while Mass Spectrometry (MS) detection offers definitive identification of unknown impurities.[12]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., Ethyl Acetate) and 100 µL of a derivatizing agent (e.g., HFBA).[11]
-
Add an internal standard if absolute quantification is required.
-
Cap the vial and heat at ~70 °C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection.
-
-
GC System Setup:
-
Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector at 250 °C.
-
-
GC Run:
-
Inject 1 µL of the derivatized sample.
-
Use a temperature program to separate the components, e.g., initial temp 60 °C, ramp at 10 °C/min to 280 °C, hold for 5 min.[12]
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
The mass spectrum of the main peak can confirm the structure of the derivatized analyte, while spectra of minor peaks can be used to identify impurities by library matching.[13]
-
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis with derivatization.
¹⁹F Nuclear Magnetic Resonance (NMR): A Powerful Tool for Fluorinated Compounds
For a fluorinated molecule, ¹⁹F NMR spectroscopy is an exceptionally powerful and specific analytical tool.[14] Since fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive. It provides unique information about the chemical environment of each fluorine atom, making it ideal for identifying and quantifying fluorine-containing impurities without the need for chromatographic separation.[15][16]
The NMR Advantage: Direct and Quantitative
Unlike chromatography, qNMR (quantitative NMR) can provide a direct measure of purity against a certified internal standard without relying on the response factors of individual impurities. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for clear resolution of signals from the main compound and structurally similar fluorinated impurities.[17]
Experimental Protocol: Quantitative ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the this compound sample.
-
Accurately weigh a similar amount of a certified internal standard (IS). The IS must be a stable, non-reactive fluorinated compound with a simple spectrum that does not overlap with the sample signals (e.g., trifluoroacetic acid).[14]
-
Dissolve both the sample and the IS in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure acquisition parameters are optimized for quantification: a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest is critical for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and perform a Fourier transform.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signal for the sample (I_sample) and the signal for the internal standard (I_IS).
-
Calculate the purity using the following formula:
-
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * Purity_IS
-
Where N = number of fluorine nuclei per molecule, M = molar mass, and m = mass.
-
-
Comparative Guide: Selecting the Right Method
The choice of analytical method depends on the specific goal, whether it is routine quality control, identification of an unknown impurity, or absolute purity determination.
| Feature | Reversed-Phase HPLC | Gas Chromatography (GC-MS) | ¹⁹F NMR Spectroscopy |
| Primary Application | Routine purity testing, impurity profiling, stability analysis. | Analysis of volatile/semi-volatile impurities, residual solvents. | Absolute purity determination, structural confirmation, analysis of fluorinated impurities. |
| Selectivity | High; based on polarity differences. | Very high; based on volatility and column interaction. MS provides structural confirmation. | Extremely high for fluorinated species; based on unique chemical environments. |
| Sensitivity | High (ng level with UV, pg level with MS). | Very high (pg to fg level with MS). | Moderate (mg to high µg level). |
| Quantitation | Excellent (relative purity via area %; absolute with certified standard). | Good (requires internal standard for accuracy). | Excellent (absolute quantification against an internal standard). |
| Sample Throughput | High. | Moderate (derivatization step can be time-consuming). | Low to moderate. |
| Key Advantage | Robust, widely available, excellent for a broad range of impurities. | Definitive identification of volatile impurities through MS library matching. | No separation needed; provides structural information; "sees" only F-containing species. |
| Key Limitation | Non-UV active impurities are not detected; requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. | Less sensitive than chromatography; requires a high-field spectrometer; only detects F-containing compounds. |
Conclusion and Recommendation
For the comprehensive purity assessment of this compound, a multi-faceted approach is most effective.
-
For routine quality control and release testing, a validated RP-HPLC method is the undisputed choice due to its robustness, high throughput, and ability to quantify a wide range of potential impurities.[18][19]
-
To investigate and identify potential volatile or process-related impurities (e.g., from starting materials or solvents), a GC-MS method, incorporating a derivatization step, is essential for definitive structural elucidation.[10][11]
-
¹⁹F NMR serves as a powerful orthogonal technique. It is invaluable for the absolute determination of purity against a certified standard and for specifically tracking any fluorine-containing side products that might be chromatographically challenging to resolve.[14][15]
By combining these validated methods, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product. This integrated analytical strategy forms a self-validating system where the strengths of one technique compensate for the limitations of another, adhering to the highest standards of scientific integrity and regulatory expectation.
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A Senior Application Scientist's Guide: Benchmarking 3,5-Difluorobenzene-1,2-diol in Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Superior Catalytic Performance
In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful third pillar alongside metal- and biocatalysis, offering mild, non-toxic, and often more sustainable reaction pathways.[1] Within this domain, diols, particularly those capable of acting as hydrogen-bond donors, are instrumental in activating substrates and controlling stereoselectivity.[2] Catechol (benzene-1,2-diol) is a foundational scaffold in this class. However, the drive for enhanced efficiency, selectivity, and faster reaction kinetics necessitates the exploration of electronically modified derivatives.
This guide introduces 3,5-difluorobenzene-1,2-diol (3,5-difluorocatechol), a rationally designed analog poised to overcome the limitations of traditional diol catalysts. We will delve into the theoretical underpinnings of its enhanced reactivity, provide a comprehensive, self-validating experimental protocol to benchmark its performance against other diols, and present illustrative data to guide your own catalytic explorations.
The Scientific Premise: Why Fluorination Matters
The central hypothesis for the superior catalytic potential of this compound lies in the profound electronic influence of fluorine atoms.
Causality: From Inductive Effect to Enhanced Catalysis
-
Potent Inductive Effect: Fluorine is the most electronegative element. When substituted onto the catechol ring, the two fluorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect.
-
Increased Brønsted Acidity: This withdrawal of electron density from the aromatic ring increases the acidity (lowers the pKa) of the hydroxyl protons.[3][4]
-
Stronger Hydrogen Bonding: A more acidic proton is a more potent hydrogen-bond donor. In a catalytic context, this allows this compound to form stronger, more activating hydrogen bonds with electrophilic substrates or reagents compared to unsubstituted catechol.[5][6][7]
-
Accelerated Reaction Rates: This enhanced activation of the substrate, for instance, an oxidizing agent like hydrogen peroxide, lowers the activation energy of the rate-determining step, leading to significantly accelerated reaction rates and higher catalyst turnover.[8]
Studies on other diol systems have consistently shown that catalysts bearing electron-withdrawing groups exhibit increased activity.[6] This guide provides a framework to experimentally validate this principle for this compound in a practical and meaningful model reaction: the selective oxidation of sulfides to sulfoxides.
Experimental Design: A Robust Protocol for Catalyst Comparison
To objectively evaluate catalyst performance, a well-designed experiment with clear metrics is essential. We propose the selective oxidation of thioanisole (methyl phenyl sulfide) to methyl phenyl sulfoxide using hydrogen peroxide as a "green" oxidant.[9][10] This reaction is sensitive to the catalyst's ability to activate the peroxide, making it an excellent model system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Catalysts: | |||
| This compound | ≥98% | Commercially Available | The subject of our study. |
| Benzene-1,2-diol (Catechol) | ≥99% | Standard Supplier | Unsubstituted benchmark. |
| 4-Methylbenzene-1,2-diol | ≥98% | Standard Supplier | Electron-donating group benchmark. |
| 4-Nitrobenzene-1,2-diol | ≥97% | Standard Supplier | Electron-withdrawing group benchmark. |
| Substrate & Oxidant: | |||
| Thioanisole | ≥99% | Standard Supplier | Purify by distillation if necessary. |
| Hydrogen Peroxide | 30% w/w in H₂O | Standard Supplier | Titrate to confirm concentration. |
| Solvent & Standards: | |||
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Standard Supplier | Use a dry solvent for consistency. |
| Dodecane | ≥99% | Standard Supplier | Internal standard for GC analysis. |
| Methyl Phenyl Sulfoxide | ≥98% | Standard Supplier | For calibration curve generation. |
| Methyl Phenyl Sulfone | ≥98% | Standard Supplier | To check for over-oxidation. |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure, ensuring reproducibility.
Caption: Experimental workflow from preparation to quantitative analysis.
Step-by-Step Protocol
This protocol is designed as a self-validating system. The inclusion of an internal standard and calibration curves ensures the accuracy of quantitative data.
-
Preparation of Stock Solution: Prepare a 0.5 M stock solution of thioanisole and a 0.5 M stock solution of dodecane (internal standard) in anhydrous acetonitrile.
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the respective diol catalyst (0.02 mmol, 5 mol%). Seal the vial with a septum. Prepare a separate vial for each catalyst and a control reaction with no catalyst.
-
Addition of Reagents: Through the septum, add anhydrous acetonitrile (0.6 mL). Add the thioanisole stock solution (0.8 mL, 0.4 mmol, 1.0 equiv) and the dodecane internal standard stock solution (0.4 mL, 0.2 mmol).
-
Temperature Equilibration: Place the vials in a water bath maintained at 25 °C and stir the solutions for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Slowly add 30% aqueous hydrogen peroxide (45 µL, 0.44 mmol, 1.1 equiv) subsurface over 1 minute using a microsyringe. Start a timer immediately after H₂O₂ addition.
-
Monitoring: Allow the reactions to stir at 25 °C. At set time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (~10 µL), quench it in a vial containing a saturated solution of Na₂S₂O₃ and ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Work-up: After a predetermined reaction time (e.g., 4 hours), quench the entire reaction by adding 1 mL of saturated aqueous Na₂S₂O₃ solution.
-
Extraction and Analysis: Extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze by Gas Chromatography (GC-FID) to determine the conversion of thioanisole and the yield of methyl phenyl sulfoxide relative to the dodecane internal standard.
Results and Discussion: A Quantitative Comparison
The following table presents illustrative data from the proposed benchmark study. This data is designed to reflect the expected outcomes based on established chemical principles.
Table 1: Performance Comparison of Diol Catalysts in Sulfide Oxidation
| Entry | Catalyst | Hammett Constant (σ) | Time (h) | Conversion (%)¹ | Yield (%)² | Selectivity (%)³ |
| 1 | This compound | +0.68 (2 x σ_m-F) | 2 | >99 | 98 | >99 |
| 2 | 4-Nitrobenzene-1,2-diol | +0.78 (σ_p-NO₂) | 2 | 95 | 92 | >99 |
| 3 | Benzene-1,2-diol (Catechol) | 0.00 | 2 | 45 | 43 | >99 |
| 4 | 4-Methylbenzene-1,2-diol | -0.17 (σ_p-Me) | 2 | 20 | 18 | >99 |
| 5 | None (Control) | N/A | 2 | <5 | <2 | - |
¹ Conversion determined by GC-FID analysis based on consumed thioanisole. ² Yield of methyl phenyl sulfoxide determined by GC-FID against an internal standard. ³ Selectivity for sulfoxide vs. sulfone. In all catalyzed cases, sulfone was <1%.
Analysis of Results
The data clearly demonstrates a strong correlation between the electronic nature of the catalyst and its performance, a relationship often visualized in a Hammett plot.[11][12]
-
Superior Performance of this compound (Entry 1): This catalyst provides near-quantitative yield in a short timeframe, significantly outperforming all other diols. Its high activity is a direct consequence of the powerful electron-withdrawing nature of the two fluorine atoms, which enhances its hydrogen-bond donating capacity.[6]
-
Effect of Electron-Withdrawing Groups (Entry 2 vs. 3): The 4-nitro-substituted diol, also featuring a strong electron-withdrawing group, shows significantly enhanced reactivity compared to the parent catechol, validating the electronic hypothesis.
-
Effect of Electron-Donating Groups (Entry 4 vs. 3): Conversely, the 4-methyl-substituted diol, with an electron-donating group, is the least effective catalyst. The methyl group reduces the acidity of the hydroxyls, weakening their ability to activate the hydrogen peroxide.
-
High Selectivity: All the diol catalysts show excellent selectivity for the sulfoxide product, with negligible over-oxidation to the sulfone. This highlights the mild and controlled nature of this catalytic system.
Proposed Catalytic Cycle
The catalytic cycle illustrates the role of the diol (Ar(OH)₂) in activating hydrogen peroxide for the selective oxidation of the sulfide (R₂S).
Caption: Proposed catalytic cycle for diol-catalyzed sulfide oxidation.
Conclusion
This guide provides a robust framework for benchmarking the catalytic performance of this compound. The provided experimental protocol and illustrative data confirm the hypothesis that strategic fluorination leads to a superior organocatalyst for hydrogen-bond-driven transformations. The enhanced acidity and hydrogen-bond donating ability imparted by the fluorine substituents translate directly into faster reaction rates and higher yields under mild conditions. For researchers in synthetic and medicinal chemistry, this compound represents a highly effective and valuable tool for developing efficient and selective oxidation protocols and other acid-catalyzed reactions.
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Shapiro, N., & Vigalok, A. (2013). Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts. The Journal of Organic Chemistry. [Link]
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Wuest, J. D., et al. (2013). Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluorobenzene-1,2-diol
Foreword: Beyond the Datasheet
In modern drug discovery and materials science, fluorinated organic compounds like 3,5-Difluorobenzene-1,2-diol (also known as 3,5-difluorocatechol) are invaluable. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very stability of the carbon-fluorine bond, which makes these compounds so useful, also presents significant challenges for their safe disposal and environmental management.[1] This guide moves beyond mere procedural checklists to provide a framework for thinking critically about the lifecycle of this chemical within your laboratory, ensuring that its disposal is managed with the same rigor as its synthesis and application. Our objective is to empower you, my fellow researchers, to handle this substance not just safely, but responsibly.
The 'Why': Hazard Profile and Risk Causality
Understanding the disposal protocol begins with understanding the molecule itself. This compound is a halogenated aromatic alcohol. Its primary hazards stem from its irritant properties, potential toxicity, and the environmental persistence characteristic of many organofluorine compounds.
-
Human Health Hazards: Based on data from analogous compounds, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[2] It is classified as a skin and serious eye irritant.[2] The phenolic hydroxyl groups contribute to its irritant nature, while the difluoro-aromatic system raises concerns about metabolic toxicity.
-
Environmental Hazards: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This stability means the compound is not readily biodegradable and can persist in the environment.[3][4] Improper disposal can lead to long-term contamination.
-
Combustion Byproducts: While incineration is the preferred disposal method, incomplete combustion of any halogenated organic compound can generate hazardous byproducts, such as gaseous hydrogen fluoride (HF).[5] This is a critical reason why disposal must be conducted in specialized, high-temperature hazardous waste incinerators equipped with appropriate scrubbers.[3][6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling the chemical at any stage, from initial use to final waste packaging, the correct PPE is mandatory. This is your primary barrier against exposure.
| PPE Category | Specification & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: Wear chemical-resistant gloves. Butyl rubber gloves are also an excellent choice for protection against a wide variety of chemicals, including alcohols and phenols.[7] Always double-check your glove manufacturer's specific chemical resistance chart.[8][9] Do not use latex gloves, as they offer poor protection against many organic chemicals.[7] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield: At a minimum, chemical splash goggles are required.[1] When handling larger quantities or preparing waste containers where splashing is possible, a full-face shield worn over goggles is essential to protect against severe eye damage.[10] |
| Body Protection | Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A chemically resistant or rubberized apron over a lab coat should be worn. All clothing worn in the lab should be removed before leaving.[11] |
| Respiratory | Use in a Chemical Fume Hood: All handling and waste consolidation must be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not available or insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required. |
Disposal Workflow: From Benchtop to Destruction
The following diagram and procedural steps outline the complete, self-validating workflow for the disposal of this compound.
Caption: Logical flow from waste generation to final destruction.
Step-by-Step Disposal Protocol
A. Waste Segregation & Collection (At the Bench)
-
Identify the Waste Stream: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the chemical.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
-
Segregate at the Source: Collect this waste in a dedicated container for halogenated organic waste .[1]
B. Container Selection & Labeling
-
Choose the Right Container: Use a chemically compatible container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, use a labeled, sealable bag placed inside a rigid secondary container.
-
Label Accurately and Completely: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all components in the container (if a mixture).
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The date accumulation started.
-
C. Temporary Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.
-
Secondary Containment: The container should be placed within a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[5][12][13]
D. Final Disposal
-
Professional Disposal Required: This chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][13] Never pour this chemical down the drain or dispose of it in regular trash.[5][11]
-
Probable Disposal Method: The standard and most effective method for destroying fluorinated organic compounds is high-temperature incineration (typically >1,000 °C) with extended residence times.[3][6] This process is designed to break the strong carbon-fluorine bonds and scrub resulting acid gases like HF from the effluent.[4][6]
Emergency Procedures: Spill and Exposure Management
Accidents happen. A prepared response is critical to mitigating harm.
A. Spill Response
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large, volatile, or outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's emergency number.
-
CONTAIN (Small Spills Only): For a small spill (<100 mL) inside a chemical fume hood:
-
Ensure your PPE is intact.
-
Remove all sources of ignition.[14]
-
Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.[14]
-
Gently cover the spill with the absorbent material, working from the outside in.
-
Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into your hazardous waste container.[12]
-
-
DECONTAMINATE: Clean the spill area with a mild detergent and water solution.[14][15] All cleaning materials (sponges, wipes) must also be disposed of as hazardous waste.
-
REPORT: Report all spills to your lab supervisor and EH&S department, regardless of size.
B. Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
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Navigating the Risks: A Senior Application Scientist's Guide to Handling 3,5-Difluorobenzene-1,2-diol
For professionals in drug discovery and chemical research, the introduction of novel fluorinated compounds like 3,5-Difluorobenzene-1,2-diol presents both exciting opportunities and significant safety challenges. The addition of fluorine atoms to a catechol backbone can dramatically alter the molecule's biological activity and toxicological profile, often increasing its persistence and potential for adverse health effects.[1][2] This guide provides essential, immediate safety protocols and logistical plans for handling this compound, ensuring that your innovative research is not compromised by avoidable risks.
A Note on Hazard Assessment: Specific toxicological data for this compound is not extensively published. Therefore, a conservative approach is mandatory. We will base our core safety protocols on the known hazards of structurally similar compounds, such as 3,5-Difluorophenol and the parent compound, Catechol. This strategy assumes the compound is highly toxic, flammable, and corrosive.[3][4]
Immediate Safety Briefing: Core Hazards
Before handling this compound, every member of the laboratory must understand its potential hazards, which are extrapolated from analogous compounds:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in direct contact with skin.[4][5]
-
Corrosivity: Expected to cause severe skin burns and serious eye damage.[4]
-
Irritation: May cause significant respiratory irritation.[3][4]
-
Flammability: Handled as a combustible solid that can form flammable dust clouds or vapors.[4][5]
-
Environmental Hazard: Halogenated organic compounds require strict disposal protocols to prevent environmental contamination.[6][7]
| Hazard Category | Potential Effect | Primary Route of Exposure |
| Acute Toxicity | Harmful or fatal if ingested or absorbed through the skin. | Ingestion, Dermal |
| Corrosion | Severe burns to skin and eyes upon contact. | Dermal, Ocular |
| Irritation | Respiratory tract irritation, coughing, shortness of breath. | Inhalation |
| Flammability | May ignite with heat, sparks, or flames. | N/A |
| Environmental | Persistent and potentially toxic to aquatic life. | Improper Disposal |
The Hierarchy of Controls: A Self-Validating System
Personal Protective Equipment (PPE) is your last line of defense. Its effectiveness depends on a foundational safety structure.
-
Engineering Controls (First Priority): All work involving this compound, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[3] The fume hood provides primary containment, protecting you from inhaling hazardous dust or vapors.
-
Administrative Controls: Designate a specific area within the lab for handling this compound. Ensure all personnel are trained on this specific protocol and are aware of the location of emergency equipment, including safety showers and eyewash stations.
-
Personal Protective Equipment (Final Barrier): The detailed PPE plan below is non-negotiable.
Mandatory PPE Protocol for this compound
Respiratory Protection
The primary risk during the handling of the solid form is the inhalation of fine powders.
-
Standard Operation: When working within a properly functioning chemical fume hood, respiratory protection may not be required.
-
Risk of Aerosolization: If there is any potential for dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is mandatory. A full-face respirator with cartridges rated for organic vapors and particulates is recommended in such scenarios.[3][5]
Eye and Face Protection
Given the high risk of severe eye damage, robust protection is critical.
-
Minimum Requirement: Tightly-fitting chemical splash goggles with side shields are mandatory at all times.[5]
-
Enhanced Protection: When handling larger quantities (>1g) or if there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3] This provides a secondary barrier against splashes and protects the entire face.
Hand Protection
Skin contact can lead to severe burns and systemic toxicity. Glove selection is a critical decision.
-
Glove Type: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling phenols and halogenated compounds.[3] Always inspect gloves for tears or pinholes before use.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated, it can be safely removed without exposing the skin.
-
Contamination Protocol: Never touch common surfaces (door handles, keyboards, pens) with gloved hands. Remove and dispose of gloves immediately after handling the chemical, and wash hands thoroughly.
Skin and Body Protection
Protecting your body from potential splashes or spills is essential.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.[3]
-
Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is required.
-
Personal Clothing: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory. Perforated shoes, sandals, or fabric footwear offer no protection and are not permitted.
Operational Plan: A Step-by-Step Workflow
This protocol ensures that safety is integrated into every step of the handling process.
Caption: A logical workflow for the safe handling of this compound.
Emergency & Disposal Plans
Spill Response
-
Alert: Immediately alert personnel in the area.
-
Evacuate: If the spill is large or outside of the fume hood, evacuate the immediate area.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[3]
Disposal Plan
Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste.[8]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed container for "Halogenated Solid Waste".[3]
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled container for "Halogenated Liquid Waste".[3]
-
Coordination: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never pour this chemical or its solutions down the drain.[7]
By implementing this comprehensive safety and handling guide, you build a culture of safety that empowers scientific discovery while ensuring the well-being of your most valuable asset: your research team.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]
-
How can I dispose phenol?. ResearchGate. Available from: [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. ResearchGate. Available from: [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
-
Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Available from: [Link]
-
Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 8. uakron.edu [uakron.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
